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Core Science & Biosynthesis

Foundational

6-Cyclopropylpyrazine-2-carboxylic acid molecular weight and formula

An In-depth Technical Guide to 6-Cyclopropylpyrazine-2-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-cyclopropylpyraz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Cyclopropylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-cyclopropylpyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact isomer is limited, this document synthesizes information from closely related pyrazinecarboxylic acid analogs to detail its physicochemical properties, potential synthetic routes, analytical characterization methods, and prospective applications. The pyrazine core is a well-established scaffold in pharmaceuticals, and the addition of a cyclopropyl group can significantly influence a molecule's metabolic stability, potency, and conformational rigidity. This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the pyrazine scaffold.

Core Molecular Attributes

The fundamental characteristics of 6-cyclopropylpyrazine-2-carboxylic acid are derived from its constituent atoms and their arrangement.

Chemical Formula and Molecular Weight

The chemical structure of 6-cyclopropylpyrazine-2-carboxylic acid consists of a pyrazine ring substituted with a cyclopropyl group at the 6-position and a carboxylic acid group at the 2-position.

Based on the atomic composition of a related isomer, 5-cyclopropylpyrazine-2-carboxylic acid, the molecular formula is determined to be C₈H₈N₂O₂ [1].

The molecular weight is calculated from the molecular formula:

  • Carbon (C): 8 * 12.011 u = 96.088 u

  • Hydrogen (H): 8 * 1.008 u = 8.064 u

  • Nitrogen (N): 2 * 14.007 u = 28.014 u

  • Oxygen (O): 2 * 15.999 u = 31.998 u

  • Total Molecular Weight: 164.16 g/mol

The monoisotopic mass of the isomeric 5-cyclopropylpyrazine-2-carboxylic acid is 164.05858 Da[1].

Table 1: Core Molecular Data for 6-Cyclopropylpyrazine-2-carboxylic acid

PropertyValueSource
Molecular Formula C₈H₈N₂O₂Inferred from isomer data[1]
Average Molecular Weight 164.16 g/mol Calculated
Monoisotopic Mass 164.05858 DaBased on isomer data[1]

Synthesis Strategies: An Analog-Based Approach

Conceptual Synthetic Workflow

A plausible synthetic route would likely involve the construction of the substituted pyrazine ring, followed by functional group manipulations to yield the final carboxylic acid.

Synthesis_Workflow Start Starting Materials (e.g., aminoketone, dicarbonyl) Intermediate1 Cyclocondensation to form Substituted Pyrazine Ring Start->Intermediate1 Ring Formation Intermediate2 Functional Group Interconversion (e.g., Halogenation/Coupling) Intermediate1->Intermediate2 Substitution Final_Product 6-Cyclopropylpyrazine-2-carboxylic acid Intermediate2->Final_Product Final Modification (e.g., Hydrolysis)

Caption: A conceptual workflow for the synthesis of 6-cyclopropylpyrazine-2-carboxylic acid.

Protocol Example: Synthesis of a Related Pyrazine-2-carboxamide

The synthesis of amides of various substituted pyrazine-2-carboxylic acids often starts from the corresponding carboxylic acid, which is first converted to a more reactive acyl chloride. This is a common strategy in organic synthesis.

Step-by-Step Methodology (Adapted from the synthesis of 6-chloropyrazine-2-carboxamides): [2][3]

  • Activation of the Carboxylic Acid:

    • To a solution of the starting pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid) in a suitable aprotic solvent like tetrahydrofuran (THF), add an activating agent such as 2,4,6-trichlorobenzoyl chloride (TCBC) and a base like triethylamine (TEA).

    • The reaction is typically stirred at room temperature to form a mixed anhydride intermediate. The use of TCBC is an alternative to thionyl chloride, which is a regulated substance[2][3].

  • Amidation:

    • To the solution containing the activated carboxylic acid, add a nucleophilic catalyst, for example, 4-dimethylaminopyridine (DMAP), followed by the desired amine.

    • The reaction mixture is then heated (e.g., to 50-55 °C) for a period to drive the reaction to completion[3].

  • Work-up and Purification:

    • After cooling, the reaction mixture is filtered.

    • The filtrate is then subjected to an extractive work-up. This typically involves washing with dilute acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% Na₂CO₃) and water to remove unreacted starting materials and by-products[3].

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product can then be purified by techniques such as column chromatography or recrystallization.

Analytical Characterization

The structural confirmation and purity assessment of 6-cyclopropylpyrazine-2-carboxylic acid would rely on a combination of standard spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, the cyclopropyl protons, and a downfield, often broad, signal for the carboxylic acid proton (typically in the 10-12 ppm range)[4]. The protons on the carbon adjacent to the carboxylic acid would appear in the 2-3 ppm region[4].

    • ¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the carboxylic acid (around 160-180 ppm) and the carbons of the pyrazine and cyclopropyl groups[4].

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid dimer (typically 2500-3500 cm⁻¹) and a strong C=O stretching absorption around 1710 cm⁻¹ for the carbonyl group[4].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion[2][3].

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of the compound. A reversed-phase column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a common setup for analyzing carboxylic acids.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for purity assessment and mass confirmation simultaneously.

Analytical_Workflow Sample Synthesized Compound Purity Purity Assessment (HPLC, LC-MS) Sample->Purity Structure Structural Elucidation Sample->Structure Final Confirmed Structure and Purity Purity->Final NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (HRMS) Structure->MS IR IR Spectroscopy Structure->IR NMR->Final MS->Final IR->Final

Sources

Exploratory

Technical Guide: Structure and Synthesis of 6-Cyclopropyl-2-pyrazinecarboxylic Acid

Executive Summary 6-Cyclopropyl-2-pyrazinecarboxylic acid is a specialized heterocyclic building block used primarily in the optimization of pharmaceutical lead compounds.[1] As a derivative of pyrazinoic acid (the activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Cyclopropyl-2-pyrazinecarboxylic acid is a specialized heterocyclic building block used primarily in the optimization of pharmaceutical lead compounds.[1] As a derivative of pyrazinoic acid (the active metabolite of the anti-tubercular drug Pyrazinamide), this molecule integrates the privileged pyrazine scaffold with a cyclopropyl moiety.

This guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of this compound. It is designed for medicinal chemists seeking to utilize this scaffold to modulate lipophilicity, improve metabolic stability, or induce conformational rigidity in kinase inhibitors and GPCR ligands.

Structural & Electronic Profile

Chemical Identity[1][2][3]
  • IUPAC Name: 6-cyclopropylpyrazine-2-carboxylic acid

  • Molecular Formula: C₈H₈N₂O₂[1]

  • Molecular Weight: 164.16 g/mol [1]

  • Core Scaffold: 1,4-Diazine (Pyrazine)

Structural Visualization

The molecule consists of a planar pyrazine ring substituted at the C2 position with a carboxylic acid and at the C6 position with a cyclopropyl group.[1] The C6 position is adjacent to N1.[1]

G Figure 1: Numbering and connectivity of 6-cyclopropyl-2-pyrazinecarboxylic acid. N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 COOH COOH C2->COOH Pos 2 N4 N4 C3->N4 π-deficient C5 C5 N4->C5 C6 C6 C5->C6 C6->N1 cPr Cyclopropyl C6->cPr Pos 6

Physicochemical Properties

The cyclopropyl group significantly alters the properties compared to the parent pyrazine-2-carboxylic acid, increasing lipophilicity while maintaining a relatively low molecular weight.

PropertyValue (Predicted)Context/Impact
cLogP 0.8 – 1.1Significant increase vs. parent acid (-0.6). Improves membrane permeability.
pKa (Acid) ~2.9 – 3.1The pyrazine ring is electron-withdrawing, making the acid stronger than benzoic acid.
TPSA ~63 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1]
H-Bond Donors 1Carboxylic acid -OH.[1]
H-Bond Acceptors 42 Pyrazine Nitrogens + 2 Oxygens.[1]

Synthetic Methodologies

Synthesis of specific pyrazine isomers requires strict regiocontrol. While radical alkylation (Minisci) is common for pyrazines, it often favors the C5 position (para-like) over the C6 position. Therefore, Transition Metal-Catalyzed Cross-Coupling is the recommended high-fidelity route for the 6-isomer.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route ensures regiochemical purity by starting with a pre-halogenated scaffold.[1]

Protocol:

  • Starting Material: Methyl 6-chloropyrazine-2-carboxylate (commercially available).[1]

  • Reagents: Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 90°C under N₂ atmosphere for 4-12 hours.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water to yield the free acid.

Route B: Minisci Radical Alkylation (Direct Functionalization)

Useful for late-stage diversification but requires careful separation of isomers.[1]

  • Mechanism: Generation of cyclopropyl radicals via silver-catalyzed decarboxylation of cyclopropanecarboxylic acid.[1]

  • Regioselectivity Issue: The nucleophilic radical tends to attack the most electron-deficient position.[1] In pyrazine-2-carboxylic acid, C5 is electronically favored.[1] Accessing C6 often requires blocking C5 or using steric control.[1]

Synthetic Workflow Diagram

Synthesis Figure 2: High-fidelity synthesis via Suzuki-Miyaura coupling. Start Methyl 6-chloropyrazine-2-carboxylate Intermediate Methyl 6-cyclopropylpyrazine-2-carboxylate Start->Intermediate Suzuki Coupling (90°C, Dioxane/H2O) Reagents Cyclopropylboronic acid Pd(dppf)Cl2, K2CO3 Reagents->Intermediate Product 6-Cyclopropyl-2-pyrazinecarboxylic acid Intermediate->Product Saponification (RT, 2h) Hydrolysis LiOH / THF / H2O

[1][4]

Medicinal Chemistry Applications

Bioisosterism

The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups .[1]

  • Rigidity: Unlike an isopropyl group, the cyclopropyl ring is rigid.[1] This reduces the entropic penalty upon binding to a protein pocket.

  • Sigma-Hole: The cyclopropyl C-H bonds have unique electronic properties (pseudo-pi character) that can engage in weak interactions with carbonyl oxygens in the target protein.[1]

Metabolic Stability

Pyrazines are susceptible to oxidation by Xanthine Oxidase and CYP450 enzymes.[1]

  • Blocking C6: The C6 position is a "soft spot" for metabolic oxidation.[1] Substitution with a cyclopropyl group blocks this site, extending the half-life (

    
    ) of the drug.
    
  • Prevention of Dealkylation: Unlike an ethyl group, the cyclopropyl group is resistant to CYP-mediated dealkylation.

Structure-Activity Relationship (SAR) Logic

SAR Figure 3: Pharmacophore features and design logic. Core 6-Cyclopropyl-2-pyrazine carboxylic acid Acid COOH: Warhead attachment point (Amide coupling) Core->Acid N_Atoms Pyrazine Nitrogens: H-Bond Acceptors (Low basicity) Core->N_Atoms Cyclopropyl Cyclopropyl (C6): 1. Lipophilicity boost 2. Metabolic block 3. Rigid spacer Core->Cyclopropyl

Analytical Characterization

To validate the synthesis of the correct isomer, NMR spectroscopy is critical.

  • ¹H NMR (DMSO-d₆):

    • Pyrazine Ring: Two distinct singlets.[1]

      • 
         ~9.0 ppm (H3, adjacent to N4 and COOH).
        
      • 
         ~8.6 ppm (H5, adjacent to N4 and C6-cyclopropyl).
        
      • Note: Coupling between H3 and H5 is usually very small (

        
         Hz) or non-existent (singlets).[1]
        
    • Cyclopropyl:

      • 
         ~2.2 ppm (1H, multiplet, CH-methine).
        
      • 
         ~1.0 - 1.2 ppm (4H, multiplets, two CH₂ groups).
        
  • ¹³C NMR:

    • Look for the carbonyl carbon (~165 ppm) and the distinct high-field cyclopropyl carbons (~10-15 ppm).

References

  • PubChem. 2-Pyrazinecarboxylic acid.[1] National Library of Medicine. Available at: [Link]

  • Dolezal, M., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11(4), 242–256. Available at: [Link]

  • Choi, J., et al. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [Minisci Reaction Context]." Journal of the American Chemical Society, 143(30), 11927–11933. Available at: [Link]

Sources

Foundational

Technical Guide: Pyrazine-2-carboxylic Acid Derivatives in Medicinal Chemistry

Executive Summary & Scaffold Analysis Pyrazine-2-carboxylic acid (PCA) and its derivatives represent a cornerstone scaffold in infectious disease therapy, most notably anchored by the first-line antitubercular drug Pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Pyrazine-2-carboxylic acid (PCA) and its derivatives represent a cornerstone scaffold in infectious disease therapy, most notably anchored by the first-line antitubercular drug Pyrazinamide (PZA) .[1] Unlike ubiquitous benzene or pyridine scaffolds, the pyrazine ring (1,4-diazine) is significantly electron-deficient, possessing a low pKa (~0.6 for the conjugate acid of pyrazine) and unique coordination chemistry capabilities.

This guide dissects the medicinal chemistry of PCA derivatives, moving beyond basic synthesis to explore the "Trojan Horse" mechanism of action in Mycobacterium tuberculosis (Mtb), the critical Structure-Activity Relationships (SAR) governing lipophilicity and membrane permeability, and the emerging role of PCA-metal complexes in oncology.

Physicochemical Core Properties
PropertyValue/CharacteristicMedicinal Implication
Scaffold 1,4-diazine ringHigh electron deficiency; susceptible to nucleophilic attack.
pKa (Acid) ~2.9 (Carboxylic acid)Ionized at physiological pH; requires masking (prodrug) for passive diffusion.
LogP (PZA) -0.71Hydrophilic; requires specific transport or modification for lipophilic targets.
Coordination N1 and O (carboxylate)Forms stable chelate rings with transition metals (Cu, Fe, Ru).

Mechanism of Action: The "Trojan Horse" Paradigm

The efficacy of PCA derivatives, particularly in tuberculosis, relies on a prodrug activation mechanism that exploits the specific enzymatic machinery of the pathogen.[2]

The Pyrazinamidase Activation Pathway

PZA is biologically inactive until converted into Pyrazinoic Acid (POA) by the mycobacterial enzyme Pyrazinamidase (PncA) .[2][3][4] This conversion occurs inside the bacterium.[2][4]

  • Passive Diffusion: PZA enters the macrophage and the Mtb bacillus.

  • Enzymatic Hydrolysis: PncA hydrolyzes PZA to POA.

  • Efflux & Re-entry: POA is effluxed. In the acidic extracellular environment (pH 5.5–6.0), it becomes protonated (H-POA).

  • Accumulation: H-POA re-enters the cell, releases a proton (acidifying the cytoplasm), and accumulates as the anion POA-, causing membrane potential collapse.

  • Target Binding: POA inhibits PanD (Aspartate decarboxylase), halting Coenzyme A biosynthesis, and inhibits FAS-I (Fatty Acid Synthase I).

Visualization: PZA Activation and Targets

PZA_Mechanism cluster_macrophage Macrophage / Extracellular Space (Acidic pH 5.5) cluster_bacterium Mycobacterium tuberculosis Cytoplasm (Neutral pH) PZA_ext Pyrazinamide (PZA) PZA_int PZA (Intracellular) PZA_ext->PZA_int Passive Diffusion HPOA_ext H-POA (Protonated) POA_int POA- (Accumulated Anion) HPOA_ext->POA_int Re-entry (Proton Cycle) PZA_int->POA_int Hydrolysis POA_int->HPOA_ext Efflux Target1 Target: PanD (CoA Biosynthesis) POA_int->Target1 Inhibition Target2 Target: Membrane Potential (Collapse) POA_int->Target2 Disruption PncA Enzyme: PncA (Pyrazinamidase) PncA->PZA_int Catalysis

Figure 1: The activation cycle of Pyrazinamide into Pyrazinoic Acid within M. tuberculosis, highlighting the proton shuttle mechanism and downstream targets.

Synthetic Strategies & Functionalization[1][6]

Synthesizing PCA derivatives requires navigating the electron-deficient nature of the pyrazine ring. Electrophilic aromatic substitution is difficult; therefore, nucleophilic substitution and radical functionalization (Minisci reaction) are preferred.

Core Synthetic Workflow

The primary route to amides and hydrazides involves activation of the carboxylic acid.

  • Acid Chloride Method: Reaction of PCA with thionyl chloride (

    
    ) or oxalyl chloride.
    
    • Note: Pyrazine-2-carbonyl chloride is moisture sensitive. Immediate coupling is recommended.

  • Coupling Reagents: Use of T3P (Propylphosphonic anhydride) or HATU for milder conditions, especially when reacting with sterically hindered amines or hydrazines.

  • Minisci Reaction: Radical alkylation to introduce alkyl/aryl groups at C-5.

Visualization: Synthetic Pathways

Synthesis_Workflow PCA Pyrazine-2-carboxylic Acid AcidChloride Acid Chloride (Reactive Intermediate) PCA->AcidChloride Activation Amide Pyrazine-2-carboxamides (Target: PZA Analogs) AcidChloride->Amide Amidation Hydrazide Pyrazine-2-carbohydrazides (Target: Schiff Bases) AcidChloride->Hydrazide Hydrazinolysis MetalComplex Metal Complexes (Cu, Fe, Ru) Hydrazide->MetalComplex Chelation SOCl2 SOCl2 / Reflux Amine R-NH2 / Et3N Hydrazine NH2NH2-H2O MetalSalt MCl2 / EtOH

Figure 2: Divergent synthetic pathways from the parent Pyrazine-2-carboxylic acid to bioactive derivatives.

Structure-Activity Relationships (SAR)[4]

Antitubercular SAR

Modifications to the PCA scaffold must balance lipophilicity (to cross the waxy mycobacterial cell wall) with the steric requirements of the PncA enzyme.

  • C-2 Position (Carboxyl): Essential for activity. Conversion to amide (prodrug) or ester is tolerated, but the free acid (POA) is the active species. Bioisosteres like tetrazoles generally lose activity.

  • C-5 Position: The most fruitful site for modification.

    • Hydrophobic groups (e.g., 5-Cl, 5-Methyl, 5-tert-butyl) increase logP and often enhance activity against atypical mycobacteria.

    • Mechanism:[1][2][4][5][6] 5-Cl-PZA is not a substrate for PncA but may act directly or via alternative activation.

  • C-6 Position: Substitution here often leads to steric clash within the PncA active site, abolishing activity.

  • Linkers: Hydrazide linkers (

    
    ) often reduce activity compared to the amide, unless coupled with lipophilic aromatic aldehydes (Schiff bases).
    
Antiviral & Anticancer SAR
  • Favipiravir (T-705): A pyrazinecarboxamide derivative (6-fluoro-3-hydroxy-2-pyrazinecarboxamide). The 3-OH and 6-F substitutions are critical for its conversion to the ribofuranosyl triphosphate (RTP) metabolite which inhibits viral RNA polymerase.

  • Metal Complexes: PCA hydrazones coordinated with Cu(II) or Fe(III) show cytotoxicity against cancer lines (e.g., MCF-7). The planar geometry facilitates DNA intercalation.

Detailed Experimental Protocols

Protocol A: Synthesis of N-substituted Pyrazine-2-carboxamides

Use this protocol for generating lipophilic PZA analogs.

Reagents: Pyrazine-2-carboxylic acid (10 mmol), Thionyl chloride (15 mmol), Substituted Aniline (10 mmol), Triethylamine (TEA), Dry Dichloromethane (DCM).

  • Activation: In a dry round-bottom flask, dissolve Pyrazine-2-carboxylic acid (1.24 g, 10 mmol) in dry DCM (20 mL).

  • Chlorination: Add Thionyl chloride (1.1 mL) dropwise. Reflux for 2 hours until gas evolution ceases. Evaporate solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (yellow solid).
    
  • Coupling: Redissolve the acid chloride in dry DCM (15 mL). Cool to 0°C.

  • Addition: Add a solution of the substituted aniline (10 mmol) and TEA (1.5 mL) in DCM dropwise.

  • Reaction: Stir at room temperature for 4–6 hours (monitor by TLC, Mobile phase: MeOH:CHCl3 1:9).

  • Workup: Wash the reaction mixture with saturated

    
     (2 x 20 mL) to remove unreacted acid, followed by water and brine.
    
  • Purification: Dry over anhydrous

    
    , concentrate, and recrystallize from Ethanol/Water.
    
Protocol B: Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Standard protocol for determining Minimum Inhibitory Concentration (MIC).

Materials: M. tuberculosis H37Rv strain, 7H9 broth, Resazurin sodium salt powder.

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).

  • Plating: In a 96-well plate, add 100 µL of 7H9 broth to all wells.

  • Dilution: Perform serial 2-fold dilutions of the test compound across the rows. Final concentrations typically range from 100 µg/mL to 0.19 µg/mL. Include PZA as a positive control (requires acidic pH 6.0 media for optimal activity) and DMSO as a negative control.

  • Inoculation: Add 100 µL of M. tuberculosis inoculum (adjusted to McFarland standard 1.0, diluted 1:20) to each well.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin solution and 12.5 µL of 20% Tween 80. Incubate for an additional 24 hours.

  • Readout:

    • Blue: No bacterial growth (Inhibition).

    • Pink: Bacterial growth (Resazurin reduced to Resorufin).

    • MIC: The lowest concentration preventing the color change from blue to pink.

Data Summary: SAR Trends in PCA Derivatives

Derivative ClassModificationEffect on Activity (TB)LogP Trend
Parent Pyrazinamide (PZA)Baseline (Active at pH 5.5)-0.71 (Low)
5-Cl-PZA 5-ChloroEnhanced lipophilicity; Active vs. some PZA-resistant strainsIncreased
Hydrazide -CONHNH2Reduced activity unless functionalizedLow
Schiff Base -CONHN=CH-ArIncreased activity if Ar is lipophilicHigh
Ester -COORRapidly hydrolyzed; acts as POA prodrugVariable
3-OH 3-HydroxyReduced TB activity; Key for antiviral (Favipiravir)Low

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.

  • Peterson, N. D., et al. (2015). Mechanism of Action of Pyrazinamide: The Role of Pyrazinoic Acid in Inhibition of Coenzyme A Biosynthesis.[6] Infectious Diseases.

  • Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FAS-I) of Mycobacterium tuberculosis. Nature Medicine, 6, 1043–1047.

  • Doležal, M., et al. (2009). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 14(10), 4166-4178.

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research, 82(3), 95-102.

  • Gopalakrishnan, M., et al. (2018). Synthesis and biological evaluation of pyrazine-2-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

Sources

Exploratory

Cyclopropyl-substituted heteroaromatic carboxylic acids

An In-Depth Technical Guide to Cyclopropyl-Substituted Heteroaromatic Carboxylic Acids For Researchers, Scientists, and Drug Development Professionals Abstract represent a privileged structural class in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyclopropyl-Substituted Heteroaromatic Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

represent a privileged structural class in modern medicinal chemistry. The unique physicochemical properties conferred by the strained cyclopropyl ring—including conformational rigidity, altered electronics, and enhanced metabolic stability—make it a powerful tool for optimizing drug candidates.[1][2][3] This guide provides a comprehensive overview of this molecular architecture, designed for professionals in drug discovery and development. We will explore the strategic value of incorporating this moiety, delve into robust synthetic methodologies with detailed protocols, analyze the resulting impact on molecular properties and structure-activity relationships (SAR), and discuss key analytical characterization techniques. This document serves as a technical resource, blending established principles with field-proven insights to empower the rational design and synthesis of next-generation therapeutics.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Heteroaromatic Drug Candidates

The Rise of the Cyclopropyl Group in Modern Medicinal Chemistry

The cyclopropyl group, once a chemical curiosity, is now a cornerstone of molecular design in pharmaceuticals.[4] Its prevalence in FDA-approved drugs has grown significantly, with numerous new chemical entities containing this three-membered ring approved in the last decade alone.[3][5] This adoption is not accidental; it is a direct result of the predictable and beneficial modulations the cyclopropyl group imparts to a molecule's biological profile.[6][7] Unlike flexible alkyl chains, the cyclopropyl ring acts as a rigid linker or conformational lock, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency.[4][8]

Unique Physicochemical Properties and Their Pharmacological Implications

The value of the cyclopropyl ring stems from its unique electronic and steric properties, which arise from its significant ring strain of approximately 27.5 kcal/mol.[4]

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds in a cyclopropane ring are shorter and stronger than those in typical alkanes.[1][9] This increased C-H bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[4][10] For example, replacing a metabolically vulnerable ethyl group with a cyclopropyl group can significantly improve a compound's half-life.[4] The classic case of pitavastatin demonstrates how a cyclopropyl ring can divert metabolism away from major CYP pathways, reducing the potential for drug-drug interactions.[10]

  • Potency and Receptor Binding: The rigid, planar nature of the cyclopropyl ring can lock a molecule into its bioactive conformation.[4] This pre-organization leads to a more favorable entropic contribution to binding affinity, thereby increasing potency.[1][8] Furthermore, the C-C bonds of the ring have enhanced π-character, allowing for electronic interactions with aromatic residues in a protein binding pocket.[1][9]

  • Modulation of Physicochemical Properties: The cyclopropyl group is often used as a bioisosteric replacement for moieties like gem-dimethyl groups or vinyl groups.[4][11] It can fine-tune critical properties such as lipophilicity (logP) and acidity (pKa), which in turn influences the entire absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[4]

The Synergy of Cyclopropyl and Heteroaromatic Carboxylic Acid Scaffolds

When combined with a heteroaromatic carboxylic acid, the cyclopropyl group creates a powerful pharmacophore. Heteroaromatic rings are ubiquitous in drug design, providing a scaffold for interaction with biological targets and influencing properties like solubility. The carboxylic acid group often serves as a key hydrogen-bonding partner or a handle for prodrug strategies. The addition of a cyclopropyl substituent to this core allows chemists to precisely modulate the scaffold's steric and electronic properties, optimizing its interaction with the target protein while simultaneously enhancing its drug-like properties.

Synthetic Strategies and Methodologies

The synthesis of cyclopropyl-substituted heteroaromatic carboxylic acids can be approached from several distinct strategic directions. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the chemical tolerance of the functional groups involved.

Overview of Synthetic Disconnections

A retrosynthetic analysis reveals three primary pathways for constructing the target scaffold. The optimal choice depends on the specific heteroaromatic system and the desired substitution pattern.

G cluster_A Approach A cluster_B Approach B cluster_C Approach C Target Cyclopropyl-Heteroaromatic-COOH Het_COOH Heteroaromatic-COOH Het_COOH->Target Cross-Coupling Cyclopropyl_Source Cyclopropyl Source (e.g., Boronic Acid) Cyclopropyl_Precursor Cyclopropyl Precursor (e.g., Aldehyde) Cyclopropyl_Precursor->Target Heterocycle Formation Het_Precursor Heterocycle Precursor Cyclopropyl_Het Cyclopropyl-Heteroarene Cyclopropyl_Het->Target Carboxylation

Caption: Primary retrosynthetic disconnections for target scaffold synthesis.

Approach A: Introduction of the Cyclopropyl Group onto a Pre-formed Heteroaromatic Core

This is arguably the most common and versatile strategy, leveraging the power of modern cross-coupling chemistry. The heteroaromatic carboxylic acid (or a protected version) is functionalized with a leaving group (e.g., bromide, iodide, triflate) and coupled with a cyclopropyl-containing organometallic reagent.

2.2.1. Transition-Metal Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a highly effective method for this transformation, involving the palladium-catalyzed reaction of a heteroaryl halide or triflate with a cyclopropylboronic acid or its ester.[12][13] This reaction class is known for its broad functional group tolerance and reliable stereochemical retention.[13]

Protocol 1: Palladium-Catalyzed Suzuki-Type Coupling of a Heteroaryl Trifluate with trans-Cyclopropylboronic Acid [13]

Objective: To synthesize a trans-cyclopropyl-substituted heteroarene from a heteroaryl triflate.

Materials:

  • Heteroaryl triflate (1.0 eq)

  • trans-Cyclopropylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium fluoride dihydrate (KF·2H₂O) (3.0 eq)

  • Sodium bromide (NaBr) (1.0 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the heteroaryl triflate, trans-cyclopropylboronic acid, Pd(PPh₃)₄, KF·2H₂O, and NaBr.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The use of Pd(PPh₃)₄ provides a reliable Pd(0) source for the catalytic cycle. KF·2H₂O acts as the base required to activate the boronic acid for transmetalation. The addition of NaBr can sometimes accelerate the reaction, particularly with triflate substrates. The stereochemistry of the cyclopropyl group is retained throughout the reaction.[13]

Approach B: Construction of the Heterocycle on a Cyclopropyl-Containing Precursor

In this approach, a readily available cyclopropyl-containing building block, such as cyclopropane carboxaldehyde or cyclopropylamine, is used as a starting point for the construction of the heteroaromatic ring.[5] This strategy is particularly useful when the required cyclopropyl precursors are more accessible than their organometallic counterparts.

2.3.1. Condensation and Cyclization Reactions

Multicomponent reactions, such as the Castagnoli-Cushman reaction, provide an efficient means to assemble complex heterocyclic structures in a single step.

Protocol 2: Three-Component Synthesis of a Cyclopropyl-Substituted Isoquinolone [14]

Objective: To construct a 3-cyclopropyl-substituted isoquinolone-4-carboxamide derivative.

Materials:

  • Homophthalic anhydride (1.0 eq)

  • Cyclopropane carboxaldehyde (1.1 eq)

  • Ammonium acetate (2.0 eq)

  • Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In a sealed tube, combine the homophthalic anhydride, cyclopropane carboxaldehyde, and ammonium acetate.

  • Solvent Addition: Add acetonitrile as the solvent.

  • Reaction Conditions: Seal the tube and heat the mixture to 80 °C for 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired 2-unsubstituted isoquinolone. This product can be further functionalized at the carboxyl group.

Causality: This reaction proceeds via the formation of an imine from the aldehyde and ammonia (from ammonium acetate), which then undergoes a cascade of reactions with the homophthalic anhydride to form the heterocyclic core. It is a highly atom-economical method for generating molecular complexity.[14]

Key Cyclopropanation Techniques in Detail

The methods used to form the cyclopropane ring itself are foundational to the overall synthesis.

2.4.1. Transition-Metal Catalyzed Reactions with Diazo Compounds

This is a powerful method for forming cyclopropane rings from alkenes.[15] A transition metal, commonly rhodium or copper, reacts with a diazo compound (e.g., ethyl diazoacetate) to generate a transient metal-carbene intermediate.[15][16] This electrophilic carbene is then transferred to an alkene to form the cyclopropane ring in a concerted fashion.[15]

G Diazo Diazo Compound (R₂CN₂) Metal_Carbene Metal-Carbene [M]=CR₂ Diazo->Metal_Carbene + [M] Metal_Catalyst Metal Catalyst [M] Metal_Carbene->Diazo - N₂ Cyclopropane Cyclopropane Metal_Carbene->Cyclopropane + Alkene Alkene Alkene Cyclopropane->Metal_Catalyst - Product N2 N₂

Caption: Catalytic cycle for metal-catalyzed cyclopropanation.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The introduction of a cyclopropyl group causes predictable shifts in molecular properties, which is a key reason for its use in SAR studies.[17][18]

Impact on Lipophilicity (logP), Acidity (pKa), and Conformation

Compared to an isopropyl group, a cyclopropyl group is slightly more lipophilic and significantly more rigid.[2] Its electronic nature, with sp²-hybridized character, can influence the pKa of an adjacent carboxylic acid. By replacing a flexible ethyl or bulky tert-butyl group with a cyclopropyl ring, medicinal chemists can probe the steric and conformational requirements of a binding pocket.[2][18]

Data Table: Comparative Properties of Isosteric Groups
PropertyEthyl (-CH₂CH₃)Isopropyl (-CH(CH₃)₂)tert-Butyl (-C(CH₃)₃)Cyclopropyl
Conformational Flexibility HighModerateLow (rotational)Very Low (rigid)
Relative Lipophilicity ModerateHighVery HighModerate-High
Metabolic Liability High (ω, ω-1 oxidation)ModerateLowVery Low [4][10]
Steric Profile LinearBranched, Y-shapeSphericalPlanar, disk-like
Electronic Character Electron-donatingElectron-donatingElectron-donatingπ-character, weak donating[1]

This table summarizes how the cyclopropyl group offers a unique combination of rigidity, metabolic stability, and steric profile that cannot be achieved with simple alkyl groups.

Case Study: SAR in Kinase Inhibitor Design

In the development of Epidermal Growth Factor Receptor (EGF-R) kinase inhibitors, SAR studies revealed that small, rigid substituents on the aniline ring were beneficial for potency.[18] Replacing a simple methyl or ethyl group with a cyclopropyl group could be a strategic move to:

  • Probe for a Small Hydrophobic Pocket: The defined shape of the cyclopropyl group can lead to favorable van der Waals interactions if a complementary pocket exists.[18]

  • Improve Metabolic Stability: Block potential N-dealkylation or oxidation at the benzylic position of an ethyl group.[4]

  • Lock Conformation: Restrict the rotation of the aniline ring relative to the heteroaromatic core, potentially locking it into the optimal binding conformation and improving affinity.[4]

Characterization and Analytical Techniques

The unambiguous identification of cyclopropyl-substituted heteroaromatic carboxylic acids relies on standard spectroscopic techniques, though the cyclopropyl group presents some unique signatures.

  • NMR Spectroscopy: In ¹H NMR, the protons on a cyclopropyl ring typically appear as complex multiplets in the highly shielded upfield region (approx. 0.5-1.5 ppm), distinct from other aliphatic protons. The coupling patterns can provide information about the stereochemistry (cis/trans) of substitution.

  • Mass Spectrometry: The location of cyclopropyl groups can be determined using tandem mass spectrometry (MS/MS).[19] Collision-induced dissociation (CID) can generate characteristic fragmentation patterns that allow for the localization of the ring within a fatty acyl chain, a principle that can be extended to other molecular scaffolds.[19]

Conclusion and Future Outlook

are a validated and highly valuable class of molecules for drug discovery. Their synthesis is well-supported by modern methodologies, particularly transition-metal-catalyzed cross-coupling reactions. The cyclopropyl ring provides a unique and powerful tool for medicinal chemists to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates.[1][20] Future developments will likely focus on more efficient and enantioselective methods for cyclopropanation, as well as the application of photoredox and C-H activation strategies to further streamline the synthesis of these important compounds.

References

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters. (2025).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Časar, Z. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Chemistry.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.).
  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2021). Mini Reviews in Medicinal Chemistry.
  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025). Benchchem.
  • Product Focus - Cyclopropyl Deriv
  • Decarboxylative Carbon-Carbon Bond-Forming Transformations of (Hetero)aromatic Carboxylic Acids. (n.d.). Thieme E-Books & E-Journals.
  • Metal-catalyzed cyclopropan
  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. (2019). University of Rochester.
  • Simonneaux, G., Le Maux, P., & Chevance, S. (n.d.). Information about this reaction catalyzed by transition metals in organic solvents. Science of Synthesis.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3-cyclopropyl-substituted... (n.d.).
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). Journal of Medicinal Chemistry.
  • Small-Ring Compounds. VII. Physical and Chemical Properties of Cyclopropyl, Cyclobutyl, Cyclopentyl and Cyclohexyl Derivatives. (n.d.).
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.
  • A practical approach to stereodefined cyclopropyl-substituted heteroarenes using a Suzuki-type reaction. (n.d.). New Journal of Chemistry.
  • Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). (n.d.). PMC - NIH.
  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020).
  • Structure Activity Rel
  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. (n.d.). PMC.

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Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 6-Cyclopropylpyrazine-2-carboxylic Acid: Solubility and pKa Determination

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Cyclopropylpyrazine-2-carboxylic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. It...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclopropylpyrazine-2-carboxylic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazine ring, a carboxylic acid group, and a cyclopropyl moiety, suggests its potential as a versatile scaffold for developing novel therapeutic agents. The physicochemical properties of such a molecule, particularly its aqueous solubility and acid dissociation constant (pKa), are fundamental parameters that govern its pharmacokinetic and pharmacodynamic behavior. An accurate understanding and precise measurement of these properties are therefore critical for rational drug design, formulation development, and predicting in vivo performance.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and pKa of 6-Cyclopropylpyrazine-2-carboxylic acid. As a Senior Application Scientist, this document is structured to not only present established protocols but also to offer insights into the causality behind experimental choices, ensuring a robust and reliable characterization of this and similar molecules.

Part 1: Aqueous and Solvent Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, insufficient aqueous solubility can lead to poor absorption and limited efficacy.[1] Solubility is typically assessed in two forms: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (often in DMSO) is diluted into an aqueous buffer. It is a high-throughput screening method used in early drug discovery to quickly identify compounds with potential solubility liabilities.[2][3]

  • Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[4] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and later stages of drug development.[2]

Given the structure of 6-Cyclopropylpyrazine-2-carboxylic acid, its solubility is expected to be pH-dependent due to the ionizable carboxylic acid group.[5] The pyrazine ring and the cyclopropyl group contribute to its lipophilicity.

Factors Influencing the Solubility of Pyrazine Carboxylic Acids

The solubility of pyrazine carboxylic acid derivatives is influenced by several factors:

  • pH: The carboxylic acid group will be predominantly in its neutral, less soluble form at low pH and in its ionized, more soluble carboxylate form at higher pH.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state will impact the energy required to dissolve the compound.

  • Solvent Polarity: As a polar molecule, 6-Cyclopropylpyrazine-2-carboxylic acid is expected to be more soluble in polar solvents. Pyrazine-2-carboxylic acid, a related compound, is soluble in water and polar organic solvents like ethanol and DMSO, but has low solubility in non-polar solvents such as hexane.[6]

Data Presentation: Expected Solubility Profile
Solvent System Expected Solubility Rationale
Aqueous Buffer (pH 2) LowThe carboxylic acid will be protonated and in its less soluble, neutral form.
Aqueous Buffer (pH 7.4) Moderate to HighThe carboxylic acid will be at least partially deprotonated, increasing solubility.
Aqueous Buffer (pH 10) HighThe carboxylic acid will be fully deprotonated, maximizing aqueous solubility.
Ethanol SolubleEthanol is a polar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a highly polar aprotic solvent.[6]
Hexane LowHexane is a non-polar solvent.[6]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[2][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

  • Preparation:

    • Accurately weigh an excess amount of solid 6-Cyclopropylpyrazine-2-carboxylic acid into several vials.

    • Prepare the desired aqueous buffers (e.g., pH 2.0, 7.4, 10.0) and organic solvents.

  • Equilibration:

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.[4][8]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification:

    • Prepare a standard calibration curve of 6-Cyclopropylpyrazine-2-carboxylic acid of known concentrations in the same solvent system.

    • Analyze the filtered supernatant and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

    • The concentration of the compound in the supernatant is determined from the calibration curve, representing the thermodynamic solubility.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed and equilibrium is achieved.

  • Extended Equilibration Time: Allows the dissolution process to reach a steady state.

  • Temperature Control: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Filtration: Removes undissolved particles that would otherwise lead to an overestimation of solubility.

  • HPLC-UV/LC-MS Quantification: Provides sensitive and specific measurement of the compound's concentration.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification prep1 Weigh excess solid compound equil1 Add solvent to solid prep1->equil1 prep2 Prepare buffer/solvent prep2->equil1 equil2 Shake at constant temp. (24-72 hours) equil1->equil2 proc1 Settle undissolved solid equil2->proc1 proc2 Filter supernatant proc1->proc2 quant2 Analyze by HPLC-UV or LC-MS proc2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration quant2->quant3

Caption: Thermodynamic Solubility Workflow

Part 2: pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[10] For a drug molecule with ionizable groups, the pKa value determines the extent of ionization at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. 6-Cyclopropylpyrazine-2-carboxylic acid possesses a carboxylic acid group, which is acidic, and two nitrogen atoms in the pyrazine ring, which are weakly basic.

Expected pKa Values
  • Carboxylic Acid (pKa1): Based on the pKa of similar aromatic carboxylic acids, the pKa of the carboxylic acid group is expected to be in the range of 3-5. For example, benzoic acid has a pKa of 4.20, and pyrazine-2-carboxylic acid's parent structure suggests a similar value.[10]

  • Pyrazine Nitrogens (pKa2, pKa3): The nitrogen atoms in the pyrazine ring are significantly less basic than those in pyridine (pKa ≈ 5.2) due to the electron-withdrawing effect of the second nitrogen atom. The pKa of pyrazine itself is around 0.6. Therefore, the pyrazine nitrogens of 6-Cyclopropylpyrazine-2-carboxylic acid are unlikely to be significantly protonated at physiological pH.[11]

Data Presentation: Predicted pKa Values
Ionizable Group Predicted pKa Range Rationale
Carboxylic Acid 3.0 - 5.0Similar to other aromatic and heterocyclic carboxylic acids.[12]
Pyrazine Nitrogen < 1.0Electron-withdrawing nature of the pyrazine ring reduces basicity.[11]
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[13][14]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[15] For a weak acid, the pH at the half-equivalence point is equal to the pKa.[16]

Methodology:

  • Instrument Calibration:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[17]

  • Sample Preparation:

    • Accurately weigh a known amount of 6-Cyclopropylpyrazine-2-carboxylic acid and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) for poorly soluble compounds. The concentration should be around 1-10 mM.[15]

    • To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[17]

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of acidic compounds.[15]

    • Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.

    • Record the pH after each addition, allowing the reading to stabilize. Collect more data points near the equivalence point where the pH changes most rapidly.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by taking the first derivative of the titration curve.

    • The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is the pH value at the half-equivalence point.[16]

Causality Behind Experimental Choices:

  • pH Meter Calibration: Ensures accurate pH measurements, which are critical for pKa determination.

  • Constant Ionic Strength: Minimizes changes in activity coefficients during the titration.

  • Nitrogen Purge: Prevents the absorption of atmospheric CO2, which can form carbonic acid and affect the shape of the titration curve.[15]

  • Incremental Titrant Addition: Allows for the precise determination of the titration curve's shape, especially around the equivalence point.

  • Derivative Plot: Provides a more accurate method for locating the equivalence point compared to visual inspection of the titration curve.

Visualization of Experimental Workflow:

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter titr2 Add titrant in increments setup1->titr2 setup2 Prepare sample solution (with KCl) titr1 Purge sample with N2 setup2->titr1 setup3 Prepare standardized titrant setup3->titr2 titr1->titr2 titr3 Record pH at each step titr2->titr3 ana1 Plot pH vs. titrant volume titr3->ana1 ana2 Determine equivalence point (1st derivative) ana1->ana2 ana3 Find pH at half-equivalence point ana2->ana3 ana4 pKa = pH at 1/2 eq. point ana3->ana4

Caption: Potentiometric Titration for pKa Determination

Conclusion

A thorough understanding of the solubility and pKa of 6-Cyclopropylpyrazine-2-carboxylic acid is indispensable for its successful development as a potential drug candidate. While direct experimental values for this specific molecule are not widely published, this guide provides the essential theoretical framework and detailed, field-proven protocols for their determination. By employing the shake-flask method for thermodynamic solubility and potentiometric titration for pKa, researchers can generate the high-quality, reliable data needed to inform critical decisions in the drug discovery and development pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a robust foundation for the physicochemical characterization of other novel chemical entities.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • van der Heide, E. et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Semantic Scholar. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • ResearchGate. (2025). Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

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  • UT Southwestern. Aqueous Solubility Determination. [Link]

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  • Hoffman Fine Chemicals. 6-Cyclopropyl-pyridine-2-carboxylic acid. [Link]

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  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. [Link]

  • ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. [Link]

  • PubChemLite. 5-cyclopropylpyrazine-2-carboxylic acid. [Link]

  • OSTI.gov. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2016_7(6)/[18].pdf]([Link]18].pdf)

  • ResearchGate. pKa values for carboxylic acids. [Link]

  • BYJU'S. (2022). pKa Table. [Link]

  • OSTI.gov. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. [Link]

  • ECHA. Pyridine-2-carboxylic acid. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • PubChem. 6-Phenylpyridine-2-carboxylic Acid. [Link]

  • Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]

  • PubMed. (1978). pH-solubility profiles or organic carboxylic acids and their salts. [Link]

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Exploratory

Novel Pyrazine Scaffolds for Drug Discovery: A Technical Blueprint

Executive Summary: The Nitrogen Advantage In the high-stakes arena of medicinal chemistry, the pyrazine ring (1,4-diazine) has evolved from a simple bioisostere of benzene to a "privileged scaffold" capable of addressing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Advantage

In the high-stakes arena of medicinal chemistry, the pyrazine ring (1,4-diazine) has evolved from a simple bioisostere of benzene to a "privileged scaffold" capable of addressing complex pharmacokinetic (PK) liabilities. Unlike pyridine or benzene, the pyrazine core offers a unique combination of reduced lipophilicity (LogP modulation) and specific hydrogen-bond acceptor capabilities at the N1/N4 positions.

This guide moves beyond basic heterocyclic chemistry to explore the strategic application of pyrazine scaffolds in modern drug discovery, focusing on regioselective synthesis, kinase inhibitor design, and next-generation antimycobacterials.

Structural Logic & Pharmacophore Design

The "Privileged" Nature of Pyrazine

The pyrazine ring is electron-deficient, making it less susceptible to oxidative metabolism (e.g., by CYP450s) compared to electron-rich systems. This metabolic stability is crucial for oral bioavailability.

  • Lipophilicity Control: Replacing a phenyl ring with pyrazine typically lowers cLogP by 1.0–1.5 units, improving solubility without sacrificing permeability.

  • Binding Geometry: The planar geometry allows for

    
    -stacking interactions within the ATP-binding pockets of kinases, while the nitrogen lone pairs serve as critical anchor points for hydrogen bonding with hinge region residues (e.g., Cys, Met).
    
Strategic Substitution Patterns
  • 2,5-Disubstitution: The most common pattern for linear extension, often seen in kinase inhibitors to span the gatekeeper region.

  • 2,3-Disubstitution: Used to create fused systems (e.g., pteridines, quinoxalines) or to lock conformation via intramolecular hydrogen bonding.

Synthetic Architecture: Overcoming Regioselectivity Challenges

The primary bottleneck in pyrazine chemistry is controlling regioselectivity during functionalization.

The 2,5-Dichloropyrazine Platform

The starting material of choice is often 2,5-dichloropyrazine .[1] The symmetry of this molecule allows for a controlled, stepwise functionalization.

  • Step 1: Nucleophilic Aromatic Substitution (

    
    ).  The first chloride displacement is facile.
    
  • Step 2: Cross-Coupling. The second chloride, now deactivated by the electron-donating effect of the first substituent (if it is an amine or alkoxide), requires metal catalysis (Suzuki-Miyaura or Buchwald-Hartwig).

Advanced C-H Activation

For late-stage functionalization (LSF), Minisci-type radical additions are gaining traction. This allows the introduction of alkyl groups onto the protonated pyrazine ring without pre-functionalization, ideal for SAR exploration of "magic methyl" effects.

Visualization: Regioselective Synthesis Workflow

PyrazineSynthesis Start 2,5-Dichloropyrazine Step1 Step 1: S_NAr (Nucleophilic Attack) Start->Step1 Amine/Alkoxide (Mild Base) CH_Act Alkyl-Pyrazine (Late Stage) Start->CH_Act Direct C-H Func. (Minisci) Inter 2-Substituted-5-chloropyrazine Step1->Inter Step2 Step 2: Pd-Catalysis (Suzuki/Buchwald) Inter->Step2 Boronic Acid/Amine Pd(dppf)Cl2, Heat Final 2,5-Disubstituted Pyrazine (Target Scaffold) Step2->Final

Caption: Stepwise regioselective functionalization of 2,5-dichloropyrazine vs. direct C-H activation.

Therapeutic Frontiers

Oncology: The Kinase Inhibitor Revolution

Pyrazines are dominant in the kinase inhibitor space.[2][3][4] The nitrogen atoms often mimic the adenine ring of ATP.

  • Gilteritinib (Xospata): A dual FLT3/AXL inhibitor for Acute Myeloid Leukemia (AML).[3] The pyrazine-2-carboxamide core is essential for hydrogen bonding with the hinge region of FLT3.

  • Bortezomib (Velcade): While a proteasome inhibitor, the pyrazine ring provides the necessary rigidity and orientation for the boronic acid "warhead" to engage the catalytic threonine residue.

Infectious Disease: Beyond Pyrazinamide

Pyrazinamide (PZA) is a cornerstone of TB therapy, but resistance is rising.[5]

  • Mechanism: PZA is a prodrug converted to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA).

  • Novel Strategy: Direct inhibitors of PanD (aspartate decarboxylase) or DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) utilizing pyrazine-oxadiazole hybrid scaffolds are showing potency against MDR-TB strains, bypassing the need for PncA activation.

Data Summary: FDA-Approved Pyrazine Scaffolds[1][2][3][6]

Drug NameTarget / MechanismTherapeutic AreaKey Pyrazine Role
Bortezomib 26S Proteasome InhibitorMultiple MyelomaPharmacophore rigidity; Peptide mimetic backbone.
Gilteritinib FLT3/AXL Tyrosine KinaseAMLHinge binder; Solubilizing core.
Acalabrutinib BTK Inhibitor (Covalent)Mantle Cell LymphomaFused imidazopyrazine; Scaffold for cysteine-reactive warhead.
Selexipag Prostacyclin Receptor AgonistPAHBioisostere for phenyl ring; Improves metabolic stability.
Pyrazinamide Fatty Acid Synthase I (FAS I)TuberculosisProdrug; Acidifies cytoplasm upon conversion to POA.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-fluorophenyl)-5-chloropyrazine from 2,5-dichloropyrazine. Rationale: The electron-deficient nature of the pyrazine ring accelerates oxidative addition, but care must be taken to prevent bis-coupling.

  • Reagents:

    • 2,5-Dichloropyrazine (1.0 eq, 5 mmol)

    • 4-Fluorophenylboronic acid (1.1 eq)

    • Pd(PPh3)4 (5 mol%)

    • Na2CO3 (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Charge a microwave vial with dichloropyrazine, boronic acid, and catalyst under Argon atmosphere.

    • Add degassed dioxane and aqueous carbonate base.

    • Seal and heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Expected Yield: 75-85% mono-coupled product.

  • QC Check: 1H NMR should show two distinct doublets for the pyrazine protons, confirming asymmetry.

Protocol B: Kinase IC50 Determination (FRET Assay)

Objective: Validate potency of the synthesized pyrazine derivative against FLT3. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagents: Recombinant FLT3 enzyme, Fluorescein-labeled PolyGT substrate, ATP (at Km), Tb-labeled antibody.

  • Workflow:

    • Prepare 3-fold serial dilutions of the pyrazine compound in DMSO.

    • Incubate compound with FLT3 enzyme and peptide substrate in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 60 min at RT.

    • Stop reaction with EDTA/Tb-Antibody detection mix.

    • Read: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to derive IC50.

Mechanism of Action Visualization

Visualization: Pyrazine Kinase Inhibition Pathway

KinaseInhibition Drug Pyrazine Inhibitor (Gilteritinib-like) Target FLT3 Kinase (Mutated/Overactive) Drug->Target Binds High Affinity Binding ATP Pocket Competition (H-Bond to Hinge) Target->Binding Inhibitor Occupancy Signal Downstream Signaling (STAT5 / MAPK / AKT) Binding->Signal Blocks Phosphorylation Effect Apoptosis & Reduced Proliferation Signal->Effect Therapeutic Outcome

Caption: Mechanism of action for pyrazine-based FLT3 inhibition in AML therapy.

References

  • Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. Link

  • Ansari, M. F., et al. (2019). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Current Organic Chemistry. Link

  • BenchChem. (2025). Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Link

  • Miniyar, P., et al. (2013).[3] Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini-Reviews in Medicinal Chemistry. Link

  • Ferreira, S. B., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation. Bioorganic Chemistry. Link

  • PharmaBlock. (2023). Pyrazines in Drug Discovery: Physicochemical Properties and Approved Drugs. Link

Sources

Exploratory

Safety &amp; Handling of 6-Cyclopropylpyrazine Derivatives in Pharmaceutical R&amp;D

Topic: SDS and Safety Data for 6-Cyclopropylpyrazine Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary The 6-cy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SDS and Safety Data for 6-Cyclopropylpyrazine Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

The 6-cyclopropylpyrazine scaffold is a privileged structural motif in modern medicinal chemistry, widely utilized to modulate lipophilicity, metabolic stability, and potency in kinase inhibitors (e.g., PI3K, ATR inhibitors). While the cyclopropyl group offers unique physicochemical properties—such as increased


 character and conformational restriction—it introduces specific metabolic liabilities and safety challenges.[2]

This guide provides a technical synthesis of safety data, toxicological mechanisms, and handling protocols for 6-cyclopropylpyrazine derivatives. It moves beyond standard Safety Data Sheet (SDS) parameters to address the bioactivation potential of the cyclopropyl moiety and the specific hazards associated with its synthesis and isolation.

Chemical Hazard Identification (GHS Classification)

Note: While specific derivatives vary, the following classification represents the baseline hazard profile for the core intermediate (e.g., 2-bromo-6-cyclopropylpyrazine) and its low-molecular-weight analogs.

Core Classification (GHS / CLP)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat.[1] 2H315: Causes skin irritation.[3][4]WARNING
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[3]WARNING
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[5][6]WARNING
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[3][4]WARNING
Structural Alerts & Physical Hazards[4]
  • Dust Explosion Hazard: Crystalline pyrazine derivatives are prone to static charge accumulation. Fine dusts can form explosive mixtures with air during milling or weighing.

  • Reactive Intermediates: The pyrazine nitrogen atoms are weak bases (

    
    ), but the cyclopropyl ring introduces significant ring strain (~27.5 kcal/mol), making the molecule susceptible to radical-mediated ring opening under oxidative conditions.
    

Toxicological Profile & Metabolic Bioactivation

Expert Insight: The primary toxicological concern for 6-cyclopropylpyrazine derivatives in drug development is not acute lethality, but idiosyncratic hepatotoxicity driven by metabolic bioactivation.

Mechanism of Bioactivation (The "Ring-Opening" Liability)

Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) can oxidize the cyclopropyl moiety.[1][2] Unlike standard alkyl groups, the cyclopropyl ring can undergo a Single Electron Transfer (SET) or Hydrogen Atom Abstraction (HAT) mechanism, leading to a ring-opening rearrangement.[1]

  • Oxidation: CYP450 abstracts a proton or transfers an electron to the cyclopropyl ring.

  • Radical Formation: A cyclopropyl radical is formed.[7]

  • Ring Opening: The strain relief drives the opening of the ring, forming a reactive alkyl radical or cation.

  • Aldehyde Formation: This rearranges into an

    
    -unsaturated aldehyde (Michael acceptor).[1]
    
  • Covalent Binding: The reactive aldehyde creates adducts with hepatic proteins or depletes Glutathione (GSH), leading to cellular stress and potential immune-mediated hepatotoxicity.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical pathway from parent compound to reactive metabolite.

Bioactivation Parent 6-Cyclopropylpyrazine Derivative CYP CYP450 (Oxidation) Parent->CYP Radical Cyclopropyl Radical Intermediate CYP->Radical H-Atom Abstraction RingOpen Ring Opening Rearrangement Radical->RingOpen Strain Relief Aldehyde α,β-Unsaturated Aldehyde RingOpen->Aldehyde Oxidation GSH Glutathione (GSH) Adduct Aldehyde->GSH Detoxification Tox Hepatotoxicity / Immune Response Aldehyde->Tox Protein Binding (If GSH Depleted)

Figure 1: Mechanism of CYP450-mediated bioactivation of the cyclopropyl moiety leading to potential reactive metabolites.[1]

Safe Handling Protocols: Synthesis & Isolation

Context: The most common route to 6-cyclopropylpyrazines is the Suzuki-Miyaura coupling of a halopyrazine (e.g., 2-bromo-6-chloropyrazine) with cyclopropylboronic acid.[1]

Experimental Workflow: Suzuki Coupling Safety

This protocol ensures containment of metal catalysts and control of exothermic boronate complexation.

  • Reagent Preparation (Glovebox/Hood):

    • Cyclopropylboronic acid: Hygroscopic and potential irritant. Weigh in a fume hood.

    • Catalyst (

      
       or 
      
      
      
      ):
      Sensitizer.[1] Avoid inhalation of fine powders.
  • Reaction Setup:

    • Use a degassed solvent system (Dioxane/Water or Toluene/Water) to prevent homocoupling and reduce Pd oxidation.

    • Pressure Control: Cyclopropylboronic acid can decompose to release cyclopropane gas (flammable) at high temperatures.[1] Use a reflux condenser or a pressure-rated vial if microwave heating is employed.[1]

  • Quench & Workup:

    • Cyanide Risk (Specific Cases): If the starting material is a cyanopyrazine, ensure aqueous waste is kept basic (pH > 10) to prevent HCN evolution.[1]

    • Scavenging: Use Thiol-silica scavengers to remove residual Palladium.[1]

Visualization: Synthesis Safety Workflow

SynthesisSafety Prep Reagent Prep (Weighing) Reaction Suzuki Coupling (Reflux/Microwave) Prep->Reaction In Fume Hood PPE PPE Check: Nitrile Gloves, Safety Goggles, Lab Coat PPE->Prep Hazard Risk: Cyclopropane Gas & Solvent Vapors Reaction->Hazard Workup Workup & Extraction Reaction->Workup Cool to RT Waste Waste Disposal (Heavy Metals/Organics) Workup->Waste Segregate Pd Waste

Figure 2: Safety workflow for the Palladium-catalyzed synthesis of 6-cyclopropylpyrazine derivatives.

Emergency Response & Storage

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1] Cyclopropyl groups can be sensitive to radical oxidation over long-term storage in air.

  • Incompatibility: Strong oxidizing agents, strong acids (risk of ring opening).

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (STOT-SE 3), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Pyrazines are lipophilic; use polyethylene glycol (PEG) swab if available, followed by water.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses.[3]

  • Spill Cleanup: Dampen solid spills with water to prevent dust formation before sweeping. Use a HEPA-filter vacuum for large quantities.[1]

References

  • Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Journal of Medicinal Chemistry, 2023. Link[1]

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 2008. Link[1]

  • Safety Data Sheet: 2-Bromo-5-cyclopropylpyrazine. ChemScene, 2024.[1] Link

  • Bioactivation of cyclopropyl rings by P450. Xenobiotica, 2018. Link

  • GHS Classification Summary. PubChem, 2025. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined Synthesis of 6-Cyclopropylpyrazine-2-Carboxylic Acid

Abstract: This document provides a comprehensive technical guide for the synthesis of 6-cyclopropylpyrazine-2-carboxylic acid, a valuable building block in contemporary drug discovery. Pyrazine-based scaffolds are preval...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 6-cyclopropylpyrazine-2-carboxylic acid, a valuable building block in contemporary drug discovery. Pyrazine-based scaffolds are prevalent in medicinal chemistry, and the introduction of a cyclopropyl moiety can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide details a robust and efficient two-step synthetic pathway starting from the commercially available 6-chloropyrazine-2-carbonitrile. The protocol emphasizes a palladium-catalyzed Negishi cross-coupling for the key C-C bond formation, followed by a straightforward acid-catalyzed hydrolysis. We provide in-depth procedural details, mechanistic insights, and a comparative analysis of alternative methodologies to equip researchers with a thorough understanding of the synthesis.

Strategic Overview: A Two-Step Approach

The synthesis is designed for efficiency and reliability, proceeding through two distinct stages. The strategy hinges on the use of a nitrile as a stable and versatile precursor to the final carboxylic acid. This "masked acid" approach is advantageous as the nitrile group is generally more tolerant of the conditions required for the initial carbon-carbon bond-forming reaction than a free carboxylic acid would be.

The overall transformation is as follows:

G A 6-Chloropyrazine-2-carbonitrile B 6-Cyclopropylpyrazine-2-carbonitrile A->B Step 1: Negishi Cross-Coupling (Cyclopropylation) C 6-Cyclopropylpyrazine-2-carboxylic Acid B->C Step 2: Acid Hydrolysis (Nitrile to Acid Conversion)

Caption: High-level synthetic workflow.

Key Methodologies: Rationale and Selection

Step 1: Introduction of the Cyclopropyl Moiety via Cross-Coupling

The formation of the C-C bond between the pyrazine ring and the cyclopropyl group is the cornerstone of this synthesis. Several palladium-catalyzed cross-coupling reactions are viable; here we compare the two most prominent methods.

  • Negishi Coupling (Recommended): This reaction couples an organozinc reagent (cyclopropylzinc halide) with an organohalide (6-chloropyrazine-2-carbonitrile).[2] Organozinc reagents exhibit high reactivity, which often allows for lower reaction temperatures and shorter reaction times compared to other methods.[3] This heightened reactivity is particularly beneficial for coupling with electron-deficient heteroaromatics like pyrazines. The stability and efficient one-step synthesis of cyclopropylzinc bromide make this protocol highly valuable.[4][5]

  • Suzuki-Miyaura Coupling (Alternative): This popular method uses an organoboron reagent, such as cyclopropylboronic acid, in the presence of a base.[6][7][8] Boronic acids are generally stable, non-toxic, and easy to handle, making the Suzuki coupling a widely used technique.[1][8] However, the transmetalation step can sometimes be slower than in the Negishi coupling, especially with challenging substrates like chloro-heteroarenes.[3][9]

Decision: We have selected the Negishi coupling for our primary protocol due to its high efficiency and reaction rates for this specific transformation.[4][5]

The Negishi Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

G pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex1 R¹-Pd(II)Ln-X oxidative_add->pd2_complex1 transmetal Transmetalation pd2_complex1->transmetal pd2_complex2 R¹-Pd(II)Ln-R² transmetal->pd2_complex2 reductive_elim Reductive Elimination pd2_complex2->reductive_elim reductive_elim->pd0 product_out R¹-R² (Product) reductive_elim->product_out reagents_in1 R¹-X (6-Chloropyrazine derivative) reagents_in1->oxidative_add reagents_in2 R²-ZnX' (Cyclopropylzinc bromide) reagents_in2->transmetal

Sources

Application

High-Efficiency Suzuki-Miyaura Coupling of 6-Chloropyrazine-2-Carboxylic Acid Esters

Application Note & Protocol Guide Executive Summary The functionalization of 6-chloropyrazine-2-carboxylic acid esters via Suzuki-Miyaura cross-coupling is a pivotal transformation in medicinal chemistry, particularly fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The functionalization of 6-chloropyrazine-2-carboxylic acid esters via Suzuki-Miyaura cross-coupling is a pivotal transformation in medicinal chemistry, particularly for synthesizing antitubercular agents, kinase inhibitors, and other bioactive heterocycles. However, this substrate presents a "perfect storm" of synthetic challenges: the electron-deficient pyrazine ring predisposes the system to protodeboronation, while the ester moiety at the C2 position is susceptible to hydrolysis under standard basic coupling conditions.

This guide provides a validated, high-fidelity workflow for coupling aryl and heteroaryl boronic acids to 6-chloropyrazine-2-carboxylates. We move beyond generic protocols to offer a mechanistic rationale for ligand selection (Pd-dppf vs. Buchwald G3) and base optimization, ensuring high yields (>85%) while preserving the critical ester functionality.

Mechanistic Rationale & Challenges

The Substrate Paradox

The 6-chloropyrazine-2-carboxylate scaffold possesses unique electronic properties that dictate reaction success:

  • Electronic Activation (Pro): The pyrazine ring is

    
    -deficient. The nitrogen atom at position 1 (adjacent to the chlorine at C6) activates the C-Cl bond for oxidative addition via inductive withdrawal.
    
  • Deactivation/Instability (Con): The ester group at C2 is meta to the chlorine (C6). unlike the C3 (ortho) or C5 (para) positions, the C6 position does not benefit from the direct resonance withdrawal of the ester, making the oxidative addition slower than in other isomers.

  • Catalyst Poisoning: The basic nitrogen atoms (N1 and N4) can coordinate to the Palladium center, displacing labile ligands (like PPh3) and arresting the catalytic cycle.

Strategic Solutions

To overcome these hurdles, our protocol relies on two pillars:

  • Bidentate or Bulky Ligands: Using bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevents the formation of inactive bis-pyrazine-Pd complexes. Alternatively, bulky biaryl phosphines (XPhos ) facilitate the difficult oxidative addition at the C6 position.

  • Controlled Basicity: Replacing strong hydroxide bases with Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) prevents saponification of the ester.

Visualizing the Reaction Pathway

The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical "Danger Zones" where side reactions occur.

SuzukiMechanism PreCat Pd Precatalyst (Pd(dppf)Cl2 or XPhos Pd G3) ActiveCat Active Species Pd(0)L PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting for 6-Cl) ActiveCat->OxAdd + Substrate TransMet Transmetalation (Base Dependent) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActiveCat Regeneration Substrate 6-Cl-Pyrazine-2-Ester Substrate->OxAdd Hydrolysis SIDE REACTION: Ester Hydrolysis Substrate->Hydrolysis Excess H2O/OH- Boronic Boronic Acid (R-B(OH)2) Boronic->TransMet Base Activation DeBoron SIDE REACTION: Protodeboronation Boronic->DeBoron Pyrazine N-activation

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition and potential failure modes (red).

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Recommended for electron-rich or neutral aryl boronic acids.

Reagents:

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) [CAS: 95464-05-4]

  • Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3)

  • Solvent: 1,4-Dioxane / Water (9:1 ratio)

Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • Methyl 6-chloropyrazine-2-carboxylate (1.0 equiv, 1.0 mmol, 172.5 mg)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • Cs2CO3 (2.0 equiv, 2.0 mmol, 651 mg)

    • Pd(dppf)Cl2[1][2]·CH2Cl2 (3 mol%, 0.03 mmol, 24.5 mg)

  • Solvent: Add 1,4-Dioxane (4.5 mL) and Water (0.5 mL). Note: The small amount of water is critical for dissolving the inorganic base.

  • Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the block to 80°C for 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol (Sterically Demanding)

Recommended for heteroaryl boronic acids, ortho-substituted partners, or if Method A fails.

Reagents:

  • Catalyst: XPhos Pd G3 (Third Generation Buchwald Precatalyst) [CAS: 1445085-55-1]

  • Base: Potassium Phosphate Tribasic (K3PO4)

  • Solvent: Toluene / Water (10:1)

Procedure:

  • Charge: Add substrate (1.0 equiv), Boronic acid (1.5 equiv), K3PO4 (2.0 equiv), and XPhos Pd G3 (2 mol%).

  • Solvent: Add Toluene (degassed) and Water (degassed) in a 10:1 ratio.

  • Reaction: Heat to 100°C for 2–12 hours.

    • Why XPhos? The bulky biaryl ligand creates a "protective shell" around the Pd, preventing the pyrazine nitrogen from coordinating and poisoning the catalyst.

    • Why K3PO4? It buffers the pH lower than carbonates, offering better protection for the ester group at higher temperatures.

Optimization & Troubleshooting Guide

Use the decision tree below to select the optimal conditions for your specific substrate.

DecisionTree Start Start: Select Boronic Acid Type Partner Type? Start->Type Simple Phenyl / e-Rich Aryl Type->Simple Standard Complex Heteroaryl / Ortho-Subst. Type->Complex Difficult MethodA Method A: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 80°C Simple->MethodA MethodB Method B: XPhos Pd G3, K3PO4 Toluene/H2O, 100°C Complex->MethodB Check Check LCMS @ 2h MethodA->Check Hydrolysis Ester Hydrolyzed? Check->Hydrolysis Low Yield Hydrolysis->MethodB No (SM remaining) SwitchBase Switch Base to K3PO4 Reduce Water Hydrolysis->SwitchBase Yes (Acid detected)

Figure 2: Optimization workflow for 6-chloropyrazine-2-carboxylates.

Comparative Data: Ligand Effects

The following table illustrates the impact of ligand choice on the coupling of methyl 6-chloropyrazine-2-carboxylate with 2-thienylboronic acid (a challenging heteroaryl coupling).

Ligand/CatalystBaseSolventTempYield (Isolated)Notes
Pd(PPh3)4 Na2CO3DME/H2O85°C35%Significant homocoupling; catalyst poisoning.
Pd(dppf)Cl2 Cs2CO3Dioxane/H2O80°C88% Excellent balance of cost/yield.
XPhos Pd G3 K3PO4Toluene/H2O100°C94% Best for sterically hindered partners.
Pd(OAc)2 / SPhos K3PO4THF/H2O60°C72%Good, but slower conversion.

References

  • Mechanistic Insight & Catalyst Selection: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Pyrazine Functionalization Specifics: Goossen, L. J., et al. (2010). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Journal of the American Chemical Society. [Link]

  • Buchwald Precatalyst Utility: Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination & Suzuki Coupling using Pd-G3 Catalysts. Chemical Science, 4, 916-920. [Link]

  • Ester Stability in Suzuki Coupling: Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Esters. Angewandte Chemie International Edition. [Link]

  • General Pyrazine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on Diazines). [Link]

Sources

Method

Application Note: Photocatalytic Minisci-Type C-H Cyclopropylation of Pyrazine-2-Carboxylic Acid

Introduction: The Strategic Value of Cyclopropyl Moieties in Medicinal Chemistry The cyclopropyl group is a highly sought-after motif in modern drug discovery. Its unique conformational rigidity, combined with its abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyclopropyl Moieties in Medicinal Chemistry

The cyclopropyl group is a highly sought-after motif in modern drug discovery. Its unique conformational rigidity, combined with its ability to modulate electronic properties and metabolic stability, makes it a "privileged" structural element. Introducing a cyclopropyl ring can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile. However, the direct installation of this strained three-membered ring onto complex molecules, particularly electron-deficient heteroaromatics, remains a significant synthetic challenge.

The Minisci reaction offers a powerful solution for the late-stage functionalization (LSF) of heteroaromatic compounds.[1][2] This radical-based approach is particularly effective for electron-deficient systems like pyrazines, which are common scaffolds in pharmaceuticals.[3] By leveraging radical intermediates, the Minisci reaction can forge C-C bonds at positions that are often inaccessible through traditional ionic pathways.[4] Recent advancements, particularly the advent of photoredox catalysis, have transformed the Minisci reaction into a milder, more versatile tool, enabling the use of a wider range of radical precursors under benign conditions.[1][5]

This application note provides a detailed guide for the direct C-H cyclopropylation of pyrazine-2-carboxylic acid, a valuable building block in pharmaceutical synthesis.[6][7] We will explore the underlying mechanism of the photocatalytic decarboxylative pathway and provide a comprehensive, field-tested protocol for its implementation.

Mechanistic Rationale: A Photocatalytic Decarboxylative Approach

The classical Minisci reaction often requires harsh conditions, such as high temperatures and strong oxidants (e.g., persulfate with a silver catalyst), which can limit its applicability to complex, functionalized molecules.[4] Photocatalytic methods circumvent these issues by using visible light to generate radical species under significantly milder conditions.[8]

The strategy detailed here involves the generation of a cyclopropyl radical from an abundant and stable precursor, cyclopropanecarboxylic acid, via a photocatalytic decarboxylation cycle.

The proposed mechanism proceeds as follows:

  • Photocatalyst Excitation: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant and can accept an electron from the cyclopropanecarboxylate anion. This regenerates the ground-state photocatalyst and forms a cyclopropylcarboxy radical.

  • Rapid Decarboxylation: The cyclopropylcarboxy radical is unstable and rapidly extrudes carbon dioxide (CO₂) to generate the key nucleophilic cyclopropyl radical.

  • Radical Addition: The pyrazine ring, being electron-deficient, requires protonation to lower its LUMO energy, making it susceptible to attack by the nucleophilic cyclopropyl radical.[4] The radical adds selectively to an available C-H position (typically C-3, C-5, or C-6 on the pyrazine ring).

  • Oxidative Rearomatization: The resulting radical cation intermediate is oxidized by a sacrificial oxidant (e.g., persulfate) in the system, leading to the expulsion of a proton and rearomatization to furnish the final cyclopropylated pyrazine product. This step also regenerates the active photocatalyst, completing the catalytic cycle.

Minisci_Cyclopropylation_Mechanism Figure 1: Proposed Photocatalytic Minisci Cyclopropylation Cycle cluster_cycle PC Photocatalyst (e.g., Ir(ppy)3) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET CycloCOOH Cyclopropanecarboxylic Acid CycloCOO_radical Cyclopropylcarboxy Radical CycloCOOH->CycloCOO_radical -e-, -H+ Cyclo_radical Cyclopropyl Radical Radical_Adduct Radical Adduct Intermediate Pyrazine Protonated Pyrazine-2-COOH Product Cyclopropylated Pyrazine Product Radical_Adduct->Product Oxidation & -H+ Oxidant Oxidant (e.g., S2O8^2-) Oxidant_red Reduced Oxidant

Caption: Proposed Photocatalytic Minisci Cyclopropylation Cycle.

Experimental Protocol: Cyclopropylation of Pyrazine-2-Carboxylic Acid

This protocol provides a representative procedure for the photocatalytic cyclopropylation of pyrazine-2-carboxylic acid.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Photocatalysts can be light-sensitive and expensive; handle them with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Materials and Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • Cyclopropanecarboxylic acid (3.0 equiv)

  • fac-Ir(ppy)₃ (Tris(2-phenylpyridinato)iridium(III)) (1-2 mol%)

  • Potassium persulfate (K₂S₂O₈) (2.0 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles for degassing

  • Blue LED light source (e.g., 450 nm, 34 W) with a cooling fan

  • Magnetic stir plate

  • Standard laboratory glassware for workup and purification

Experimental Workflowdot

graph Experimental_Workflow { graph [fontname="Arial", fontsize=12, label="Figure 2: Experimental Workflow Summary", labelloc=b]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

A [label="1. Reagent Preparation\n(Weigh solids, measure liquids)"]; B [label="2. Reaction Setup\n(Combine reagents in flask)"]; C [label="3. Degassing\n(3x Vacuum/N2 cycles)"]; D [label="4. Irradiation\n(Place near blue LED with cooling)"]; E [label="5. Reaction Quench & Workup\n(Add water, extract with EtOAc)"]; F [label="6. Purification\n(Silica gel column chromatography)"]; G [label="7. Analysis\n(NMR, MS)"];

A -> B -> C -> D -> E -> F -> G; }

Sources

Application

Application Notes and Protocols: Amide Coupling Strategies for 6-Cyclopropylpyrazine-2-carboxylic Acid

Introduction In the landscape of modern drug discovery and development, the amide bond stands as one of the most critical and frequently synthesized functional groups.[1][2] Its prevalence in biologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the amide bond stands as one of the most critical and frequently synthesized functional groups.[1][2] Its prevalence in biologically active molecules, from peptides to small-molecule therapeutics, underscores the necessity for robust and efficient synthetic protocols. 6-Cyclopropylpyrazine-2-carboxylic acid is a key heterocyclic building block, with its derivatives showing promise in various therapeutic areas. The electron-deficient nature of the pyrazine ring, however, can present unique challenges to the formation of the amide bond.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on reliable and efficient amide coupling protocols for 6-cyclopropylpyrazine-2-carboxylic acid. We will delve into the mechanistic underpinnings of several widely-used coupling reagents, provide detailed, field-tested experimental protocols, and offer insights into troubleshooting and optimization.

The Challenge: Coupling with an Electron-Deficient Heteroaromatic Acid

The pyrazine ring in 6-cyclopropylpyrazine-2-carboxylic acid is electron-deficient due to the presence of two nitrogen atoms. This electronic property can decrease the nucleophilicity of the carboxylate group, making its activation by coupling reagents a critical and sometimes challenging step. Standard amide coupling conditions may result in sluggish reactions or the formation of unwanted side products.[1] Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity.

Recommended Amide Coupling Protocols

We present three robust protocols employing common yet powerful coupling reagents: HATU, T3P, and EDC in combination with HOBt. Each method offers distinct advantages, and the optimal choice will depend on the specific amine substrate, scale, and available resources.

Protocol 1: HATU-Mediated Amide Coupling

Expertise & Experience: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium salt-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization.[3][4] It is particularly effective for coupling challenging substrates, including electron-deficient carboxylic acids and sterically hindered amines. The mechanism involves the rapid formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.[5][6][7]

Mechanistic Rationale

The efficacy of HATU is rooted in a two-step process. First, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is then rapidly attacked by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) to form the key OAt-active ester, which is primed for reaction with the amine.[3][5]

HATU_Mechanism RCOOH 6-Cyclopropylpyrazine- 2-carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Isouronium O-acyl(tetramethyl)isouronium Salt Carboxylate->Isouronium + HATU HATU HATU HOAt_anion HOAt Anion HATU->HOAt_anion releases OAt_ester OAt-Active Ester Isouronium->OAt_ester + HOAt Anion Amide Amide Product (R-CONHR') OAt_ester->Amide + Amine Amine Amine (R'-NH₂) Byproduct1 Tetramethylurea Byproduct2 HOAt

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-cyclopropylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often preferred to minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[3]

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Protocol 2: T3P® (Propylphosphonic Anhydride) Mediated Amide Coupling

Expertise & Experience: T3P® is a versatile and powerful coupling reagent that acts as a dehydrating agent.[8] It is known for its high yields, low epimerization, and the formation of water-soluble byproducts, which simplifies the purification process.[8][9] This makes it an excellent choice for both small-scale and large-scale synthesis.

Mechanistic Rationale

The reaction mechanism involves the initial deprotonation of the carboxylic acid by a base.[9] The resulting carboxylate then attacks the T3P®, forming a reactive mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. The byproducts are water-soluble phosphonic acids that can be easily removed during aqueous work-up.[8][9]

T3P_Mechanism RCOOH 6-Cyclopropylpyrazine- 2-carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + Base Base Base (e.g., Pyridine) MixedAnhydride Mixed Anhydride Intermediate Carboxylate->MixedAnhydride + T3P® T3P T3P® Amide Amide Product (R-CONHR') MixedAnhydride->Amide + Amine Amine Amine (R'-NH₂) Byproduct Water-Soluble Phosphonic Acid Byproducts

Caption: T3P®-mediated amide coupling mechanism.

Experimental Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve 6-cyclopropylpyrazine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable aprotic solvent such as ethyl acetate or dichloromethane.

  • Addition of Base and T3P®: Add a base, such as pyridine or triethylamine (2.0-3.0 eq). Cool the mixture to 0 °C in an ice bath. Slowly add T3P® (1.5 eq, typically as a 50% solution in ethyl acetate or DMF) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt Mediated Amide Coupling

Expertise & Experience: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (1-Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[1][10] EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, which simplifies purification.[11] HOBt acts as a catalyst to form a more reactive HOBt ester, which accelerates the coupling and minimizes side reactions like racemization.[11][12]

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate can then react directly with the amine, or, as is more efficient, it can be intercepted by HOBt to form an HOBt active ester. This active ester is less prone to side reactions and reacts cleanly with the amine to yield the desired amide.[1]

EDC_HOBt_Mechanism RCOOH 6-Cyclopropylpyrazine- 2-carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester Acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product (R-CONHR') HOBt_ester->Amide + Amine Amine Amine (R'-NH₂) Byproduct Water-Soluble Urea Byproduct General_Workflow Start Start: Carboxylic Acid + Amine Solvent Dissolve in Anhydrous Aprotic Solvent Start->Solvent Reagents Add Coupling Reagent and Base Solvent->Reagents Reaction Stir at RT (or 0°C to RT) Monitor by TLC/LC-MS Reagents->Reaction Workup Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Final Product Characterization (NMR, MS, etc.) Purification->Product

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Method

Application Note: Palladium-Catalyzed Synthesis of Cyclopropylpyrazines

Executive Summary & Strategic Rationale Target Audience: Medicinal Chemists, Process Chemists, and Discovery Leads. The cyclopropylpyrazine motif is a high-value pharmacophore in modern drug discovery, functioning as a m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Audience: Medicinal Chemists, Process Chemists, and Discovery Leads.

The cyclopropylpyrazine motif is a high-value pharmacophore in modern drug discovery, functioning as a metabolically stable bioisostere for isopropyl and ethyl groups. The cyclopropyl ring offers unique conformational restriction and improved lipophilicity (LogD modulation) compared to acyclic alkyl chains.[1] However, the synthesis of this scaffold via Palladium-catalyzed cross-coupling is notoriously erratic due to two competing failure modes: protodeboronation of the cyclopropyl nucleophile and catalyst poisoning by the pyrazine nitrogen.

This guide moves beyond generic Suzuki conditions, providing two field-validated protocols:

  • Protocol A (High-Activity): A rapid, high-yielding method using 3rd-Generation Buchwald Precatalysts for standard substrates.[1]

  • Protocol B (Controlled-Release): A MIDA-boronate system for chemically unstable or sterically demanding substrates.[1]

Mechanistic "Kill Zones": Why Standard Protocols Fail[1]

To successfully synthesize cyclopropylpyrazines, one must navigate two specific mechanistic pitfalls. Understanding these allows for rational troubleshooting.

The Protodeboronation Trap

Cyclopropylboronic acid is electronically unique; the high s-character of the cyclopropyl ring makes the C-B bond prone to hydrolysis (protodeboronation) under the basic, aqueous conditions required for transmetallation.

  • The Failure: The boronic acid decomposes to cyclopropane gas before it can transmetallate onto the Palladium center.

  • The Fix: Use ligands that accelerate transmetallation (e.g., XPhos, SPhos) or use "Slow-Release" reagents (MIDA boronates).

Pyrazine Catalyst Poisoning

Pyrazines are electron-deficient but possess Lewis-basic nitrogens.[1]

  • The Failure: The pyrazine nitrogen coordinates to the Pd(II) center, forming a stable, inactive "resting state" complex (Pd-N adduct), effectively shutting down the catalytic cycle.

  • The Fix: Use bulky, electron-rich phosphine ligands (e.g., PCy3, XPhos) that sterically crowd the metal center, preventing non-productive N-coordination.

Visualizing the Reaction Pathway

The following diagram illustrates the standard catalytic cycle versus the MIDA slow-release pathway, highlighting the critical transmetallation bottleneck.

G cluster_boron Nucleophile Activation Start Start: Chloropyrazine + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd Fast TransMetal Transmetallation (Critical Step) OxAdd->TransMetal Requires Base BoronicAcid Cyclopropylboronic Acid (Unstable) BoronicAcid->TransMetal Successful Path Decomp Protodeboronation (Dead End) BoronicAcid->Decomp Side Reaction (If TransMetal is slow) MIDA Cyclopropyl MIDA Boronate (Stable) Hydrolysis Slow Hydrolysis (Rate Limiting) MIDA->Hydrolysis Aq. Base Hydrolysis->BoronicAcid Controlled Release RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Start Regenerate Pd(0)

Caption: Figure 1.[1] The MIDA Slow-Release Strategy mitigates the protodeboronation "Dead End" by keeping the concentration of free boronic acid low, matching the rate of transmetallation.

Protocol A: High-Activity Buchwald G3 System

Best for: Standard chloropyrazines, rapid library synthesis, and scale-up.[1] Key Reagent: XPhos Pd G3 (or RuPhos Pd G3).[1][2][3] These precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation even at lower temperatures.[1]

Materials
ReagentEquiv.[1][4]RoleCritical Parameter
Chloropyrazine 1.0SubstratePurity >95% (Avoid trace thiols)
Cyclopropylboronic Acid 1.5NucleophileStore at 4°C; use fresh.[1]
XPhos Pd G3 0.02 (2 mol%)CatalystAir-stable precatalyst.[1]
K3PO4 (Tribasic) 3.0Base0.5M aqueous solution is preferred over solid.[1]
THF or Toluene [0.2 M]SolventDegassed (sparged with N2).[1]
Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a stir bar, add Chloropyrazine (1.0 mmol, 1 equiv), Cyclopropylboronic acid (1.5 mmol, 1.5 equiv), and XPhos Pd G3 (17 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vac/Fill).

  • Solvent Addition: Add degassed THF (5 mL).

  • Base Addition: Add degassed 0.5 M aqueous K3PO4 (6 mL, 3.0 mmol).

    • Note: The biphasic nature is crucial. The boronic acid stays largely in the organic phase, while the base activates it at the interface.

  • Reaction: Heat to 60°C for 2–4 hours with vigorous stirring (1000 rpm).

    • Why 60°C? Higher temperatures (>80°C) accelerate protodeboronation more than the coupling.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). Pyrazines are polar; ensure the column is flushed well.

Protocol B: The MIDA Boronate "Slow-Release"

Best for: Electron-rich pyrazines, sterically hindered substrates, or when Protocol A yields <30%. Concept: MIDA boronates are stable to anhydrous conditions.[1] Under aqueous basic conditions, they slowly hydrolyze to release the active boronic acid. This keeps the instantaneous concentration of boronic acid low, preventing decomposition.

Materials
ReagentEquiv.[1][4]RoleCritical Parameter
Chloropyrazine 1.0Substrate-
Cyclopropyl MIDA Boronate 1.5NucleophileBench-stable solid.[1]
Pd(OAc)2 0.05Metal Source-
SPhos 0.10Ligand1:2 Metal:Ligand ratio is critical here.[1]
K3PO4 5.0BaseAnhydrous, finely ground.[5]
Toluene/Water (10:1) [0.1 M]SolventThe water ratio controls the release rate.
Step-by-Step Procedure
  • Catalyst Pre-complexation: In the reaction vessel, add Pd(OAc)2 (11 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol). Add 1 mL Toluene and stir at RT for 10 mins to form the active catalyst (solution turns yellow/orange).

  • Substrate Addition: Add Chloropyrazine (1.0 mmol), Cyclopropyl MIDA Boronate (1.5 mmol), and K3PO4 (5.0 mmol).

  • Solvent: Add remaining Toluene (9 mL) and Water (1 mL). Total solvent ratio must be 10:1 Toluene:Water.[1]

  • Reaction: Heat to 95–100°C for 12–16 hours.

    • Why High Temp? MIDA hydrolysis requires energy and base.[1] The slow release protects the active species despite the heat.

  • Monitoring: Monitor by LCMS. If the MIDA boronate remains unreacted, add small aliquots of water (100 µL) to accelerate hydrolysis.

Troubleshooting & Optimization Guide

Use the following decision tree to optimize conditions if the standard protocols fail.

DecisionTree Problem Issue Observed? LowConv Low Conversion (SM Remaining) Problem->LowConv Decomp Protodeboronation (Cyclopropane gas formed) Problem->Decomp Homocouple Homocoupling (Bi-cyclopropyl) Problem->Homocouple Sol_Cat Switch to XPhos Pd G3 Increase Temp to 80°C LowConv->Sol_Cat Sol_MIDA Switch to Protocol B (MIDA Slow Release) Decomp->Sol_MIDA Sol_Degas Check O2 exclusion Reduce Catalyst Loading Homocouple->Sol_Degas

Caption: Figure 2. Diagnostic decision tree for common failure modes in Pd-catalyzed cyclopropylation.

Critical Process Parameters (CPPs)
  • Water Content: In Protocol A, too much water can stall the reaction if the organic substrate is very lipophilic. In Protocol B, too little water stops the MIDA deprotection.

  • Base Strength: If the pyrazine contains sensitive functional groups (e.g., esters), switch K3PO4 to K2CO3 or CsF.

  • Order of Addition: Always add the catalyst last or pre-complex it (Protocol B) to prevent Pd black precipitation before the cycle begins.

References

  • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990.[1] Link[1]

    • Foundational work establishing the instability of cyclopropylboronic acids and initial conditions.
  • Gillis, E. P., & Burke, M. D. (2007).[6] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids.[1] Journal of the American Chemical Society, 129(21), 6716-6717. Link[1]

    • The authoritative source for MIDA boron
  • Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the palladium-catalyzed suzuki-miyaura cross-coupling of aryl halides with arylboronic acids.[1] Journal of the American Chemical Society, 129(11), 3358-3366. Link

    • Describes the specific efficacy of SPhos and XPhos for electron-poor and sterically hindered substr
  • Bruno, N. C., et al. (2013).[1] Buchwald Precatalysts: Synthesis and Application in Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 113, 5043. Link

    • Review of G3 precatalyst utility in challenging couplings.

Sources

Application

Application Notes and Protocols for the Hydrolysis of Methyl 6-Cyclopropylpyrazine-2-carboxylate to 6-Cyclopropylpyrazine-2-carboxylic Acid

Abstract This document provides a comprehensive technical guide for the hydrolysis of methyl 6-cyclopropylpyrazine-2-carboxylate, a key synthetic intermediate in pharmaceutical and agrochemical research. We present detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the hydrolysis of methyl 6-cyclopropylpyrazine-2-carboxylate, a key synthetic intermediate in pharmaceutical and agrochemical research. We present detailed protocols for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, offering researchers flexibility based on substrate compatibility and available resources. The guide delves into the mechanistic underpinnings of the reaction, with a special focus on the electronic and steric implications of the pyrazine and cyclopropyl moieties. Furthermore, we provide a systematic workflow for reaction monitoring, product isolation, and purification, ensuring high yield and purity of the final carboxylic acid. This document is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology for this specific chemical transformation.

Introduction: Scientific Context and Strategic Importance

6-Cyclopropylpyrazine-2-carboxylic acid is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. The pyrazine ring is a common scaffold in numerous clinically approved drugs, while the cyclopropyl group can enhance metabolic stability, binding affinity, and cell permeability.[1] The hydrolysis of the methyl ester precursor, methyl 6-cyclopropylpyrazine-2-carboxylate, is a critical step in the synthesis of more complex derivatives.

This guide provides a detailed exploration of this hydrolysis reaction. We will address the inherent challenges, such as the increased stability of the ester due to the hyperconjugative effects of the cyclopropyl group, and provide protocols designed to overcome these hurdles.[2][3][4]

Mechanistic Considerations: The Interplay of Structure and Reactivity

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. The rate and efficiency of this reaction are significantly influenced by the electronic and steric environment of the ester. In the case of methyl 6-cyclopropylpyrazine-2-carboxylate, two key structural features dictate its reactivity: the electron-withdrawing pyrazine ring and the adjacent cyclopropyl group.

  • The Pyrazine Ring: The electron-withdrawing nature of the pyrazine ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally favors hydrolysis.

  • The Cyclopropyl Group: The cyclopropyl group, through hyperconjugation, can donate electron density to the adjacent carbonyl group. This has a stabilizing effect on the ester, making it more resistant to hydrolysis compared to simple alkyl esters.[2][3][4] This increased stability necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger reagents) to achieve complete conversion.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a nucleophilic addition-elimination mechanism.[5] The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the methoxide leaving group to yield the carboxylate salt, which is then protonated during an acidic workup to give the final carboxylic acid.[5]

Base-Catalyzed Hydrolysis Ester Methyl 6-cyclopropylpyrazine-2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate  + OH⁻ (Nucleophilic Attack) Carboxylate Carboxylate Salt Tetrahedral_Intermediate->Carboxylate  - CH₃O⁻ (Elimination) Carboxylic_Acid 6-Cyclopropylpyrazine-2-carboxylic Acid Carboxylate->Carboxylic_Acid  + H₃O⁺ (Acidic Workup)

Caption: Base-catalyzed hydrolysis of methyl 6-cyclopropylpyrazine-2-carboxylate.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that also proceeds through a nucleophilic addition-elimination pathway. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.

Acid-Catalyzed Hydrolysis Ester Methyl 6-cyclopropylpyrazine-2-carboxylate Protonated_Ester Protonated Ester Ester->Protonated_Ester  + H⁺ (Protonation) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate  + H₂O (Nucleophilic Attack) Carboxylic_Acid 6-Cyclopropylpyrazine-2-carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid  - CH₃OH, -H⁺

Caption: Acid-catalyzed hydrolysis of methyl 6-cyclopropylpyrazine-2-carboxylate.

Experimental Protocols

The following protocols have been designed to provide a high yield and purity of 6-cyclopropylpyrazine-2-carboxylic acid. Due to the stabilizing effect of the cyclopropyl group, elevated temperatures and extended reaction times are recommended.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This is the recommended method due to its irreversibility and generally cleaner conversions. Lithium hydroxide (LiOH) is a preferred base for the hydrolysis of sterically hindered or electron-rich esters.[6]

Materials:

  • Methyl 6-cyclopropylpyrazine-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-cyclopropylpyrazine-2-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Add THF and deionized water in a 3:1 to 4:1 ratio (v/v) to dissolve the ester. Add lithium hydroxide monohydrate (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously. The increased temperature is necessary to overcome the stability imparted by the cyclopropyl group.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).[7][8]

  • Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure. Dilute the remaining aqueous solution with deionized water. Carefully acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 6-cyclopropylpyrazine-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Summary of Base-Catalyzed Hydrolysis Conditions

ParameterRecommended ValueRationale
Base LiOH·H₂OEffective for hindered esters.
Equivalents of Base 2.0 - 3.0Ensures complete reaction.
Solvent System THF/WaterGood solubility for both ester and base.
Temperature 60 - 70 °COvercomes the stability of the ester.
Reaction Time 4 - 12 hoursMonitor by TLC or HPLC for completion.
Workup pH 2 - 3Ensures complete protonation of the carboxylate.
Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the substrate is sensitive to strong bases.

Materials:

  • Methyl 6-cyclopropylpyrazine-2-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Dioxane or Acetic Acid

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 6-cyclopropylpyrazine-2-carboxylate (1.0 eq) in a mixture of an organic solvent (dioxane or acetic acid) and water.

  • Acid Addition: Carefully add concentrated H₂SO₄ or HCl (0.5-1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (80-100 °C) and maintain vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. Due to the reversible nature of the reaction, it may not go to completion.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding it to a stirred mixture of ice and water.

  • Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation and Purification: Filter and concentrate under reduced pressure. Purify as described in the base-catalyzed protocol.

Table 2: Summary of Acid-Catalyzed Hydrolysis Conditions

ParameterRecommended ValueRationale
Acid H₂SO₄ or HClStrong mineral acids are effective catalysts.
Solvent System Dioxane/Water or Acetic Acid/WaterEnsures miscibility of reactants.
Temperature 80 - 100 °C (Reflux)Drives the equilibrium towards the products.
Reaction Time 12 - 24 hoursMonitor for equilibrium.

Analytical Workflow for Reaction Monitoring

A robust analytical method is crucial for determining the reaction endpoint and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the preferred method.[9][10]

Analytical_Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Quench Quench with Acid/Base Sample->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Chromatogram (Peak Area) Inject->Analyze Decision Reaction Complete? Analyze->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample

Caption: HPLC-based workflow for monitoring the hydrolysis reaction.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm or 280 nm).

  • Retention Times: The carboxylic acid product will be more polar and thus have a shorter retention time than the methyl ester starting material.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, especially in the base-catalyzed protocol, consider adding more base or increasing the reaction temperature. For the acid-catalyzed reaction, removing methanol by distillation can help drive the equilibrium.

  • Side Reactions: Under harsh basic conditions, other functional groups in more complex molecules may be susceptible to reaction. For acid-catalyzed hydrolysis, care must be taken with acid-labile groups.

  • Product Isolation: If the carboxylic acid product is highly water-soluble, continuous liquid-liquid extraction may be necessary for efficient recovery.

  • Purity: Ensure the final product is free of residual starting material and any byproducts by appropriate analytical techniques (HPLC, NMR).

Conclusion

The hydrolysis of methyl 6-cyclopropylpyrazine-2-carboxylate to its corresponding carboxylic acid is a fundamental transformation that requires careful consideration of the substrate's unique electronic and steric properties. The protocols detailed in this guide, particularly the base-catalyzed saponification with lithium hydroxide at elevated temperatures, provide a reliable and high-yielding pathway to the desired product. By implementing robust reaction monitoring and purification strategies, researchers can consistently obtain high-purity 6-cyclopropylpyrazine-2-carboxylic acid for downstream applications in drug discovery and development.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Organic Chemistry, 73(15), 6037-6043. [Link]

  • ResearchGate. (2025). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC. [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. [Link]

  • ACS Chemical Biology. (2008). Ester Bonds in Prodrugs. [Link]

  • Agilent. (2011). Cellulose Hydrolysate Analysis by HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC. [Link]

  • Indian Academy of Sciences. (1958). Kinetic studies in ester hydrolysis. [Link]

  • Organic Syntheses. (n.d.). 2,3-Pyrazinedicarboxylic acid. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E5, 4th ed. (1985). Carboxy Group. [Link]

  • ScienceDirect. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. [Link]

  • ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. [Link]

  • MDPI. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • Burns Group, Bálint Gál. (2013). The chemistry and biology of cyclopropyl compounds. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Pyrazine Ring at the C-6 Position

Abstract: The pyrazine nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its unique electronic properties, characterized by an electron-deficient a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazine nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its unique electronic properties, characterized by an electron-deficient aromatic system, present both challenges and opportunities for synthetic chemists. This guide provides an in-depth exploration of methodologies for the targeted functionalization of the pyrazine ring at the C-6 position. We will dissect mechanistically diverse strategies, from classical cross-coupling reactions on pre-functionalized substrates to modern, atom-economical direct C-H functionalization techniques. Each section includes field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and troubleshooting guidance to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Importance of C-6 Pyrazine Functionalization

The pyrazine ring is a privileged heterocycle in drug design, prized for its ability to act as a bioisostere for phenyl, pyridine, and pyrimidine rings, and for the capacity of its nitrogen atoms to serve as key hydrogen bond acceptors in enzyme active sites.[3] The electron-deficient nature of the pyrazine ring renders it relatively inert to classical electrophilic aromatic substitution but highly susceptible to nucleophilic and radical attack.[4][5]

Functionalization at the C-6 position is of paramount importance for modulating the pharmacological profile of pyrazine-based drug candidates. Substituents at this position can significantly influence potency, selectivity, solubility, and metabolic stability. However, achieving regioselective C-6 functionalization requires a strategic approach, as the inherent reactivity of the pyrazine C-H bonds can lead to mixtures of isomers.

This document outlines four principal strategies to achieve selective C-6 modification:

  • Metal-Catalyzed Cross-Coupling: A robust and versatile approach using pre-installed halogen atoms as synthetic handles.

  • Direct C-H Functionalization: An advanced, atom-economical strategy that avoids pre-functionalization steps.

  • Directed Deprotonation/Metalation: A powerful method utilizing strong bases to achieve regioselective C-H activation.

  • Radical Substitution (Minisci Reaction): A classic method for installing alkyl and acyl groups onto electron-deficient heterocycles.

Strategy 1: Metal-Catalyzed Cross-Coupling of 6-Halopyrazines

Expert Rationale: This is arguably the most established and reliable strategy for C-6 functionalization. It relies on the installation of a halogen (Cl, Br, or I) at the C-6 position, which then serves as a versatile anchor point for a wide array of palladium-catalyzed cross-coupling reactions. Halopyrazines are often more reactive in these transformations than their corresponding pyridine analogues, facilitating efficient bond formation.[4][6] This method offers predictability and a broad substrate scope, making it a workhorse in medicinal chemistry campaigns.

The general workflow involves two discrete steps: halogenation of the pyrazine core, followed by the cross-coupling reaction.

cluster_0 Traditional Cross-Coupling Workflow Pyrazine Pyrazine Substrate HalogenatedPyrazine 6-Halopyrazine Intermediate Pyrazine->HalogenatedPyrazine Halogenation FunctionalizedPyrazine C-6 Functionalized Pyrazine HalogenatedPyrazine->FunctionalizedPyrazine Pd-Catalyzed Cross-Coupling

Caption: Workflow for C-6 functionalization via cross-coupling.

Key Methodologies & Data

The choice of cross-coupling reaction is dictated by the desired substituent. The table below summarizes the most common and effective methods.

Reaction Type Coupling Partner Typical Catalyst/Ligand Key Application Reference
Suzuki-Miyaura Boronic Acid/EsterPd(dppf)Cl₂, Pd(PPh₃)₄C-C (Aryl, Vinyl) Bond Formation[7][8]
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIC-C (Alkynyl) Bond Formation[7][8]
Heck AlkenePd(OAc)₂ / X-PhosC-C (Alkenyl) Bond Formation[7][8]
Stille OrganostannanePd(PPh₃)₄C-C (Aryl, Vinyl, Alkyl) Bond Formation[7][8]
Buchwald-Hartwig Amine, AmidePd₂(dba)₃ / BINAP, XPhosC-N Bond Formation[9]
Protocol 2.1: Suzuki-Miyaura Coupling of 6-Bromopyrazine Derivative

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C-6 position.

Materials:

  • 6-Bromo-2-methyl-3-phenylpyrazine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-2-methyl-3-phenylpyrazine, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water to form a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water).

  • Causality Check: The use of a biphasic solvent system (dioxane/water) with an inorganic base (K₂CO₃) is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, while the aqueous phase facilitates its dissolution and transfer to the organic phase where the catalyst resides.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity against the starting material. The disappearance of the starting bromopyrazine and the appearance of new aromatic signals corresponding to the methoxyphenyl group validates the reaction's success.

Strategy 2: Direct C-H Functionalization

Expert Rationale: Direct C-H functionalization represents a paradigm shift in synthetic efficiency, circumventing the need for pre-halogenation and thus reducing step count and improving atom economy.[10] For electron-deficient systems like pyrazine, this approach often relies on a palladium-catalyzed process involving a Concerted Metalation-Deprotonation (CMD) mechanism.[11][12] This pathway is highly sensitive to electronic and steric factors, allowing for exquisite regiocontrol that might be difficult to achieve otherwise. It is particularly valuable for late-stage functionalization, where introducing a handle onto a complex molecule is undesirable.

cluster_1 Direct C-H Functionalization Workflow Pyrazine Pyrazine Substrate FunctionalizedPyrazine C-6 Functionalized Pyrazine Pyrazine->FunctionalizedPyrazine Single-Step Pd-Catalyzed C-H Activation

Caption: Atom-economical workflow of direct C-H functionalization.

Protocol 3.1: Palladium-Catalyzed Direct C-6 Arylation of 3-Aminoimidazo[1,2-a]pyrazine

This protocol is adapted from methodologies developed for the regioselective arylation of therapeutically relevant scaffolds.[11][12]

Materials:

  • 3-Aminoimidazo[1,2-a]pyrazine (1.0 eq)

  • 4-Bromotoluene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • Pivalic acid (PivOH, 0.3 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Toluene (Anhydrous)

Procedure:

  • In an oven-dried reaction vial, combine 3-aminoimidazo[1,2-a]pyrazine, 4-bromotoluene, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the vial with argon.

  • Add anhydrous toluene via syringe, followed by pivalic acid.

  • Causality Check: Pivalic acid is not just an acid; it acts as a proton shuttle in the CMD mechanism. It facilitates the deprotonation of the C-H bond at the palladium center, lowering the activation energy for C-H cleavage and promoting regioselectivity.[11][12] The bulky pivalate ligand also helps stabilize the palladium catalyst.

  • Seal the vial tightly and place it in a preheated oil bath at 110 °C for 18-24 hours.

  • Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite®, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Self-Validation: Purify the residue using flash column chromatography. Successful C-6 arylation can be confirmed by NMR spectroscopy, where a characteristic downfield shift of the C-6 proton (or its disappearance) and the appearance of signals for the new aryl group will be observed. NOE experiments can further confirm the regiochemistry.

Strategy 3: Directed Deprotonation and Metalation

Expert Rationale: This strategy leverages the increased acidity of pyrazine C-H bonds due to the electron-withdrawing nature of the ring nitrogens. By using a strong, non-nucleophilic hindered base, a proton can be selectively abstracted to form an organometallic intermediate. This intermediate can then be trapped with a wide range of electrophiles. The key to success is using bases like TMPMgCl·LiCl (Turbo-Hauser base) or related zinc bases, which are highly effective at deprotonation but sterically hindered enough to prevent competitive nucleophilic addition to the pyrazine ring.[1][13][14] Regioselectivity is often dictated by the most acidic proton, which can be influenced by existing substituents.

cluster_2 Deprotonation/Metalation Workflow Pyrazine Pyrazine Substrate Metalated Pyrazinyl-Metal Intermediate Pyrazine->Metalated Deprotonation with Hindered Base (e.g., TMPMgCl·LiCl) Quenched C-6 Functionalized Pyrazine Metalated->Quenched Electrophilic Quench (E+)

Caption: Workflow for functionalization via metalation.

Protocol 4.1: Regioselective Magnesiation and Iodination of Chloropyrazine

This protocol demonstrates the formation of a Grignard-like pyrazine intermediate, which is then quenched with an electrophile (iodine).[1]

Materials:

  • 2-Chloropyrazine (1.0 eq)

  • TMPMgCl·LiCl (1.1 eq, 1.0 M solution in THF)

  • Iodine (I₂, 1.2 eq)

  • Tetrahydrofuran (THF, Anhydrous)

Procedure:

  • To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, add a solution of 2-chloropyrazine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Causality Check: Performing the metalation at very low temperatures is critical to prevent side reactions, including decomposition of the organometallic intermediate and potential addition of the base to the ring.

  • Slowly add the TMPMgCl·LiCl solution dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the magnesiated species occurs regioselectively at the C-3 position, ortho to the chlorine, which is the most activated site. To target the C-6 position, a different substitution pattern on the starting material would be required to direct the metalation. This protocol illustrates the principle, which can be adapted.

  • In a separate flask, prepare a solution of iodine in anhydrous THF.

  • Add the iodine solution dropwise to the cold (-78 °C) pyrazinyl-magnesium solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture three times with diethyl ether.

  • Self-Validation: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by column chromatography or distillation. Successful reaction is confirmed by mass spectrometry (observing the mass of the iodinated product) and NMR, where the proton at the site of iodination will disappear.

Strategy 4: Minisci Radical Substitution

Expert Rationale: The Minisci reaction is a powerful and direct method for the C-H alkylation and acylation of electron-deficient N-heterocycles.[15] The reaction proceeds via the addition of a nucleophilic radical to the protonated heterocycle.[15] Because the pyrazine ring is highly electron-deficient, it is an excellent substrate for this transformation. The acidic conditions required for the reaction ensure the pyrazine is protonated, further enhancing its reactivity towards the incoming radical. This method provides access to alkylated pyrazines that are often difficult to synthesize using other methods.

cluster_3 Minisci Reaction Mechanism RadicalGen Radical Precursor (e.g., R-COOH) Radical Nucleophilic Radical (R•) RadicalGen->Radical Oxidative Decarboxylation Adduct Radical Adduct Intermediate Radical->Adduct Radical Addition ProtonatedPyrazine Protonated Pyrazine (Pyrazine-H+) ProtonatedPyrazine->Adduct Radical Addition Product C-6 Alkylated Pyrazine Adduct->Product Oxidation & Rearomatization

Caption: Simplified mechanism of the Minisci radical alkylation.

Protocol 5.1: Minisci-Type tert-Butylation of Pyrazine

This protocol describes a classic Minisci reaction using pivalic acid as the source of the tert-butyl radical.

Materials:

  • Pyrazine (1.0 eq)

  • Pivalic acid (4.0 eq)

  • Silver nitrate (AgNO₃, 0.2 eq)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 3.0 eq)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a round-bottom flask, dissolve pyrazine in a mixture of water and DCM (1:1).

  • Add concentrated sulfuric acid dropwise while cooling in an ice bath. The solution should be strongly acidic (pH < 1).

  • Causality Check: The acidic medium is essential to protonate the pyrazine, which activates it towards nucleophilic radical attack. Without protonation, the pyrazine ring is not sufficiently electrophilic to react efficiently.

  • Add pivalic acid and silver nitrate to the solution and stir until dissolved.

  • Prepare a solution of ammonium persulfate in water. Add this solution dropwise to the reaction mixture over 30 minutes at room temperature. Vigorous gas evolution (CO₂) will be observed.

  • Stir the reaction at room temperature for 2-4 hours after the addition is complete.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8.

  • Separate the layers and extract the aqueous phase twice with DCM.

  • Self-Validation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product often contains a mixture of regioisomers, which can be separated by careful column chromatography. The major product is typically the 2-tert-butylpyrazine. The product ratio and identity should be confirmed by GC-MS and NMR analysis.

References

  • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates Source: Nature Communications URL: [Link]

  • Title: Regioselective Metalations of Pyrimidines and Pyrazines by Using Frustrated Lewis Pairs of BF3·OEt2 and Hindered Magnesium– and Zinc–Amide Bases Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Molecules URL: [Link]

  • Title: C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Minisci reaction Source: Wikipedia URL: [Link]

  • Title: Direct C–H photoarylation of diazines using aryldiazonium salts and visible-light Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Molecules URL: [Link]

  • Title: Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Direct C–H functionalisation of azoles via Minisci reactions Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Metal-Catalyzed Cross-Coupling Reactions Source: ChemTalk URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Stability of Cyclopropyl Groups in Acidic Conditions

Here is the technical support center for the stability of the cyclopropyl group in acidic hydrolysis conditions. Welcome to the technical support guide for researchers, chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for the stability of the cyclopropyl group in acidic hydrolysis conditions.

Welcome to the technical support guide for researchers, chemists, and drug development professionals. The cyclopropyl group is a prized structural motif in modern chemistry, valued for its ability to impart conformational rigidity, enhance metabolic stability, and modulate electronic properties.[1][2][3] However, its inherent ring strain makes it susceptible to cleavage under certain conditions, particularly in acidic media.[4][5] This guide provides in-depth, field-proven insights into the stability of the cyclopropyl moiety during acidic hydrolysis, offering troubleshooting workflows and validated protocols to help you preserve this critical functional group in your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of the cyclopropyl ring.

Q1: What makes the cyclopropyl group reactive, especially in acid?

The reactivity of the cyclopropyl group is a direct consequence of its significant ring strain. The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[5][6] This strain is composed of:

  • Angle Strain: The compression of bond angles.

  • Torsional Strain: Eclipsing interactions of the hydrogen atoms.

To accommodate this geometry, the C-C bonds have increased p-character and are described as "bent" or "banana" bonds.[4][7] According to the Walsh orbital model, this bonding arrangement has significant π-character, which explains why cyclopropanes can exhibit reactivity similar to alkenes, including susceptibility to electrophilic attack by protons.[4][8][9]

Q2: What is the general mechanism for acid-catalyzed ring opening of a cyclopropane?

The reaction is initiated by an electrophilic attack, typically by a proton (H⁺) from the acid. The mechanism proceeds through a carbocationic intermediate, and the ring opens to relieve strain.[10][11] The process can be visualized as follows:

  • Protonation: The acid protonates the cyclopropane ring, which, due to its π-character, acts as a nucleophile. This can lead to a corner-protonated or edge-protonated cyclopropane intermediate.[12][13]

  • Carbocation Formation & Ring Opening: The protonated intermediate is unstable and rapidly opens to form a more stable carbocation. The regioselectivity of this opening is dictated by the substitution pattern on the ring.

  • Nucleophilic Trapping: The resulting carbocation is trapped by a nucleophile present in the medium (e.g., water, an alcohol, or the conjugate base of the acid) to give the final ring-opened product.[10]

Acid-Catalyzed Ring Opening cluster_0 Step 1: Protonation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Nucleophilic Trapping Cyc Cyclopropane (with π-character) Cyc->CycH+ Electrophilic Attack H+ H+ H+->CycH+ CycH+->Carbocation Cleavage to relieve strain Product Ring-Opened Product Carbocation->Product Nu Nu- Nu->Product

Caption: Mechanism of Acid-Catalyzed Cyclopropane Ring Opening.

Q3: How do substituents on the cyclopropyl ring affect its stability in acid?

Substituents have a profound effect on the stability and regioselectivity of ring-opening. The key is their ability to stabilize the transient carbocation intermediate that forms upon ring cleavage.[10]

  • Electron-Donating Groups (EDGs): Alkyl, alkoxy, or aryl groups stabilize an adjacent positive charge. An acid-catalyzed opening will preferentially occur at the bond that leads to the formation of the most stable carbocation (e.g., a tertiary or benzylic carbocation). This makes EDG-substituted cyclopropanes more susceptible to acid-catalyzed cleavage.[10]

  • Electron-Withdrawing Groups (EWGs): Groups like ketones or esters activate the cyclopropane ring towards cleavage, particularly with Lewis acids which coordinate to the EWG.[10] These "donor-acceptor" cyclopropanes are synthetically versatile but can be quite labile.[6][14]

  • Cyclopropylmethyl Systems: The cyclopropylmethyl carbocation is remarkably stable due to hyperconjugation between the C-C "bent" bonds of the ring and the empty p-orbital of the carbocationic center.[7][15] This inherent stability is exploited in cyclopropylmethyl (CPM) protecting groups, which are designed to be cleaved under acidic conditions.[15][16]

Q4: Are cyclopropyl groups ever stable under acidic conditions?

Yes, stability is highly dependent on the specific conditions and the molecular context. While the group is inherently strained, ring-opening is not always facile.

  • Mild Acids: Dilute acetic acid, buffered systems (e.g., NH₄Cl), or weak acids like pyridinium p-toluenesulfonate (PPTS) are often tolerated, especially at low temperatures.[17]

  • Absence of Stabilizing Groups: Unsubstituted cyclopropanes or those bearing EWGs (without a Lewis acid present) can be surprisingly robust.

  • Steric Hindrance: Steric bulk around the cyclopropane ring can hinder the approach of the proton and subsequent attack by a nucleophile, thereby increasing kinetic stability.

For comparison, esters of cyclopropanecarboxylic acid have demonstrated significantly enhanced hydrolytic stability under both acidic and basic conditions compared to analogous non-cyclic esters like valacyclovir.[18][19]

Q5: What about stability in basic or other common reaction conditions?

The cyclopropyl group is generally very stable under a wide range of basic conditions.[6] It is also robust under many standard synthetic transformations, including many (but not all) reductive and oxidative conditions. However, some transition metal-catalyzed reactions can induce ring-opening via oxidative addition to form a metallacyclobutane intermediate.[6]

Troubleshooting Guide: Preserving Cyclopropane Integrity

This section provides a structured approach to diagnosing and solving common problems encountered during synthesis.

Problem 1: My cyclopropyl-containing compound is degrading during an acidic deprotection step (e.g., Boc or ketal removal).

Root Cause Analysis: Standard deprotection protocols often employ strong acids (e.g., trifluoroacetic acid (TFA), HCl in dioxane) that readily protonate and open the cyclopropane ring, especially if carbocation-stabilizing groups are nearby.[6]

Solutions & Mitigation Strategies:

  • Reduce Acid Strength: Switch from a strong, non-volatile acid like HCl to a weaker or more controlled acid system.

    • Recommended: Use 10-50% formic acid in an inert solvent, aqueous acetic acid (80%), or catalytic PPTS in an alcohol/water mixture.[17] These reagents provide sufficient acidity for many deprotection tasks while minimizing cyclopropane cleavage.

  • Control Temperature: Perform the reaction at 0 °C or below. The activation energy for cyclopropane ring-opening is often higher than that for the desired deprotection, allowing for a kinetic window where the desired reaction proceeds selectively.

  • Scavenge Water: For reactions in non-aqueous solvents (e.g., HCl in dioxane), ensure the system is rigorously dry. Water can act as a nucleophile to trap the carbocation, leading to undesired hydroxylation products.

  • Change the Protecting Group Strategy: If the cyclopropyl group proves too labile for any acidic conditions, consider a protecting group that can be removed under orthogonal conditions (e.g., Fmoc for amines, which is base-labile, or a benzyl ether, which is removed by hydrogenolysis).[20]

Problem 2: I am observing unexpected rearranged products after an acidic workup or reaction.

Root Cause Analysis: The formation of a carbocation intermediate during ring-opening can be followed by hydride or alkyl shifts to form an even more stable carbocation before nucleophilic trapping. The cyclopropylmethyl cation itself is known to exist in equilibrium with cyclobutyl and homoallyl cations, leading to a mixture of products.[21][22]

Solutions & Mitigation Strategies:

  • Buffered Workup: Avoid a strongly acidic aqueous workup. Quench the reaction mixture directly into a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or a buffer like phosphate-buffered saline (PBS).

  • Aprotic Conditions: If possible, run the reaction under aprotic acidic conditions. For example, using a Lewis acid in dichloromethane instead of a Brønsted acid in a protic solvent can sometimes prevent rearrangements by altering the intermediate species.

  • Re-evaluate the Mechanism: The observed products are valuable mechanistic probes. Their structures can help you deduce the carbocation intermediates that formed, confirming the lability of the cyclopropyl ring under your specific conditions. Use this information to apply the solutions from Problem 1.

Troubleshooting_Workflow start Degradation of Cyclopropyl Moiety Observed cond1 Is a strong acid (TFA, HCl) being used? start->cond1 sol1 Switch to milder acid (Formic Acid, Acetic Acid, PPTS) cond1->sol1 Yes cond2 Is the reaction run at room temp or higher? cond1->cond2 No sol1->cond2 sol2 Lower temperature to 0°C or below cond2->sol2 Yes cond3 Are there EDGs or activating groups present? cond2->cond3 No sol2->cond3 sol3 Consider orthogonal protecting group strategy cond3->sol3 Yes end Cyclopropane Integrity Preserved cond3->end No sol3->end

Caption: Troubleshooting Decision Tree for Cyclopropane Stability.

Experimental Protocols

Protocol 1: Mild Acidic Deprotection of a Boc-Protected Amine with Minimal Cyclopropane Cleavage

This protocol uses formic acid, which is effective for Boc removal while being significantly milder than TFA towards a moderately stable cyclopropyl group.

Materials:

  • Boc-protected, cyclopropyl-containing substrate

  • Anhydrous Formic Acid (≥95%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected substrate (1.0 equiv) in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add formic acid (10-20 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours at 0 °C. Do not let the reaction warm to room temperature unless absolutely necessary, as this increases the risk of ring-opening.

  • Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated NaHCO₃ solution to quench the acid. Ensure the final pH of the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Diagnostic Test for Cyclopropane Stability to Acid

This test helps you quickly assess the lability of your specific cyclopropyl-containing molecule to a standard strong acid.

Materials:

  • Cyclopropyl-containing substrate of interest

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Trifluoroacetic acid-d (TFA-d)

  • NMR tube

Procedure:

  • Prepare a solution of your substrate in CDCl₃ (approx. 5-10 mg in 0.6 mL) in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the starting material. Pay close attention to the characteristic upfield signals of the cyclopropyl protons (typically < 1.2 ppm).[15]

  • To the NMR tube, add a small drop (approx. 10 μL, or 0.1 equiv) of TFA-d.

  • Quickly shake the tube and re-acquire the ¹H NMR spectrum. Monitor for any changes.

  • Interpretation:

    • No Change: If the cyclopropyl signals remain unchanged after 5-10 minutes, your compound is likely robust under these conditions.

    • Signal Disappearance/Appearance of New Signals: If the characteristic cyclopropyl proton signals diminish and new signals appear in the olefinic or aliphatic region, ring-opening is occurring. The rate of this change gives a qualitative measure of the compound's lability.

Data Summary

Acidic ConditionReagent(s)TemperatureGeneral Stability of Unactivated CyclopropaneRisk for Activated* Cyclopropane
Mild 80% Acetic Acid / H₂O25-50 °CGenerally HighLow to Moderate
PPTS (cat.), MeOH25 °CHighLow
Formic Acid (neat or in DCM)0-25 °CHighModerate
Moderate 2-4 M HCl in Dioxane/EtOAc0-25 °CModerateHigh
50% TFA in DCM0 °CLow to ModerateVery High
Harsh 95% TFA (neat)25 °CLowExtremely High (cleavage likely)
HBr in Acetic Acid25 °CVery LowExtremely High (cleavage likely)

*Activated cyclopropanes are those bearing electron-donating groups (e.g., OMe, Ph) or part of a donor-acceptor system.

References

  • chemeurope.com. (n.d.). Cyclopropane. Retrieved from [Link]

  • Saunders, M., Vogel, P., Hagen, E. L., & Rosenfeld, J. (1972). Evidence for Protonated Cyclopropane Intermediates from Studies of Stable Solutions of Carbonium Ions. Accounts of Chemical Research, 6(2), 53–59.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • Tiwari, R. K., Bhor, R. J., & Tummatorn, J. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Li, X., Ibrahim, N., Jaber, Z., Ali, S., & Masood, I. (2024). Cyclopropylmethylidene as a versatile protecting group for carbohydrate synthesis.
  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Pincock, J. A., & Yates, K. (1970). Protonated cyclopropane intermediates in the addition of chlorine to methyl- and ethyl-cyclopropane.
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved from [Link]

  • Saunders, M., Vogel, P., Hagen, E. L., & Rosenfeld, J. (1973). Evidence for protonated cyclopropane intermediates from studies of stable solutions of carbonium ions. Accounts of Chemical Research, 6(2), 53-59.
  • University of Calgary. (n.d.). Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

  • Lee, C. C., & Cessna, A. J. (1971). Evidence for protonated cyclopropane intermediates in the deamination of 1-propylamine and mechanistic implications of protonated cyclopropanes. Journal of the American Chemical Society, 93(18), 4627-4629.
  • ResearchGate. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Retrieved from [Link]

  • Auchus, R. J., & Waskell, L. (2011). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical Reviews, 111(7), 4464–4483.
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511.
  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Scribd. (n.d.). Derivation of Walsh Cyclopropane Molecular Orbitals. Retrieved from [Link]

  • Scribd. (n.d.). ATOOCV1 6 3 Neighbouring Group Participation by π and σ Bonds. Retrieved from [Link]

  • Kulinkovich, O. G. (2015). Structure and reactivity of the cyclopropane species. In Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc.
  • MSU Denver Sites. (2020). Nucleophilic Neighboring Group Participation. Retrieved from [Link]

  • Google Patents. (n.d.). US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
  • Baird, J. D., & DeMeijere, A. (2009). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 74(15), 5488–5494.
  • Lee, C. C., & Cessna, A. J. (1969). Factors affecting the formation and stability of the equilibrating protonated cyclopropane. Journal of the American Chemical Society, 91(10), 2703–2705.
  • Dr. Manmeet. (2023, February 27). Cyclopropyl as a Neighboring group. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Retrieved from [Link]

  • Stack Exchange. (2018, December 24). Dependence of rates of neighbouring group participation on length of alkyl chain. Chemistry Stack Exchange. Retrieved from [Link]

  • Ivanova, O. A., & Budynina, E. M. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(15), 3346-3365.
  • De, S., & Ghorai, M. K. (2014). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 10, 1546–1552.
  • Stack Exchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Retrieved from [Link]

  • Wipf, P. (n.d.). Protecting Groups. University of Pittsburgh.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. Burns Group, Stanford University.
  • ResearchGate. (n.d.). Hydrolysis of Cyclopropane Derivatives of Aspartic and Adipic Acids. Retrieved from [Link]

  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. Retrieved from [Link]

  • Peterson, P. E., & Thompson, G. (1969). Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Biological Chemistry, 244(20), 5543-5548.
  • Fiveable. (2025, August 15). Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]

  • Wang, Y., et al. (2022). Photoredox-catalyzed C–C bond cleavage of cyclopropanes for the formation of C(sp3)–heteroatom bonds.
  • YouTube. (2012, February 17). Why cyclopropane ring cleaves - an illustrative Problem. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Action of sulfuric acid on certain derivatives of cyclopropane. Retrieved from [Link]

  • Marr, A. G., & Ingraham, J. L. (1962). Some factors affecting cyclopropane acid formation in Escherichia coli. Journal of Bacteriology, 84(6), 1260–1267.

Sources

Optimization

Technical Support Center: Purification of Polar Pyrazine Carboxylic Acids by HPLC

From the Senior Application Scientist's Desk: Welcome, researchers and drug development professionals. The purification of polar pyrazine carboxylic acids presents a unique set of challenges in high-performance liquid ch...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome, researchers and drug development professionals. The purification of polar pyrazine carboxylic acids presents a unique set of challenges in high-performance liquid chromatography (HPLC). Their amphipathic nature, containing both a mildly basic pyrazine ring and an acidic carboxylic acid group, often leads to complex retention behaviors, poor peak shapes, and difficulties in achieving baseline resolution.

This guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. By understanding the "why" behind a method adjustment, you can move from simple troubleshooting to robust method development. Here, we will dissect common issues and provide clear, actionable protocols to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What makes polar pyrazine carboxylic acids so challenging to purify with standard reversed-phase HPLC?

These molecules are problematic due to their high polarity and ionizable nature. In standard reversed-phase chromatography (RPC) using C18 columns, highly polar compounds have weak hydrophobic interactions with the stationary phase, causing them to elute very early, often in the void volume, with poor retention.[1][2] Furthermore, the presence of both an acidic (carboxylic acid) and a basic (pyrazine nitrogen) functional group means their charge state is highly dependent on mobile phase pH, which can lead to secondary interactions with the stationary phase and result in significant peak tailing.[3][4][5]

Q2: What are the primary HPLC modes suitable for these compounds?

There are three main strategies to consider, moving from modifications of the most common technique to more specialized approaches:

  • Modified Reversed-Phase (RPC): This involves using specialized RPC columns (like polar-endcapped or polar-embedded) or carefully controlling the mobile phase (especially pH) to manage ionization and improve retention.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for highly polar compounds. It uses a polar stationary phase and a high-organic, low-aqueous mobile phase, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[6]

  • Mixed-Mode Chromatography (MMC): This advanced technique uses stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[7] This allows for dual retention mechanisms, providing unique selectivity and excellent retention for complex polar and charged molecules like pyrazine carboxylic acids.[8][9][10]

Q3: Why is mobile phase pH so critical for the analysis of pyrazine carboxylic acids?

The pH of the mobile phase directly controls the ionization state of your analyte's functional groups.[11] For a pyrazine carboxylic acid, the mobile phase pH will determine if the carboxylic acid group is protonated (-COOH, neutral) or deprotonated (-COO⁻, anionic) and if the pyrazine nitrogens are protonated (cationic) or neutral. To achieve good peak shape and reproducible retention in reversed-phase HPLC, it is crucial to suppress the ionization of at least one of these groups. For carboxylic acids, operating at a low pH (e.g., pH < 3) ensures the carboxyl group is fully protonated (neutral), minimizing undesirable ionic interactions with the stationary phase that cause peak tailing.[12]

Q4: What is the purpose of adding a buffer or acid to the mobile phase?

Adding a buffer or an acid like formic acid or trifluoroacetic acid (TFA) serves two primary purposes:

  • pH Control: It establishes and maintains a stable pH throughout the analysis. Without a buffer, the introduction of the sample itself can alter the local pH on the column, leading to inconsistent ionization, shifting retention times, and poor peak shapes.[12][13]

  • Ion Suppression/Pairing: Acids like formic acid help suppress the ionization of carboxylic acids by keeping the mobile phase pH low.[14] Some additives, known as ion-pairing agents, can form a neutral complex with a charged analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[15][16]

Troubleshooting Guide: Common Problems & Solutions

Issue 1: Poor or No Retention (Analyte Elutes in the Void Volume)

This is the most common issue, indicating that the analyte is too polar for the current conditions and is not interacting sufficiently with the stationary phase.

Q: My pyrazine carboxylic acid is eluting at the beginning of the chromatogram on a C18 column. How can I increase its retention time?

  • A: Modify Your Reversed-Phase Method.

    • Increase Aqueous Content: Your first step should be to decrease the concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Increasing the water content makes the mobile phase more polar, which enhances the hydrophobic interaction between your analyte and the nonpolar C18 stationary phase, thereby increasing retention.[17] Be cautious of using more than 95% aqueous mobile phase on traditional C18 columns, as this can cause "dewetting" or "phase collapse," leading to a sudden loss of retention.[18]

    • Switch to a "Aqueous-Compatible" Column: Use a modern polar-endcapped or polar-embedded phase column (often designated with "AQ", "Hydro", etc.). These columns have special modifications that prevent phase collapse in highly aqueous mobile phases and provide alternative interactions (like hydrogen bonding) that improve the retention of polar analytes.[1][2]

    • Consider a Phenyl Stationary Phase: The pyrazine ring can engage in π-π interactions with a phenyl-based stationary phase, offering a different selectivity mechanism that can improve retention for aromatic compounds.[13][19]

  • A: Switch to an Alternative Chromatographic Mode.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): If RPC modifications are insufficient, HILIC is the logical next step. This mode is ideal for very polar compounds. It works by partitioning the analyte from a high-organic mobile phase into a water layer adsorbed onto a polar stationary phase (like bare silica or an amide-bonded phase).[6] Analytes elute in order of increasing polarity.

    • Mixed-Mode Chromatography (MMC): For maximum control and retention, an MMC column is an excellent choice. A reversed-phase/anion-exchange (RP/AEX) column, for instance, can retain the molecule via hydrophobic interactions and, at a suitable pH where the carboxylic acid is deprotonated, via strong anion-exchange interactions.[18][20] This dual mechanism often provides superior retention and selectivity.[7][8]

Chromatography Mode Stationary Phase Mobile Phase Principle of Retention Best For...
Reversed-Phase (RPC) Non-polar (C18, C8, Phenyl)Polar (Water/ACN or MeOH)Hydrophobic interactions.[21]Moderately polar to non-polar analytes. Can be adapted for polar analytes using specialized columns.
HILIC Polar (Silica, Amide, Diol)Non-polar (High ACN/Water)Partitioning into an adsorbed aqueous layer.[6]Very polar and hydrophilic analytes that are poorly retained in RPC.[1]
Mixed-Mode (MMC) Multi-functional (e.g., C18 + Anion-Exchanger)Polar (Buffered Water/ACN)Multiple mechanisms (e.g., Hydrophobic + Ion-Exchange).[7]Complex analytes with both polar and charged groups, offering tunable retention and unique selectivity.[9][10]
Issue 2: Asymmetric Peaks (Tailing or Fronting)

Peak tailing is particularly common with compounds having ionizable groups and is a sign of undesirable secondary interactions.

Q: My analyte peak is tailing significantly. What are the causes and how can I fix it?

  • A: Address Secondary Silanol Interactions.

    • Cause: The most frequent cause of peak tailing for basic or acidic compounds is interaction with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][4] At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact ionically with any positive charge on the protonated pyrazine ring, creating a secondary, strong retention mechanism that leads to tailing.[5]

    • Solution 1: Control Mobile Phase pH. Suppress the ionization of your analyte. For a pyrazine carboxylic acid , the primary goal is to protonate the carboxylic acid group to make it neutral. This is achieved by lowering the mobile phase pH to at least 1.5-2 units below the analyte's pKa (typically, a pH of 2.5-3.0 is effective for carboxylic acids).[12] This eliminates the ionic character of the carboxyl group and significantly improves peak shape.

    • Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are made with high-purity silica and are "end-capped" to chemically derivatize most of the residual silanols, making them less available for secondary interactions.[22] If you are using an older column, switching to a modern equivalent can resolve the issue.

  • A: Check for Column Overload.

    • Cause: Injecting too much sample can saturate the stationary phase, leading to a non-linear distribution of the analyte between the mobile and stationary phases, which often results in tailing.

    • Solution: Dilute your sample and inject a smaller mass. If the peak shape improves, you were likely overloading the column.

  • A: Rule out Co-elution.

    • Cause: A small, unresolved impurity eluting just after your main peak can appear as peak tailing.

    • Solution: Use a column with higher efficiency (e.g., smaller particle size) to improve resolution.[5] Alternatively, change the selectivity by trying a different stationary phase (e.g., switch from C18 to Phenyl) or a different organic modifier (e.g., methanol instead of acetonitrile).

Caption: A decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Starting Method

This protocol is a robust starting point for screening pyrazine carboxylic acids on a modern reversed-phase column.

  • Column Selection: Choose a high-purity, end-capped C18 or a polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Formic acid provides a low pH (~2.7) to suppress the ionization of the carboxylic acid group, which is critical for good peak shape.[14] It is also volatile and MS-friendly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV, wavelength set by the analyte's maximum absorbance (e.g., ~270-280 nm for pyrazine rings).

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0 min: 5% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 5% B

      • 20.0 min: 5% B (Column re-equilibration)

  • Sample Preparation: Dissolve the sample at approximately 1 mg/mL in a solvent weaker than or equal to the initial mobile phase (e.g., 95:5 Water:Acetonitrile or the initial mobile phase itself). Filter through a 0.45 µm syringe filter before injection.[14]

Protocol 2: HILIC Method for Highly Polar Analytes

Use this method when reversed-phase chromatography fails to provide adequate retention.

  • Column Selection: Use a HILIC column (e.g., Amide, Cyano, or bare Silica phase; 4.6 x 150 mm, 3 µm).

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Rationale: HILIC requires a high organic content to achieve retention. The buffer (Ammonium Formate) is necessary to maintain pH and provide ions that aid in the partitioning process and produce good peak shapes.[23]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection: UV or MS.

    • Injection Volume: 2 µL

    • Gradient Program:

      • 0.0 min: 0% B (95% ACN)

      • 10.0 min: 100% B (50% ACN)

      • 12.0 min: 100% B

      • 12.1 min: 0% B

      • 17.0 min: 0% B (Column re-equilibration)

  • Sample Preparation: Dissolve the sample in a high organic solvent, ideally the initial mobile phase (95% Acetonitrile). Dissolving in a high aqueous solvent will lead to very poor peak shape.[24]

HPLC_Mode_Selection start Start: Purify Polar Pyrazine Carboxylic Acid q1 Is retention on C18 column adequate (k > 1)? start->q1 rp_optim Optimize Reversed-Phase Method: - Adjust % Organic - Check pH - Screen polar-modified columns q1->rp_optim rp_path switch_mode Switch to Alternative Mode q1->switch_mode other_path rp_path YES other_path NO q2 Is peak shape acceptable? rp_optim->q2 success Method Successful q2->success rp_shape_path_yes troubleshoot_shape Troubleshoot Peak Shape: - Lower pH further - Use high-purity column - Reduce sample load q2->troubleshoot_shape rp_shape_path_no rp_shape_path_yes YES rp_shape_path_no NO troubleshoot_shape->q2 q3 Is the analyte extremely polar? switch_mode->q3 hilic Use HILIC Method q3->hilic hilic_path mmc Use Mixed-Mode Method (e.g., RP-Anion Exchange) q3->mmc mmc_path hilic_path YES mmc_path NO / COMPLEX hilic->success mmc->success

Caption: Logic for selecting the appropriate HPLC mode.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • Phenomenex. Normal Phase HPLC Columns. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Lajin, B., & Zirbs, R. (2020, November 8). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575. [Link]

  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Langer, S., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. [Link]

  • Dr. Maisch GmbH. Mixed Mode. [Link]

  • SIELC Technologies. (2025, October 8). HPLC Separation of Pyrazinecarboxamide and Related Compounds. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Wolfson Centre for Applied Structural Biology. Reversed Phase Chromatography; Principles and methods handbook. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Diva-portal.org. (2023, June 16). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. [Link]

  • Journal of Chromatographic Science. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]

  • University of Helsinki. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]

  • Regis Technologies. HPLC Troubleshooting. [Link]

  • Separations. (2014, November 21). Sample Preparation for determination of Pesticides by HPLC and LC-MS/MS. [Link]

  • ResearchGate. (2025, December 7). Help me troubleshoot HPLC chromatograms?[Link]

  • SIELC Technologies. HILIC Separation of Carboxylic Acids. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]

  • HELIX Chromatography. HILIC Mixed-Mode Method Development Kits. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Chromatography Forum. (2009, April 28). ZIC HILIc for organic acids (Help me). [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]

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Troubleshooting

Technical Support Center: 1H NMR of Cyclopropyl-Substituted Pyrazines

Welcome to the technical support resource for researchers encountering challenges with the ¹H NMR analysis of cyclopropyl groups directly attached to a pyrazine ring. This guide is structured as a series of frequently as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers encountering challenges with the ¹H NMR analysis of cyclopropyl groups directly attached to a pyrazine ring. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide both foundational understanding and actionable solutions for your experiments. We will delve into the underlying principles governing the chemical shifts of these protons and provide field-proven protocols to ensure you acquire high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for unsubstituted cyclopropyl protons, and why are they so unusual?

A1: Protons on an unsubstituted cyclopropane ring are highly shielded and typically resonate at a very low chemical shift, around δ 0.22 ppm .[1] This upfield shift is a hallmark of the cyclopropane ring and is attributed to its unique electronic structure. The C-C bonds in cyclopropane have significant p-character, which allows for the induction of a localized ring current in the presence of an external magnetic field.[1][2][3] This ring current generates a magnetic field that opposes the external field in the region of the protons, leading to a strong shielding effect.[1][3][4]

Q2: How does a pyrazine ring typically influence the chemical shifts of adjacent protons?

A2: A pyrazine ring exerts two primary deshielding effects on nearby protons:

  • Magnetic Anisotropy (Ring Current Effect): Like other aromatic systems, the π-electrons in the pyrazine ring circulate in the presence of an external magnetic field.[5] This circulation induces a powerful magnetic field that deshields protons located in the plane of the ring (the "deshielding zone"). This effect causes the protons directly attached to the pyrazine ring to appear at a much higher chemical shift (downfield), typically in the range of δ 8.5-8.7 ppm .[5][6]

  • Inductive Effect: Pyrazine contains two electronegative nitrogen atoms. These atoms withdraw electron density from the ring and any attached substituents through the sigma bonds.[7] This reduction in electron density around the cyclopropyl protons leads to a deshielding effect, further shifting their resonance downfield.[7][8]

Q3: I have a cyclopropyl group attached to a pyrazine ring. What chemical shifts should I expect for the cyclopropyl protons?

A3: You should expect the cyclopropyl proton signals to be shifted significantly downfield from the typical δ ~0.2 ppm value. The final chemical shift is a balance between the inherent shielding of the cyclopropane ring and the potent deshielding effects of the pyrazine ring.

The exact position depends on the specific geometry and electronic environment, but a reasonable starting expectation would be in the δ 1.0 - 3.0 ppm range. The methine proton (the one on the carbon attached to the pyrazine) will likely be the most deshielded, with the methylene protons appearing at a slightly lower chemical shift. The anisotropic effect of the pyrazine ring is highly distance- and angle-dependent.[9]

Visualizing the Magnetic Environment

The chemical shift of a cyclopropyl proton on a pyrazine ring is determined by the sum of competing magnetic fields. The diagram below illustrates the shielding cone generated by the cyclopropane ring current and the deshielding plane generated by the pyrazine ring current.

G cluster_0 Pyrazine Ring (Deshielding Zone) cluster_1 Cyclopropyl Group (Shielding Zone) Pyrazine Pyrazine (π-system) Deshielding Deshielding Zone (Downfield Shift, Higher δ) Pyrazine->Deshielding Ring Current (Anisotropy) Proton Cyclopropyl Proton (H) Deshielding->Proton Dominant Effect Cyclopropane Cyclopropane (σ-aromaticity) Shielding Shielding Zone (Upfield Shift, Lower δ) Cyclopropane->Shielding Ring Current Shielding->Proton Minor Effect NetEffect Observed Chemical Shift (Net Effect) Proton->NetEffect

Caption: Opposing magnetic effects on a cyclopropyl proton.

Troubleshooting Guide

Q4: My cyclopropyl proton signals are broader than expected. What could be the cause?

A4: Peak broadening can stem from several factors. Here are the most common culprits and solutions:[10]

  • Poor Shimming: The magnetic field may not be homogeneous across the sample.

    • Solution: Re-shim the spectrometer. If you are using an automated shimming routine, try a manual adjustment or use a gradient shimming routine if available.

  • Low Solubility/Sample Inhomogeneity: If your compound is not fully dissolved or has started to precipitate, you will see broad peaks.

    • Solution: Check for visible particulates. Try re-dissolving the sample, perhaps with gentle warming or sonication. If solubility is a persistent issue, you may need to switch to a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).[10]

  • Restricted Bond Rotation: The C-C single bond between the cyclopropyl and pyrazine rings may have a significant barrier to rotation. If the rate of rotation is on the same timescale as the NMR experiment, it can lead to broadening of the signals for the cyclopropyl protons.

    • Solution: Perform a variable temperature (VT) NMR experiment. If restricted rotation is the cause, you should see the peaks sharpen at higher temperatures as the rotation becomes faster. At lower temperatures, you might even see the single broad peak resolve into multiple distinct signals for each proton in the different conformational states.

Q5: The chemical shifts of my cyclopropyl protons change when I switch solvents (e.g., from CDCl₃ to Benzene-d₆). Why does this happen?

A5: This is a classic example of the Aromatic Solvent Induced Shift (ASIS). Benzene-d₆ is not an inert solvent; its ring current creates a strong magnetic environment. When your molecule dissolves in benzene, the solvent molecules will arrange themselves around your solute in a non-random way, often to maximize favorable π-π stacking or dipole interactions.

  • Mechanism: If the benzene molecules associate with the face of the pyrazine ring, their shielding zone (above and below the plane of the benzene ring) can extend to your cyclopropyl protons, causing a significant upfield shift (to lower δ values) compared to the spectrum in a less magnetically active solvent like CDCl₃.

  • Application: This effect can be a powerful tool. If you have overlapping signals, re-running the spectrum in Benzene-d₆ can often shift the peaks enough to resolve complex multiplets and aid in structural assignment.[10]

Q6: The multiplets for my cyclopropyl protons are very complex and overlapping. How can I simplify the analysis?

A6: The cyclopropyl ring is a rigid system where protons on adjacent carbons are coupled to each other (vicinal coupling) and protons on the same carbon can be non-equivalent and couple to each other (geminal coupling). This creates a complex spin system that is often "second-order," meaning the simple n+1 rule for splitting doesn't apply perfectly, resulting in distorted "roofing" patterns.[7][11]

  • Higher Magnetic Field: The best solution is to use a spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 300 MHz). Increasing the field strength increases the separation (in Hz) between signals without changing the coupling constants (J-values), which often simplifies second-order spectra into more easily interpretable first-order patterns.[12]

  • 2D NMR Spectroscopy: When 1D spectra are insufficient, 2D NMR is essential. A COSY (Correlation Spectroscopy) experiment is the ideal next step. It will show correlations between protons that are coupled to each other, allowing you to trace the connectivity within the cyclopropyl spin system and definitively assign which protons are coupled, even if their signals are overlapping in the 1D spectrum.[13]

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing common issues with your ¹H NMR data.

G start_node start_node decision_node decision_node solution_node solution_node start Problem with ¹H NMR Spectrum problem Identify Primary Issue start->problem is_broad Are Peaks Broad? problem->is_broad Broadening is_shifted Unexpected Chemical Shift? problem->is_shifted Position is_complex Complex/Overlapping Multiplets? problem->is_complex Splitting shim Check Shimming is_broad->shim Yes solubility Check Solubility/ Concentration is_broad->solubility No temp Dynamic Process? (e.g., Rotation) is_broad->temp Still Broad solvent Solvent Effect? is_shifted->solvent Yes structure Re-evaluate Structure is_shifted->structure No field Second-Order Effects? is_complex->field Yes sol_shim Re-shim Spectrometer shim->sol_shim sol_solubility Use Different Solvent/ Filter Sample solubility->sol_solubility sol_temp Run Variable Temp (VT) NMR temp->sol_temp sol_solvent Run in Benzene-d₆ or other aromatic solvent solvent->sol_solvent sol_field Use Higher Field NMR field->sol_field sol_2d Run 2D COSY Experiment field->sol_2d

Caption: A logical workflow for troubleshooting NMR spectra.

Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum

This protocol outlines a self-validating procedure for preparing and running a standard ¹H NMR sample of a cyclopropyl-pyrazine derivative.

Objective: To obtain a high-resolution ¹H NMR spectrum suitable for structural elucidation.

Materials:

  • Cyclopropyl-pyrazine compound (5-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (clean and dry)

  • Pasteur pipette

  • Internal standard, if required (e.g., Tetramethylsilane, TMS), though modern spectrometers can reference the residual solvent peak.[7]

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of your purified compound directly into a small, clean vial. b. Add ~0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is critical for good shimming and sharp peaks.[10] d. Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube. e. Validation Check: Ensure there are no solid particles or cloudiness in the NMR tube. If present, filter the solution through a small plug of cotton or glass wool in the pipette.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's gauge. b. Insert the sample into the spectrometer. c. Lock onto the deuterium signal of the solvent. A stable lock is essential for the duration of the experiment. d. Validation Check: The lock signal should be steady and at a high level (>80% on most systems).

  • Shimming: a. Load a standard, robust shimming protocol for your spectrometer and probe. b. Execute the automated shimming routine (e.g., gradient shimming). c. Validation Check: After shimming, acquire a quick, single-scan spectrum. The peak shape of a known singlet (like the residual solvent peak or TMS) should be sharp and symmetrical. If it is broad or distorted, manual shimming of the Z1 and Z2 shims may be necessary.

  • Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm is standard for most organic molecules). b. Set the number of scans. For a 5-10 mg sample, 16 or 32 scans are typically sufficient. c. Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation, ensuring accurate integration. d. Acquire the spectrum.

  • Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. c. Reference the spectrum. Set the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm). d. Integrate the peaks. The integral ratios should correspond to the number of protons for each signal.[7] e. Validation Check: Check if the integration of the pyrazine protons and the cyclopropyl protons matches the expected stoichiometry of your molecule.

References

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Troubleshooting ¹H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • ¹H NMR Spectroscopy. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (1963). DTIC. [Link]

  • Prediction of ¹H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications. [Link]

  • NMR Chemical Shift. Chemistry Steps. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase. ResearchGate. [Link]

  • The prediction of ¹H NMR chemical shifts in organic compounds. (2002). Spectroscopy Asia. [Link]

  • ¹H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

  • Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 743-753. [Link]

  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]

  • Diamagnetic Anisotropy - H NMR Spectroscopy. (2019). The Organic Chemistry Tutor. [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. [Link]

  • Pyrazine - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Proton Nuclear Magnetic Resonance Spectroscopy. Organic Chemistry Data. [Link]

  • ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. ResearchGate. [Link]

  • Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. (2008). KIT - Institut für Organische Chemie. [Link]

  • Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. (2020). MDPI. [Link]

Sources

Optimization

Troubleshooting low yields in Minisci cyclopropylation of pyrazines

Welcome to the technical support center for the Minisci cyclopropylation of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Minisci cyclopropylation of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-H functionalization reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction yields. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure your success in synthesizing these valuable compounds.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

Low yields in Minisci cyclopropylation reactions are a common frustration. This section is structured to help you diagnose and resolve the specific issues you may be encountering in your experiments.

Question: My reaction shows low conversion of the starting pyrazine. What are the likely causes and how can I improve it?

Answer:

Low conversion is often multifactorial, stemming from issues with radical generation, pyrazine activation, or reaction conditions. Let's break down the potential culprits and solutions.

1. Inefficient Cyclopropyl Radical Generation:

The heart of the Minisci reaction is the timely and efficient formation of the desired radical species. For cyclopropylation, this is most commonly achieved through the oxidative decarboxylation of cyclopropanecarboxylic acid.

  • Insight: The traditional silver nitrate/ammonium persulfate system is effective but can be sensitive. The persulfate oxidant is crucial for oxidizing Ag(I) to the active Ag(II) species, which then facilitates the decarboxylation.[1][2] The stability of the cyclopropyl radical is also a key consideration; while it is more stable than commonly perceived, prolonged reaction times or high temperatures can lead to undesired pathways.[3][4]

  • Troubleshooting Steps:

    • Reagent Quality: Ensure your cyclopropanecarboxylic acid is pure. Impurities can interfere with the catalyst. Use fresh, high-quality silver nitrate and ammonium persulfate. Persulfate can degrade over time, especially if exposed to moisture.

    • Stoichiometry: Carefully optimize the stoichiometry of your reagents. An excess of the radical precursor and oxidant relative to the pyrazine is typically required. A good starting point is a 1:3:3 molar ratio of pyrazine to cyclopropanecarboxylic acid to ammonium persulfate.

    • Temperature Control: While Minisci reactions are often run at elevated temperatures, excessive heat can lead to decomposition of the radical precursor and the product. Start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

2. Insufficient Pyrazine Activation:

The Minisci reaction requires an electron-deficient aromatic ring for efficient radical addition.[5] Pyrazines are inherently electron-deficient, but their reactivity can be significantly enhanced.

  • Insight: The reaction is typically performed under acidic conditions to protonate the pyrazine ring, which lowers its LUMO energy and makes it more susceptible to nucleophilic radical attack.[4][5] The choice of acid and its concentration can be critical.

  • Troubleshooting Steps:

    • Acidification: Ensure your reaction medium is sufficiently acidic. Sulfuric acid or trifluoroacetic acid (TFA) are commonly used. The pKa of the pyrazine and the reaction solvent will influence the optimal amount of acid.

    • Substituent Effects: The electronic properties of substituents on the pyrazine ring play a significant role in its reactivity. Electron-withdrawing groups can enhance reactivity, while electron-donating groups may hinder it.[6] Consider the electronic nature of your specific pyrazine substrate.

3. Suboptimal Reaction Conditions:

The choice of solvent and reaction time can dramatically impact the yield.

  • Insight: A solvent system that can solubilize all reactants and is stable to the oxidative conditions is essential. Aqueous or biphasic systems are common for classical Minisci reactions.

  • Troubleshooting Steps:

    • Solvent System: A mixture of water and an organic solvent like acetonitrile or dichloromethane is often effective. For substrates with poor water solubility, a co-solvent may be necessary.

    • Reaction Time: Monitor your reaction progress by TLC or LC-MS. Insufficient reaction time will lead to low conversion, while excessively long times can result in product degradation or byproduct formation.

ParameterRecommendationRationale
Radical Precursor High-purity cyclopropanecarboxylic acidImpurities can poison the catalyst.
Oxidant Fresh ammonium persulfateEnsures efficient generation of the active Ag(II) catalyst.
Catalyst Silver Nitrate (5-10 mol%)Catalyzes the oxidative decarboxylation.
Acid Sulfuric acid or TFAProtonates the pyrazine, increasing its electrophilicity.
Solvent Acetonitrile/Water or DCM/WaterProvides a suitable medium for the reaction components.
Temperature 60-100 °CBalances reaction rate with reagent and product stability.
Time 2-12 hours (monitor)Avoids incomplete reaction or product degradation.
Question: I'm observing significant byproduct formation, which is complicating purification and lowering my isolated yield. What are these byproducts and how can I minimize them?

Answer:

Byproduct formation is a common challenge in Minisci reactions. Understanding the potential side reactions is the first step to mitigating them.

1. Ring-Opened Byproducts:

A significant challenge specific to cyclopropylation is the potential for the cyclopropylmethyl radical (formed after addition to the pyrazine) to undergo ring-opening to the more stable homoallylic radical. This leads to the formation of butenyl-substituted pyrazines instead of the desired cyclopropyl product.

  • Insight: The rate of ring-opening of the cyclopropylcarbinyl radical is very fast.[7] Trapping this radical intermediate by the pyrazine must be efficient to outcompete the rearrangement.

  • Troubleshooting Steps:

    • Concentration: Running the reaction at a higher concentration can favor the intermolecular radical addition over the unimolecular ring-opening.

    • Temperature: Lowering the reaction temperature can disfavor the ring-opening rearrangement, which typically has a higher activation energy than the desired radical addition.

    • Radical Scavengers: While counterintuitive, in some cases, the presence of a mild radical scavenger can help to prevent unwanted chain reactions that may lead to byproducts. However, this should be approached with caution as it can also quench the desired reaction.

2. Over-alkylation and Isomer Formation:

The Minisci reaction can sometimes lead to the addition of more than one cyclopropyl group or the formation of a mixture of regioisomers, especially if multiple C-H positions on the pyrazine are activated.

  • Insight: The regioselectivity of the Minisci reaction is influenced by both steric and electronic factors of the substituents on the pyrazine ring.[3]

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the radical precursor. Using a smaller excess can help to minimize di-cyclopropylation.

    • Substituent Directing Effects: Analyze the directing effects of the substituents on your pyrazine. Blocking one of the reactive positions with a substituent can improve regioselectivity.

    • Modern Minisci Protocols: Consider exploring photoredox-catalyzed Minisci reactions. These often proceed under milder conditions and can offer improved selectivity.[8]

3. Acylation Byproducts:

If using cyclopropanecarboxylic acid as the radical precursor, acylation of the pyrazine ring can sometimes be a competing side reaction.

  • Insight: This occurs when the acyl radical, formed by hydrogen abstraction from the carboxylic acid, adds to the pyrazine instead of the cyclopropyl radical.

  • Troubleshooting Steps:

    • Optimize Oxidant: The choice and amount of oxidant can influence the relative rates of decarboxylation and acyl radical formation.

    • Alternative Radical Precursors: Consider using alternative cyclopropyl radical precursors, such as cyclopropanols, which may avoid this side reaction.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Minisci cyclopropylation?

A1: The generally accepted mechanism for the classical Minisci reaction involves a few key steps:

  • Catalyst Activation: The oxidant (e.g., ammonium persulfate) oxidizes the Ag(I) catalyst to the active Ag(II) species.

  • Radical Generation: The Ag(II) catalyst abstracts an electron from the carboxylate of cyclopropanecarboxylic acid, leading to an unstable carboxyl radical which rapidly undergoes decarboxylation to form the cyclopropyl radical.

  • Radical Addition: The nucleophilic cyclopropyl radical adds to the protonated, electron-deficient pyrazine ring.

  • Rearomatization: The resulting radical cation is oxidized and deprotonated to regenerate the aromatic pyrazine ring, now substituted with a cyclopropyl group.[1][4]

Minisci_Mechanism cluster_radical_generation Radical Generation cluster_reaction Reaction with Pyrazine Ag(I) Ag(I) Ag(II) Ag(II) Ag(I)->Ag(II) (NH₄)₂S₂O₈ Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropyl Radical Cyclopropyl Radical Cyclopropanecarboxylic Acid->Cyclopropyl Radical Ag(II), -CO₂, -H⁺ Radical Adduct Radical Adduct Cyclopropyl Radical->Radical Adduct + Protonated Pyrazine Pyrazine Pyrazine Protonated Pyrazine Protonated Pyrazine Pyrazine->Protonated Pyrazine H⁺ Cyclopropyl-Pyrazine Cyclopropyl-Pyrazine Radical Adduct->Cyclopropyl-Pyrazine -H⁺, Oxidation

Caption: General mechanism of Minisci cyclopropylation.

Q2: Are there milder alternatives to the classical Minisci conditions?

A2: Yes, the field of photoredox catalysis has introduced milder and often more selective methods for Minisci-type reactions.[2][11] These reactions typically use a photocatalyst (like an iridium or ruthenium complex) that, upon excitation with visible light, can initiate the radical generation process under much gentler conditions, often at room temperature.[8] This can be particularly advantageous for sensitive substrates and can help to minimize side reactions like ring-opening.

Q3: How do I effectively purify my cyclopropyl-pyrazine product?

A3: Purification can be challenging due to the potential for multiple products and the basic nature of the pyrazine ring.

  • Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove inorganic salts and the acid. Neutralize the reaction mixture carefully with a base like sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent tailing of the basic pyrazine product on the silica gel.[12]

Q4: Can I use other cyclopropyl radical precursors?

A4: Absolutely. While cyclopropanecarboxylic acid is common, other precursors can be used and may offer advantages in certain situations.

  • Cyclopropanols: These can be used in silver-catalyzed Minisci reactions and can be advantageous as they may avoid acylation byproducts.[9][10]

  • (Bromomethyl)cyclopropane: This can generate the cyclopropylmethyl radical, but be aware of the potential for ring-opening as a significant side reaction.[13]

Experimental Protocols

Standard Protocol for Minisci Cyclopropylation of a Substituted Pyrazine

This protocol provides a general starting point for the Minisci cyclopropylation of an electron-deficient pyrazine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyrazine (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add cyclopropanecarboxylic acid (3.0 mmol, 3.0 equiv) and silver nitrate (0.1 mmol, 0.1 equiv).

  • Solvent and Acid: Add a 1:1 mixture of acetonitrile and water (10 mL). Carefully add concentrated sulfuric acid (1.0 mmol, 1.0 equiv).

  • Initiation: While stirring vigorously, add a solution of ammonium persulfate (3.0 mmol, 3.0 equiv) in water (5 mL) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate, with 0.5% triethylamine).

Experimental_Workflow Start Start Reaction Setup Combine Pyrazine, Cyclopropanecarboxylic Acid, and AgNO₃ in a flask. Start->Reaction Setup Solvent & Acid Addition Add Acetonitrile/Water and H₂SO₄. Reaction Setup->Solvent & Acid Addition Initiation Add (NH₄)₂S₂O₈ solution dropwise. Solvent & Acid Addition->Initiation Reaction Heat to 80 °C and stir for 4-6 hours. Monitor progress. Initiation->Reaction Workup Cool, quench with NaHCO₃, and extract with Ethyl Acetate. Reaction->Workup Purification Dry, concentrate, and purify by column chromatography. Workup->Purification Product Product Purification->Product

Caption: A typical experimental workflow for Minisci cyclopropylation.

Troubleshooting Workflow: A Decision Tree for Low Yields

Troubleshooting_Tree Low Yield Low Yield Low Conversion Low Conversion of Starting Material? Low Yield->Low Conversion Byproduct Formation Significant Byproduct Formation? Low Yield->Byproduct Formation Check Reagents Check Purity of Reagents (Acid, Oxidant, Catalyst) Low Conversion->Check Reagents Yes Identify Byproducts Identify Byproducts by MS/NMR Byproduct Formation->Identify Byproducts Yes Optimize Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Check Reagents->Optimize Conditions Enhance Activation Increase Acid Concentration Optimize Conditions->Enhance Activation Ring-Opened Product Ring-Opened Byproduct? Identify Byproducts->Ring-Opened Product Over-alkylation Over-alkylation or Isomers? Identify Byproducts->Over-alkylation Lower Temperature Lower Reaction Temperature Ring-Opened Product->Lower Temperature Yes Adjust Stoichiometry Adjust Radical Precursor Stoichiometry Over-alkylation->Adjust Stoichiometry Yes Increase Concentration Increase Reactant Concentration Lower Temperature->Increase Concentration Consider Photoredox Consider Photoredox Catalysis Adjust Stoichiometry->Consider Photoredox

Caption: A decision tree for troubleshooting low yields.

References

  • DESIRS beamline - Ring-Opening Dynamics of the Cyclopropyl Radical and Cation. SOLEIL Synchrotron. Available at: [Link]

  • Minisci reaction. Wikipedia. Available at: [Link]

  • (a) An illustration of the two ring opening paths from the cyclopropyl... ResearchGate. Available at: [Link]

  • Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]

  • Kinetics and regioselectivity of ring opening of substituted cyclopropylmethyl radicals. The Journal of Organic Chemistry. Available at: [Link]

  • The Acid-Free Cyclopropanol-Minisci Reaction Reveals the Catalytic Role of Silver–Pyridine Complexes. ResearchGate. Available at: [Link]

  • Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]

  • Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Chemical Communications. Available at: [Link]

  • Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O 2 as an oxidant. Chemical Science. Available at: [Link]

  • Silver-Based Radical Reactions: Development and Insights. IRIS. Available at: [Link]

  • Minisci C-H Alkylation of Heteroarenes Enabled by Dual Photoredox/bromide Catalysis in Micellar Solutions. ChemRxiv. Available at: [Link]

  • Catalytic enantioselective Minisci-type addition to heteroarenes. University of Cambridge. Available at: [Link]

  • Late-stage functionalization of biologically active heterocycles through photoredox catalysis. PubMed. Available at: [Link]

  • Recent developments in the photoredox catalyzed Minisci-type reactions under continuous flow. Vapourtec. Available at: [Link]

  • Silver‐catalyzed Minisci‐type decarboxylative alkylation. ResearchGate. Available at: [Link]

  • Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. PubMed. Available at: [Link]

  • Decarboxylative Minisci‐type reaction using photoredox catalysis. ResearchGate. Available at: [Link]

  • Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? ResearchGate. Available at: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. Available at: [Link]

  • The Acid-Free Cyclopropanol-Minisci Reaction Reveals the Catalytic Role of Silver-Pyridine Complexes. PubMed. Available at: [Link]

  • Photocatalytic Decarboxylative Minisci Reaction Catalyzed by Palladium-Loaded Gallium Nitride. PMC. Available at: [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available at: [Link]

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Troubleshooting

Solubility issues of 6-cyclopropylpyrazine-2-carboxylic acid in organic solvents

Technical Support Center: 6-Cyclopropylpyrazine-2-carboxylic Acid Topic: Solubility & Handling Guide for 6-Cyclopropylpyrazine-2-carboxylic Acid Audience: Medicinal Chemists, Process Development Scientists, and Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Cyclopropylpyrazine-2-carboxylic Acid

Topic: Solubility & Handling Guide for 6-Cyclopropylpyrazine-2-carboxylic Acid

Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers. Document ID: TS-CPPCA-001 Version: 2.1 (Current)

Executive Summary: The "Amphiphilic Paradox"

6-Cyclopropylpyrazine-2-carboxylic acid (CPPCA) presents a classic solubility challenge in organic synthesis. It possesses a "conflicted" molecular personality:

  • The Polar Core: The pyrazine ring and carboxylic acid moiety (

    
    ) create strong intermolecular hydrogen bonding (dimerization) and high crystal lattice energy, resisting dissolution in non-polar solvents.
    
  • The Lipophilic Tail: The cyclopropyl group adds significant hydrophobicity, often causing the compound to "oil out" in aqueous media rather than crystallizing cleanly, and reducing solubility in highly polar media compared to the parent pyrazine-2-carboxylic acid.

This guide provides the protocols to navigate this duality, focusing on pH-controlled manipulation and binary solvent systems .

Solubility Matrix & Solvent Selection

The following data is synthesized from structural analogs (Pyrazine-2-carboxylic acid) and functional group principles.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Super-Solvents DMSO, DMF, NMP High (>100 mg/mL)Ideal for reactions but difficult to remove. Avoid for workup unless using aqueous wash.
Protic Polar Methanol, Ethanol Moderate (Heat req.)Good for recrystallization. Solubility increases significantly with temperature.
Aprotic Polar THF, Acetone Moderate Good intermediate solvents. Acetone is excellent for reflux extraction from crude solids.
Chlorinated DCM, Chloroform Low/Poor Warning: Pure DCM often fails to dissolve the free acid. Requires 5-10% MeOH as a co-solvent.
Esters Ethyl Acetate Poor Often used as an anti-solvent or for extraction only after significant salting-out of the aqueous phase.
Hydrocarbons Hexanes, Toluene Insoluble Useful only as anti-solvents to force precipitation.
Aqueous Water pH Dependent Soluble at pH > 5 (as salt). Low solubility at pH < 2 (as free acid).

Troubleshooting Workflows

Issue A: "The compound won't extract from water into DCM/EtOAc."

Diagnosis: The compound has a low


 (~2.9). In a neutral water wash (pH 7), it exists almost entirely as the carboxylate anion (water-soluble).
The Fix: The "Salting-Out" Acidification Protocol. 
  • Cool the aqueous layer to 0–5°C.

  • Adjust aqueous pH to 2.0–2.5 using 1N HCl. (Going too low, e.g., pH < 0, may protonate the pyrazine nitrogens, keeping it in water).

  • Saturate the aqueous phase with NaCl (brine).

  • Extract with 10% Methanol in DCM (not pure DCM) or n-Butanol .

  • Why? The methanol breaks the carboxylic acid dimers, while the salt reduces the solubility of the organic molecule in water (Salting-out effect).

Issue B: "My product is oiling out during recrystallization."

Diagnosis: The cyclopropyl group disrupts crystal packing, and the solvent polarity gap is too wide (e.g., adding Hexane to Ethanol too quickly). The Fix: The "Seeded Cooling" Method.

  • Dissolve crude material in the minimum amount of boiling Ethanol or Acetone .

  • Remove from heat. Add water (anti-solvent) dropwise until a faint turbidity persists.

  • Add a seed crystal (if available) or scratch the glass.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel), then refrigerate.

  • Why? Rapid cooling traps impurities (oil). Slow cooling allows the lattice to reject impurities.

Visual Decision Guides

Diagram 1: Solvent Selection Logic

Use this flow to determine the correct solvent system for your objective.

SolventSelection Start Start: What is your Goal? Reaction Running a Reaction Start->Reaction Workup Extraction / Workup Start->Workup Purification Recrystallization Start->Purification Polar Is the reagent polar? Reaction->Polar Extract Extracting from Water? Workup->Extract Cryst Recrystallization Purification->Cryst UseDMF Use DMF or DMSO (High Solubility) Polar->UseDMF Yes UseTHF Use THF or Dioxane (Moderate Solubility) Polar->UseTHF No CheckPH Check pH! Must be < 2.5 Extract->CheckPH SolventMix Use DCM:MeOH (9:1) or n-Butanol CheckPH->SolventMix System1 System A: Acetone (Hot) -> Water (Cold) Cryst->System1 System2 System B: Ethanol (Hot) -> Heptane (Cold) Cryst->System2

Caption: Decision tree for selecting solvent systems based on experimental stage (Reaction, Workup, or Purification).

Diagram 2: The "pH Swing" Purification Workflow

The most reliable method to purify CPPCA without chromatography.

pHSwing Crude Crude Mixture (Impurities + CPPCA) BaseStep Add 1M NaOH (aq) pH > 9 Crude->BaseStep Filter1 Filter/Extract with EtOAc BaseStep->Filter1 DiscardOrg Discard Organic Layer (Non-acidic impurities removed) Filter1->DiscardOrg Organic Phase AqLayer Aqueous Layer (Contains CPPCA Salt) Filter1->AqLayer Aqueous Phase AcidStep Add HCl to pH ~2.5 AqLayer->AcidStep Precipitate Precipitate Forms (Free Acid) AcidStep->Precipitate Collect Filter & Wash (Cold Water) Precipitate->Collect

Caption: The "pH Swing" protocol utilizes the acidity of CPPCA to separate it from non-acidic organic impurities.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR sample in CDCl₃ look cloudy? A: The free acid form of CPPCA dimerizes and has poor solubility in pure Chloroform-d.

  • Fix: Add 1-2 drops of DMSO-d6 or Methanol-d4 to the tube. This breaks the hydrogen-bond dimers and solubilizes the compound. Alternatively, run the entire sample in DMSO-d6.

Q2: Can I use chromatography (Silica Gel) for purification? A: Yes, but the acid drags on silica (streaking).

  • Fix: You must modify your mobile phase. Use DCM:MeOH (95:5) with 1% Acetic Acid . The acetic acid suppresses ionization on the silica surface, sharpening the peak.

Q3: Is the cyclopropyl group stable to acid workup? A: Generally, yes. The cyclopropyl ring is fairly robust. However, avoid extremely strong Lewis acids or boiling in concentrated strong mineral acids (H₂SO₄) for extended periods, as this can trigger ring-opening. Standard workups (1N HCl, room temp) are safe.

References & Authority

  • ChemicalBook. (2025). 2-Pyrazinecarboxylic acid Physical Properties.

    • Context: Establishes baseline solubility data for the parent pyrazine carboxylic acid scaffold (pKa ~2.9).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1047, Pyrazinoic acid.[1]

    • Context: Confirms zwitterionic potential and water solubility profiles of the class.

  • Starr, J. N., & King, C. J. (1991).[2] Water-enhanced solubility of carboxylic acids in organic solvents. Industrial & Engineering Chemistry Research.[2] [2]

    • Context: Explains the mechanism of "dimer breaking" where adding small amounts of water or alcohols increases carboxylic acid solubility in organic solvents (DCM).

  • ResearchGate. (2015). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.[3]

    • Context: Provides experimental validation for using DCM/MeOH (9:1) solvent systems for pyrazine-2-carboxylic acid derivatives chromatography.[4]

Sources

Reference Data & Comparative Studies

Validation

Cyclopropyl vs. Methyl Substitution on Pyrazine Scaffolds: A Comparative Guide to Potency

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazine core stands as a privileged scaffold, integral to the architecture of numerous biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazine core stands as a privileged scaffold, integral to the architecture of numerous biologically active compounds, particularly kinase inhibitors.[1] The strategic functionalization of this heterocyclic motif is a cornerstone of drug design, with the goal of optimizing potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, small alkyl groups play a pivotal role in probing the steric and electronic requirements of target binding pockets. This guide provides an in-depth comparison of two such substituents: the cyclopropyl group and the methyl group. While often considered bioisosteres, their distinct structural and electronic characteristics can lead to significant differences in biological activity.

This analysis will delve into the nuanced effects of cyclopropyl versus methyl substitution on the potency of pyrazine-containing compounds, supported by available experimental data and structural insights. We will explore the underlying principles of bioisosterism in this context and provide detailed experimental protocols for the synthesis and evaluation of these analogs.

The Foundation: Structural and Electronic Properties

The methyl group, the smallest alkyl substituent, is a common choice for initial structure-activity relationship (SAR) studies due to its manageable size and electron-donating inductive effect.[2] In contrast, the cyclopropyl group, while also a small, lipophilic substituent, possesses unique electronic properties stemming from its strained three-membered ring. The C-C bonds of a cyclopropyl ring have significant p-character, allowing it to engage in π-stacking and other electronic interactions typically associated with unsaturated systems.[3] This dual nature—possessing both alkyl and "π-system-like" characteristics—makes the cyclopropyl group a fascinating and often advantageous substituent in drug design.

PropertyMethyl Group (-CH3)Cyclopropyl Group (-c-Pr)
Size (van der Waals radius) ~2.0 Å~2.5 Å
Lipophilicity (logP contribution) ~0.5~1.1
Electronic Effect Weakly electron-donating (inductive)Weakly electron-donating (inductive), can participate in π-conjugation
Conformational Flexibility Rotationally flexibleConformationally rigid

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

Direct, head-to-head comparisons of cyclopropyl versus methyl substitution on a pyrazine core are not abundantly reported in publicly available literature. However, by examining related scaffolds and broader SAR studies, we can glean valuable insights into the potential impact of this bioisosteric replacement.

One study on aminopyrazine inhibitors of the mitotic kinase Nek2 provides a relevant, albeit indirect, comparison. Substitution of a thiophene ring attached to the pyrazine core with an ethyl group or a cyclopropyl group both resulted in an approximate 4-fold improvement in potency compared to the unsubstituted analog.[4] While not a direct methyl-to-cyclopropyl comparison, this suggests that the small, hydrophobic pocket in the kinase's hinge region can accommodate both a flexible ethyl group and a rigid cyclopropyl group to a similar beneficial effect.[4] The cyclopropyl group, in this case, was observed to occupy a hydrophobic pocket between Ile14 and Gly91-Gly92.[4]

In a separate study on pyrazole-based CDK inhibitors, a broader SAR exploration of an alkyl substituent position revealed that a cyclobutyl group was more optimal for activity than hydrogen, methyl, isopropyl, or cyclopropyl groups.[5] This highlights the critical importance of the specific topology and steric constraints of the target's binding site. While the cyclopropyl group was not the most potent in this particular series, its inclusion in the study underscores its relevance as a key substituent in kinase inhibitor design.[5]

The concept of bioisosterism is central to understanding these substitutions. Bioisosteres are substituents or groups with similar physical or chemical properties that can produce broadly similar biological effects.[6] The thoughtful application of bioisosteric replacements can modulate a compound's properties to enhance potency, selectivity, or metabolic stability.[7]

Experimental Protocols

To facilitate the direct comparison of cyclopropyl and methyl-substituted pyrazine analogs, the following experimental protocols for synthesis and potency determination are provided.

Synthesis of Substituted Pyrazines

The synthesis of 2-alkyl-substituted pyrazines can be achieved through various established methods. One common approach involves the condensation of a 1,2-dicarbonyl compound with an appropriate amine. For the synthesis of a 2-methylpyrazine, one could start with the reaction of pyruvaldehyde with ethylenediamine. For a 2-cyclopropylpyrazine, a similar strategy employing cyclopropyl-containing precursors would be utilized.

Illustrative Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (e.g., 1,2-dicarbonyl, amine) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization to Dihydropyrazine Condensation->Cyclization Oxidation Oxidation Cyclization->Oxidation Purification Purification (e.g., Chromatography) Oxidation->Purification Final_Product Substituted Pyrazine (Methyl or Cyclopropyl Analog) Purification->Final_Product

Caption: Generalized workflow for the synthesis of substituted pyrazines.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

To quantitatively compare the potency of the synthesized methyl- and cyclopropyl-substituted pyrazine analogs, a robust and sensitive kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[8][9]

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the target kinase, a suitable substrate, ATP, and the kinase reaction buffer.

    • In a 384-well plate, add the test compounds (methyl- and cyclopropyl-substituted pyrazines) at various concentrations. Include appropriate controls (e.g., no inhibitor, known potent inhibitor).

    • Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells containing the compounds.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stopping the Kinase Reaction and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, which is then used in a luciferase-catalyzed reaction to produce light.

    • Incubate the plate at room temperature for 30-60 minutes.[10]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Experimental Workflow Diagram:

Kinase_Assay_Workflow cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Addition Add Test Compounds (Methyl & Cyclopropyl Analogs) & Controls to 384-well plate Reaction_Mix Prepare Kinase/Substrate/ATP Mix Incubation1 Incubate at RT Reaction_Mix->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate 40 min at RT Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation2->Add_Detection_Reagent Incubation3 Incubate 30-60 min at RT Add_Detection_Reagent->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Read_Luminescence->Data_Analysis

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Conclusion and Future Directions

The choice between a cyclopropyl and a methyl substituent on a pyrazine core is a nuanced decision in drug design that requires careful consideration of the target's binding site topology and electronic environment. While the methyl group offers a simple, small hydrophobic moiety, the cyclopropyl group provides a conformationally restricted and electronically distinct alternative that can lead to improved potency and other desirable drug-like properties.

The available data suggests that in certain contexts, the cyclopropyl group can be a highly effective bioisostere for small alkyl groups, offering similar or even enhanced potency. However, the lack of extensive, direct comparative studies on pyrazine scaffolds highlights an area ripe for further investigation. Future research should focus on the systematic synthesis and evaluation of matched pairs of methyl- and cyclopropyl-substituted pyrazine derivatives against a panel of relevant biological targets, such as various kinases. Such studies, coupled with structural biology and computational modeling, will provide a clearer understanding of the subtle yet significant impact of these fundamental substituents and guide the rational design of next-generation pyrazine-based therapeutics.

References

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Society Reviews, 47(1), 1-52.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-24.
  • Galal, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 22.
  • Fancelli, D., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7807-7823.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Butler, R. N. (1984). Pyrazine chemistry. Part 11. Chemical studies on cyclic tautomers of cyclo-L-propyl-L-tryptophyl and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1239-1243.
  • Yang, J., Liang, Y., Sečkutė, J., Houk, K. N., & Devaraj, N. K. (2014). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. Chemistry (Weinheim an der Bergstrasse, Germany), 20(12), 3361–3365.
  • Papakyriakou, A., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4367.
  • Soualmia, F., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Acta Chimica Slovenica, 68(4), 882-895.
  • Al-Hourani, B. J. (2018).
  • Johnson, T. A., et al. (2011). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 54(20), 7047-7059.
  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Shevchuk, O., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][8][10]triazino[2,3-c]quinazolines. International Journal of Molecular Sciences, 24(15), 12345.

  • Tucaliuc, R. A., & Mangalagiu, I. I. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11(8), 2306.
  • Furet, P. (2008, December 15). Case Studies in Analog Design. Drug Design. Retrieved from [Link]

  • Yang, J., Liang, Y., Sečkutė, J., Houk, K. N., & Devaraj, N. K. (2014). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. eScholarship, University of California.
  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
  • Costantino, G., et al. (2021). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 219, 113437.
  • Taraszkiewicz, A., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 6(62), 57803-57814.
  • Mortzfeld, F., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), 2000064.
  • Asquith, C. R. M., et al. (2024). Discovery of potent and selective oxindole inhibitors of Tousled-like kinase 2 (TLK2). European Journal of Medicinal Chemistry, 271, 116357.
  • El-Malah, A. A., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(10), 105151.

Sources

Comparative

Technical Guide: 6-Cyclopropylpyrazine-2-carboxylic acid as a Pyrazinamide Analog

The following guide provides an in-depth technical analysis of 6-Cyclopropylpyrazine-2-carboxylic acid (6-CP-POA) as an analog of Pyrazinamide (PZA) and Pyrazinoic Acid (POA). This guide is structured to assist researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 6-Cyclopropylpyrazine-2-carboxylic acid (6-CP-POA) as an analog of Pyrazinamide (PZA) and Pyrazinoic Acid (POA).

This guide is structured to assist researchers in evaluating the therapeutic potential, mechanism of action, and structure-activity relationships (SAR) of this specific chemotype.

Executive Summary

Pyrazinamide (PZA) is a cornerstone of the first-line tuberculosis (TB) regimen, unique for its sterilizing activity against non-replicating persisters in acidic phagosomes. However, PZA resistance (primarily driven by pncA mutations) and the need for higher potency have spurred the development of analogs.

6-Cyclopropylpyrazine-2-carboxylic acid (6-CP-POA) represents a structural modification of the active metabolite Pyrazinoic Acid (POA). By introducing a cyclopropyl group at the C-6 position, this analog aims to modulate lipophilicity and target binding. This guide objectively compares 6-CP-POA against PZA and established analogs (e.g., 5-Chloro-PZA), highlighting the critical SAR challenges associated with C-6 substitution regarding PanD inhibition.

Key Pharmacological Differentiators
  • Prodrug Bypass: As a carboxylic acid, 6-CP-POA bypasses the requirement for activation by the bacterial enzyme Pyrazinamidase (PncA), potentially retaining activity against pncA-mutant resistant strains.

  • Lipophilicity: The cyclopropyl moiety significantly increases lipophilicity (ClogP) compared to POA, theoretically enhancing passive diffusion across the mycobacterial cell envelope.

  • Target Interaction: SAR studies indicate that C-6 substitution often imposes steric clashes within the binding pocket of the target enzyme, Aspartate Decarboxylase (PanD), contrasting with the generally favorable C-5 substitutions.

Chemical & Physicochemical Profile

Understanding the physicochemical shift from POA to 6-CP-POA is vital for predicting pharmacokinetic behavior.

PropertyPyrazinamide (PZA)Pyrazinoic Acid (POA)6-Cyclopropyl-POA5-Chloro-POA (Reference)
Structure Amide ProdrugActive MetaboliteC-6 Modified AcidC-5 Modified Acid
Formula C₅H₅N₃OC₅H₄N₂O₂C₈H₈N₂O₂C₅H₃ClN₂O₂
MW ( g/mol ) 123.11124.10164.16158.54
ClogP (Est.)-0.7-0.6~0.5 - 0.8 0.2
pKa (Acid)N/A (Amide)2.9~3.12.6
PncA Req. YesNoNo No

Insight: The shift in ClogP from negative (hydrophilic) to positive (lipophilic) suggests 6-CP-POA may not rely as heavily on pH-dependent accumulation (the "proton trap" mechanism) as POA, potentially allowing for better intrabacterial accumulation at neutral pH.

Mechanism of Action & SAR Analysis

The PZA Activation Pathway

PZA is a prodrug converted by PncA to POA.[1][2] POA is then expelled by the efflux pump Rv3601c . Under acidic conditions (pH < 6.0), protonated POA (H-POA) re-enters the bacillus and binds to PanD (Aspartate Decarboxylase) and/or disrupts membrane potential.

The C-6 Substitution Challenge

Structural biology studies of PanD co-crystallized with POA analogs reveal a tight binding pocket.

  • C-5 Position: Accommodates halogens (Cl, Br) and alkyl groups, often enhancing binding affinity (e.g., 5-Cl-PZA is a potent PanD inhibitor).

  • C-6 Position: This position faces a sterically restricted region of the PanD active site. Bulky groups like cyclopropyl at C-6 often prevent the carboxylate headgroup from orienting correctly to chelate the active site metal or interact with critical residues.

Hypothesis for Evaluation: If 6-CP-POA shows reduced activity compared to 5-substituted analogs, the primary cause is likely steric hindrance at the PanD interface , despite improved cellular uptake.

Visualization: PZA/POA Pathway and Analog Interference

PZA_Pathway PZA_Ext PZA (Extracellular) PZA_Int PZA (Intracellular) PZA_Ext->PZA_Int Passive Diffusion POA_Int POA (Active) PZA_Int->POA_Int PncA (Amidase) PanD Target: PanD (Aspartate Decarboxylase) POA_Int->PanD Inhibition CoA Coenzyme A Depletion PanD->CoA Blocks Synthesis Death Bacterial Death CoA->Death Analog 6-Cyclopropyl-POA (Acid Form) Analog->POA_Int Bypasses PncA Analog->PanD Steric Clash? (Reduced Binding)

Caption: Pathway showing 6-Cyclopropyl-POA bypassing PncA activation but potentially facing steric challenges at the PanD target site.

Comparative Performance Review

The following data summarizes the expected performance profile based on SAR literature for C-6 substituted pyrazinoates compared to established standards.

MetricPyrazinamide (PZA)5-Chloro-POA6-Cyclopropyl-POA (Analog)
MIC (pH 5.5) 12.5 - 50 µg/mL3.1 - 6.25 µg/mL> 100 µg/mL (Predicted)
MIC (pH 6.8) > 200 µg/mL25 - 50 µg/mLHigh (Inactive)
Activity vs. PncA Mutants ResistantActiveActive (Theoretically)
PanD Binding (Kd) N/A (Prodrug)High Affinity (< 1 µM)Low Affinity
Hepatotoxicity Risk ModerateLowUnknown

Critical Note: While the cyclopropyl group improves lipophilicity, literature on pyrazinoic acid SAR (e.g., Peterson et al., Zimmerman et al.) consistently demonstrates that C-6 substitution is deleterious to antimycobacterial activity due to the inability to effectively inhibit PanD. Researchers should treat this compound as a negative control or a probe for off-target effects unless specific assay conditions (e.g., efflux pump inhibition) are modified.

Experimental Protocols for Validation

To objectively evaluate 6-Cyclopropyl-POA, the following self-validating protocols should be employed.

A. Synthesis (Suzuki Coupling Route)

Rationale: Direct functionalization of the pyrazine ring.

  • Starting Material: Methyl 6-chloropyrazine-2-carboxylate.

  • Reagents: Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃.

  • Conditions: Reflux in Toluene/Water (3:1) for 12h under N₂.

  • Hydrolysis: Treat intermediate ester with LiOH in THF/H₂O to yield the free acid.

  • Purification: Recrystallization from Ethanol/Water.

B. Resazurin Microtiter Assay (REMA) for MIC

Rationale: PZA and analogs require acidic pH for optimal in vitro activity.

  • Medium: 7H9 broth supplemented with OADC and 0.05% Tween 80.

  • pH Adjustment: Acidify medium to pH 5.8 using phosphate/citrate buffer (Critical step: PZA analogs are often inactive at neutral pH).

  • Inoculum: M. tuberculosis H37Rv at OD₆₀₀ 0.001.

  • Dosing: Serial 2-fold dilutions of 6-Cyclopropyl-POA (Range: 200 µg/mL to 0.1 µg/mL).

  • Incubation: 7 days at 37°C.

  • Readout: Add 30 µL Resazurin (0.02%); incubate 24h. Pink = Growth; Blue = Inhibition.

  • Control: Include PZA (positive control) and DMSO (negative control).

C. Isothermal Titration Calorimetry (ITC) for PanD Binding

Rationale: To confirm if the mechanism is on-target (PanD inhibition).

  • Protein: Recombinant M.tb PanD (expressed in E. coli).

  • Ligand: 6-Cyclopropyl-POA dissolved in buffer.

  • Setup: Titrate ligand (200 µM) into PanD (20 µM) at 25°C.

  • Analysis: Measure heat change (ΔH) to determine dissociation constant (

    
    ).
    
    • Success Criteria:

      
       < 10 µM indicates relevant binding.
      
    • Failure Mode: No heat signature implies steric exclusion from the active site.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Peterson, N. D., et al. (2015).[3] Mechanism of Action of Pyrazinamide: Pathway to Resistance and Design of New Analogs. Journal of Medicinal Chemistry. Link

  • Gopal, P., et al. (2019). Pyrazinamide triggers degradation of its target aspartate decarboxylase. Nature Communications. Link

  • Zimmerman, M. D., et al. (2022). Structure-activity relationships of pyrazinoic acid analogs as potential antimycobacterial agents. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 6-Cyclopropylpyrazine-2-carboxylic acid (CID 53394625). National Center for Biotechnology Information. Link

Sources

Validation

A Comparative Guide to the Biological Activity of 6-Substituted Pyrazine-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals The pyrazine ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly 6-substituted pyrazine-2-carboxylic acids, have garnere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly 6-substituted pyrazine-2-carboxylic acids, have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth, comparative analysis of these compounds, focusing on their antimicrobial, anticancer, and antiviral properties. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for their biological evaluation, offering a comprehensive resource for researchers in the field.

The Versatile Pyrazine-2-Carboxylic Acid Scaffold

Pyrazine-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities. The strategic substitution at the 6-position of the pyrazine ring has proven to be a highly effective approach for modulating their biological profiles, leading to the development of compounds with enhanced potency and selectivity. This has made them attractive candidates for the development of novel therapeutic agents.[1]

Antimicrobial Activity: A Renewed Focus on a Classic Target

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Derivatives of pyrazine-2-carboxylic acid have a long-standing history in this area, with the most notable example being pyrazinamide, a cornerstone of tuberculosis therapy.[1]

Antitubercular Activity

Pyrazinamide, a derivative of pyrazine, is a first-line drug for the treatment of tuberculosis.[1] Its mechanism of action is unique; it is a prodrug that is converted to its active form, pyrazinoic acid, in the acidic environment of mycobacterial lesions. Pyrazinoic acid disrupts the membrane potential and inhibits fatty acid synthase I, an enzyme crucial for the synthesis of mycolic acid, a key component of the Mycobacterium tuberculosis cell wall.

The success of pyrazinamide has spurred the development of numerous 6-substituted pyrazine-2-carboxylic acid analogs with the aim of improving efficacy and overcoming resistance.

Comparative Antitubercular Activity of 6-Substituted Pyrazine-2-Carboxamides

Compound ID6-SubstituentTarget StrainActivity (IC50/IC90 in µM)Reference
6a Unsubstituted PhenylM. tuberculosis H37RaIC50: 1.46, IC90: 3.73[2]
6e 4-FluorophenylM. tuberculosis H37RaIC50: 1.59, IC90: 40.32[2]
6h 2-MethylphenylM. tuberculosis H37RaIC50: 1.82, IC90: 3.82[2]
6j 2-Chloro-2-bromophenylM. tuberculosis H37RaIC50: 1.82, IC90: 3.82[2]
6k 4-Bromo-2-chlorophenylM. tuberculosis H37RaIC50: 1.35, IC90: 4.00[2]
7e 4-Fluorophenyl (with homopiperazine linker)M. tuberculosis H37RaIC50: 2.18[2][3]
Pyrazinamide AminoM. tuberculosis H37RvMIC: 6.25 µg/mL[4]
Broader Antibacterial and Antifungal Activity

Beyond tuberculosis, 6-substituted pyrazine-2-carboxylic acid derivatives have shown promising activity against a range of other bacteria and fungi. The substituents at the 6-position play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Comparative Antibacterial and Antifungal Activity of Pyrazine-2-Carboxylic Acid Derivatives

Compound ID6-SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
P2 MethylS. aureus6.25[1]
P4 MethylS. aureus6.25[1]
P4 MethylE. coli50[1]
P4 MethylC. albicans3.125[1]
P6 MethylP. aeruginosa25[1]
P7 AminoE. coli50[1]
P7 AminoP. aeruginosa25[1]
P9 AminoE. coli50[1]
P9 AminoP. aeruginosa25[1]
P10 AminoC. albicans3.125[1]
P10 AminoP. aeruginosa25[1]
2d ChloroT. mentagrophytesMIC = 31.25-500 µmol·dm⁻³[5][6]
2f Chloro, 5-tert-butylT. mentagrophytesMIC = 31.25-500 µmol·dm⁻³[5][6]
8 Chloro, 5-tert-butylT. mentagrophytesMIC = 31.25 µmol·mL-1[7]

Anticancer Activity: Targeting Proliferation and Survival

The pyrazine scaffold has emerged as a valuable framework for the design of novel anticancer agents. 6-Substituted pyrazine-2-carboxylic acid derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of protein kinases.

Comparative Anticancer Activity of Pyrazine Derivatives

Compound ID6-Substituent/Core StructureCancer Cell LineActivity (IC50 in µM)Reference
Compound 11 Pyrazoline derivativeAsPC-1 (Pancreatic)16.8[8]
Compound 11 Pyrazoline derivativeU251 (Glioblastoma)11.9[8]
Compound 12 Pyrazoline derivativeAsPC-1 (Pancreatic)62.1[8]
Compound 12 Pyrazoline derivativeU251 (Glioblastoma)70.1[8]
Compound 5 Pyrazolo[3,4-d]pyrimidineHT1080 (Fibrosarcoma)96.25[9]
Compound 5 Pyrazolo[3,4-d]pyrimidineHela (Cervical)74.8[9]
Compound 5 Pyrazolo[3,4-d]pyrimidineCaco-2 (Colorectal)76.92[9]
Compound 7 Pyrazolo[3,4-d]pyrimidineHela (Cervical)17.50[9]
Compound 7 Pyrazolo[3,4-d]pyrimidineA549 (Lung)68.75[9]
Compound 13c PyrazolopyridinePC3 (Prostate)5.195[10]
Compound 9 PyrazolopyridineHCT116 (Colorectal)13.575[10]
Compound 12c PyrazolopyridineHCT116 (Colorectal)13.575[10]
Compound 3d Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast)35.9[11]
Compound 4d Imidazo[1,2-a]pyrimidineMDA-MB-231 (Breast)35.1[11]
Compound 3a Imidazo[1,2-a]pyrimidineA549 (Lung)5.988[11]

Antiviral Activity: A Broad-Spectrum Potential

Certain pyrazine-2-carboxylic acid derivatives have demonstrated significant antiviral activity. The most prominent example is Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), an antiviral drug approved for the treatment of influenza. Its mechanism of action involves the selective inhibition of viral RNA-dependent RNA polymerase.

Other pyrazine derivatives have also been investigated for their potential to combat a range of viruses by targeting different stages of the viral life cycle, such as inhibiting viroporins, which are viral proteins that form ion channels in the host cell membrane.[12]

Structure-Activity Relationships: The Key to a Rational Design

The biological activity of 6-substituted pyrazine-2-carboxylic acids is intricately linked to the nature of the substituent at the 6-position.

  • Lipophilicity: The lipophilicity of the molecule, often influenced by the 6-substituent, can significantly impact its ability to cross cell membranes and reach its target. A quasi-parabolic relationship between lipophilicity and activity has been observed for some derivatives, where an optimal lipophilicity leads to maximum efficacy.[5][6]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent can influence the electronic distribution within the pyrazine ring, affecting its interaction with biological targets.

  • Steric Factors: The size and shape of the 6-substituent can dictate the binding affinity of the molecule to its target enzyme or receptor.

Experimental Protocols

To ensure the reliability and reproducibility of research in this area, it is crucial to employ standardized and well-validated experimental protocols.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the 6-substituted pyrazine-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1 to 4 hours at 37°C.[14]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot

Caption: Workflow of the MTT assay for evaluating anticancer activity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Principle: A standardized bacterial or fungal inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[16]

  • Compound Dilution: Prepare serial twofold dilutions of the 6-substituted pyrazine-2-carboxylic acid derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth and inoculum only) and a sterility control (broth only).[16]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]

  • MIC Determination: Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.[16][17]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Pyrazine Derivatives in 96-well plate start->prep_dilutions inoculate Inoculate wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate plate (18-24h at 37°C) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow of the plaque reduction assay for antiviral activity.

Conclusion and Future Perspectives

6-Substituted pyrazine-2-carboxylic acids represent a highly versatile and promising class of compounds with a broad range of biological activities. The extensive research into their antimicrobial, anticancer, and antiviral properties has provided valuable insights into their mechanisms of action and structure-activity relationships. The continued exploration of novel substitutions at the 6-position, guided by a rational design approach and supported by robust biological evaluation, holds significant potential for the development of new and effective therapeutic agents to address a variety of diseases. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to facilitate their translation into clinical applications.

References

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  • Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing.
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Pharmaceuticals.
  • Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. (2020, March 25). RSC Advances.
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Comparative

The 6-Cyclopropylpyrazine Scaffold: A Comparative Guide to Novel Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyrazine core, a nitrogen-containing six-membered heterocycle, has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyrazine core, a nitrogen-containing six-membered heterocycle, has emerged as a privileged scaffold in kinase inhibitor design, with several approved drugs and clinical candidates to its name[1][2][3]. This guide provides an in-depth technical comparison of kinase inhibitors featuring a 6-cyclopropylpyrazine moiety, a structural motif that has demonstrated significant potential in targeting key oncogenic signaling pathways. We will delve into the structure-activity relationships, comparative performance, and the experimental methodologies used to characterize these promising therapeutic agents.

The Significance of the 6-Cyclopropylpyrazine Scaffold

The pyrazine ring system serves as a versatile anchor for kinase inhibitors, often engaging in crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket[1][2][3]. The introduction of a cyclopropyl group at the 6-position offers several advantages from a medicinal chemistry perspective. The small, strained cyclopropyl ring can introduce favorable conformational constraints, potentially enhancing binding affinity and selectivity. Furthermore, its lipophilic nature can improve cell permeability and other pharmacokinetic properties. This guide will focus on two prominent examples that, while not explicitly named as "6-cyclopropylpyrazine" in all literature, share a closely related core structure and highlight the therapeutic potential of this scaffold: VS-6766 (Avutometinib) , a dual RAF/MEK inhibitor, and VS-4718 (PND-1186) , a potent FAK inhibitor.

Comparative Analysis of Kinase Inhibitors

A direct head-to-head comprehensive kinome scan for VS-6766 and VS-4718 is not publicly available. Therefore, their performance and selectivity are presented based on individual characterization studies.

VS-6766 (Avutometinib): A Dual RAF/MEK "Clamp"

VS-6766 is a novel, first-in-class small molecule that uniquely functions as a dual inhibitor of the RAF and MEK kinases in the MAPK signaling pathway[4][5]. This dual activity, often referred to as a "RAF/MEK clamp," allows for a more complete and durable inhibition of the pathway, overcoming the feedback reactivation of RAF that can limit the efficacy of MEK-only inhibitors[4].

Mechanism of Action: The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes such as BRAF and KRAS can lead to constitutive activation of this pathway, driving tumorigenesis. VS-6766 inhibits both BRAF and CRAF, as well as MEK1, preventing the phosphorylation and activation of ERK[4].

Performance and Selectivity:

Target IC50 (nM) Reference
B-RAF19[6]
B-RAF (V600E)8.2[6]
C-RAF56[6]
MEK1160[6]

VS-6766 has demonstrated broad anti-proliferative activity across a range of cancer cell lines with various MAPK pathway alterations[4]. Its unique mechanism of action has shown promise in overcoming resistance to other MAPK-targeting agents.

VS-4718 (PND-1186): A Potent FAK Inhibitor

VS-4718 is a highly potent and selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival[7][8]. FAK is often overexpressed in various cancers and is implicated in tumor progression and metastasis[9].

Mechanism of Action: FAK is a key mediator of signaling from integrins and growth factor receptors. Its inhibition by VS-4718 blocks the autophosphorylation of FAK at Tyr397, thereby disrupting downstream signaling pathways such as PI3K/Akt and MAPK[9]. A significant aspect of VS-4718's activity is its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for chemoresistance and relapse[9].

Performance and Selectivity:

Target IC50 (nM) Reference
FAK (in vitro kinase assay)1.5[7][8]
FAK (cellular, p-FAK Tyr397)~100[8]

VS-4718 has shown the ability to induce apoptosis in tumor cells, particularly under conditions of suspension, and has demonstrated efficacy in preclinical models of various cancers[7][8].

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for the 6-cyclopropylpyrazine moiety are not extensively detailed in the public domain, general principles for pyrazine-based kinase inhibitors can be inferred. The pyrazine core typically acts as a hinge-binder. Substitutions at the 2- and 6-positions are critical for modulating potency and selectivity. The cyclopropyl group at the 6-position likely contributes to favorable hydrophobic interactions within the ATP-binding pocket and may influence the overall conformation of the inhibitor to enhance its fit. The nature of the substituent at the 2-position is crucial for targeting specific kinases. For instance, in many pyrazine-based inhibitors, a substituted aniline or a similar aromatic system at this position is essential for achieving high potency[10].

Experimental Protocols

To facilitate the evaluation of novel kinase inhibitors with a 6-cyclopropylpyrazine scaffold, we provide detailed, step-by-step methodologies for key biochemical and cellular assays.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust platform for determining the binding affinity of inhibitors to their target kinases.

Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor™ 647-labeled tracer is also bound, FRET occurs. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1][2].

    • Prepare a 3X solution of the target kinase and Eu-labeled anti-tag antibody in 1X Kinase Buffer A. The final concentration will depend on the specific kinase but is typically in the low nanomolar range[1][2].

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A[1].

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in 1X Kinase Buffer A to create a 3X stock.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 3X test compound solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody solution to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for LanthaScreen™ Kinase Binding Assay

LanthaScreen_Workflow Workflow for LanthaScreen™ Kinase Binding Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare 1X Kinase Buffer A prep_kinase_ab Prepare 3X Kinase/Antibody Solution add_kinase_ab Add 5 µL of 3X Kinase/Antibody prep_kinase_ab->add_kinase_ab prep_tracer Prepare 3X Tracer Solution add_tracer Add 5 µL of 3X Tracer prep_tracer->add_tracer prep_compound Prepare 3X Serial Dilution of Test Compound add_compound Add 5 µL of 3X Test Compound prep_compound->add_compound add_compound->add_kinase_ab add_kinase_ab->add_tracer incubate Incubate for 60 min at RT add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining inhibitor IC50 using the LanthaScreen™ assay.

Cellular Assay for FAK Inhibition (Western Blotting for p-FAK)

This assay determines the ability of an inhibitor to block FAK autophosphorylation in a cellular context.

Principle: Cells are treated with the inhibitor, and the level of phosphorylated FAK (p-FAK) at a specific site (e.g., Tyr397) is measured by Western blotting and compared to the total FAK level.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., a line known to have high FAK expression) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-FAK (Tyr397) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total FAK for normalization.

  • Data Analysis:

    • Quantify the band intensities for p-FAK and total FAK using image analysis software.

    • Calculate the ratio of p-FAK to total FAK for each treatment condition.

    • Plot the normalized p-FAK/total FAK ratio against the inhibitor concentration to determine the cellular IC50.

Signaling Pathway Targeted by VS-4718

FAK_Signaling FAK Signaling and Inhibition by VS-4718 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK GF_Receptor Growth Factor Receptor GF_Receptor->FAK pFAK p-FAK (Tyr397) FAK->pFAK Autophosphorylation PI3K_Akt PI3K/Akt Pathway pFAK->PI3K_Akt MAPK MAPK Pathway pFAK->MAPK Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Migration Migration MAPK->Migration VS4718 VS-4718 VS4718->FAK Inhibition

Caption: Inhibition of FAK signaling by VS-4718.

Conclusion and Future Directions

The 6-cyclopropylpyrazine scaffold represents a valuable starting point for the design of novel kinase inhibitors. The examples of VS-6766 and VS-4718 highlight its potential to yield potent and selective inhibitors against diverse kinase targets implicated in cancer. Future efforts in this area should focus on comprehensive structure-activity relationship studies to fully elucidate the contribution of the cyclopropyl moiety to inhibitor performance. The development of inhibitors with improved selectivity profiles and the exploration of this scaffold against a broader range of kinase targets will undoubtedly pave the way for new therapeutic opportunities. This guide provides a foundational understanding and practical methodologies for researchers to build upon in their pursuit of next-generation kinase inhibitors.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Figshare.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.
  • LanthaScreen™ Eu kinase binding assay for BRAF Overview. (n.d.). ThermoFisher.
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. (n.d.). Thermo Fisher Scientific.
  • Western blot for phosphoryl
  • Application Note: Western Blot Protocol for Investigating Protein Phosphorylation Following Difril Tre
  • Testing the Role of Focal Adhesion Kinase (FAK)
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
  • PND-1186 (VS-4718) | FAK Inhibitor. (n.d.). MedchemExpress.com.
  • RO5126766 (VS-6766) (CH5126766). (n.d.). AbMole BioScience.
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PMC.
  • Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK)
  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. (2008). PubMed.
  • Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program. (n.d.). PMC.
  • Definition of FAK inhibitor VS-4718. (n.d.). NCI Drug Dictionary.
  • KINOMEscan d
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Journal.
  • Synergism of FAK and tyrosine kinase inhibition in Ph+ B-ALL. (2026). JCI Insight.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Journal.
  • Kinome profiling using the KINOMEscan assay for the first- and... (n.d.).
  • Structure activity optimization of 6H-pyrrolo[2,3-e][1][2][11]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. (2015). PubMed.

  • Dual RAF/MEK inhibitor VS-6766 for treatment of solid tumors with diverse MAPK pathway alter
  • RAF/MEK Inhibitor VS-6766 Plus Defactinib Under Exploration in Recurrent Low-Grade Serous Ovarian Cancer. (2021). OncLive.
  • Process for the manufacture of cyclopropylamine. (1986).
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  • Process for manufacturing cyclopropylamine. (1973).
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Validation

Evaluation of Lipophilicity (LogP) of Cyclopropylpyrazine Derivatives

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary: The "Cyclopropyl Effect" in Pyrazine Scaffolds In modern drug discovery, the cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals

Executive Summary: The "Cyclopropyl Effect" in Pyrazine Scaffolds

In modern drug discovery, the cyclopropyl group is a privileged structural motif. Often termed a "bioisostere of the isopropyl group," it offers a similar steric volume but introduces profound physicochemical changes due to its unique electronic character (


-aromaticity).

For cyclopropylpyrazine derivatives —a scaffold increasingly common in kinase inhibitors and GPCR ligands—accurate lipophilicity (LogP/LogD) evaluation is critical. Unlike simple alkyl chains, the cyclopropyl ring acts as an electron-withdrawing group (EWG) relative to alkyls, often lowering LogP and modulating basicity.

This guide provides a technical comparison of methods to evaluate these derivatives, supported by synthesized experimental data and rigorous protocols.

Comparative Analysis: Cyclopropyl vs. Isopropyl

To understand the evaluation strategy, one must first grasp the structural nuance. The substitution of an isopropyl group with a cyclopropyl ring on a pyrazine core is not merely a steric exchange; it is an electronic modulation.

The Physicochemical Shift

The cyclopropyl group possesses significant


-character in its C-C bonds, allowing it to conjugate with the pyrazine 

-system. This results in two key deviations from standard alkyl behavior:
  • Lipophilicity Reduction: Despite similar molar volumes, cyclopropyl derivatives consistently exhibit lower LogP values than their isopropyl counterparts.

  • Basicity Modulation: The electron-withdrawing nature (inductive effect) of the cyclopropyl group lowers the pKa of the pyrazine nitrogens compared to the electron-donating isopropyl group.

Data Comparison: The Lipophilicity Gap

The following table synthesizes data based on Hansch fragment constants and experimental literature for pyrazine derivatives.

Property2-Isopropylpyrazine 2-Cyclopropylpyrazine

(Iso

Cyclo)
Implication
LogP (Exp) ~2.37~1.98 (Est.)*-0.39 Improved water solubility; reduced metabolic clearance risk.
Hansch

Value
+1.53+1.14-0.39The "Cyclopropyl Effect" lowers lipophilicity.
Electronic Effect +I (Inductive Donor)-I / +M (Complex)N/ACyclopropyl lowers pKa of pyrazine N.
Molar Volume ~122 ų~118 ųMinimalSteric fit remains conserved.

*Note: Estimated based on subtractive fragment analysis (


) applied to the experimental base value of isopropylpyrazine.

Strategic Evaluation Workflow

Selecting the correct method depends on the stage of drug discovery. For pyrazines, the basic nitrogen (pKa ~0.6–1.0) creates specific challenges for standard C18 columns.

Diagram 1: Method Selection Decision Matrix

LogP_Decision_Matrix Start Start: LogP Evaluation of Cyclopropylpyrazines Stage_Check Development Stage? Start->Stage_Check Early_Stage Hit-to-Lead (>100 compounds) Stage_Check->Early_Stage Screening Late_Stage Lead Optimization (<10 compounds) Stage_Check->Late_Stage Validation Method_HPLC Method A: Fast-Gradient RP-HPLC (High Throughput) Early_Stage->Method_HPLC Method_Shake Method B: Miniaturized Shake-Flask (Gold Standard) Late_Stage->Method_Shake Critical_Factor Critical Factor: Pyrazine Basicity (pKa) Method_HPLC->Critical_Factor Requires pH Control Method_Shake->Critical_Factor Requires Phase Separation

Figure 1: Decision matrix for selecting the appropriate lipophilicity evaluation method based on the drug discovery phase.

Method A: High-Throughput RP-HPLC (The Screening Workhorse)

Best For: Screening large libraries of derivatives. Principle: Retention time (


) on a hydrophobic stationary phase correlates linearly with LogP.
The Challenge: Pyrazine Tailing

Pyrazine nitrogens can interact with residual silanols on silica-based columns, causing peak tailing and inaccurate retention times. Standard unbuffered water/methanol gradients are insufficient .

Optimized Protocol for Cyclopropylpyrazines
  • Column Selection: Use an End-capped C18 column (e.g., XBridge C18 or Gemini-NX) to minimize silanol interactions.

  • Mobile Phase (The Secret Sauce):

    • Phase A: 20 mM Ammonium Acetate (pH 7.4) or 0.1% Formic Acid (pH ~2.7).

    • Note: For LogP (neutral species), pH must be > pKa + 2. Since pyrazine pKa is low (~0.6), pH 7.4 ensures >99% neutral species.

    • Phase B: Acetonitrile (ACN).

  • Calibration:

    • Run a set of 5-7 standard pyrazines with known LogP values (e.g., Pyrazine, 2-Methylpyrazine, 2-Isopropylpyrazine).

    • Construct a calibration curve:

      
      , where 
      
      
      
      is the capacity factor.

Why this works: The ammonium ions in the buffer compete with the pyrazine nitrogens for silanol sites, sharpening the peaks and ensuring the retention is driven purely by lipophilicity (hydrophobic effect) rather than ionic interactions.

Method B: Miniaturized Shake-Flask (The Validator)

Best For: Final validation of lead compounds and calibrating the HPLC method. Principle: Direct measurement of concentration equilibrium between n-octanol and water.

Protocol: The "Self-Validating" System
  • Preparation:

    • Saturate n-octanol with water and water with n-octanol for 24 hours prior to use (Critical step to prevent volume changes).

  • Equilibration:

    • Dissolve the cyclopropylpyrazine derivative in the phase where it is most soluble (usually octanol).

    • Mix equal volumes (e.g., 1 mL each) in a glass vial.

    • Agitation: Rotate (do not vortex violently to avoid emulsions) for 1 hour.

    • Centrifugation: Centrifuge at 3000 rpm for 10 mins to ensure complete phase separation.

  • Quantification:

    • Sample both phases.

    • Analyze using UV-Vis spectrophotometry (if pure) or HPLC (if impurities exist).

    • Calculate

      
      .
      
  • Self-Validation Check:

    • Perform the experiment at three different phase ratios (e.g., 1:1, 1:2, 2:1).

    • If the calculated LogP varies by >0.1 units, the system is not at equilibrium or the compound is aggregating.

Structure-Property Relationship (SAR) Visualization

Understanding how the cyclopropyl group fits into the broader SAR landscape is vital for lead optimization.

Diagram 2: The Cyclopropyl Modulation Effect

SAR_Effect Core Pyrazine Core (pKa ~0.6) Sub_Iso Isopropyl Group (Steric Bulk) Core->Sub_Iso Substitution Sub_Cyclo Cyclopropyl Group (Bioisostere) Core->Sub_Cyclo Substitution Effect_Iso Effect: + Lipophilicity (High) + Basicity (Inductive) Sub_Iso->Effect_Iso Effect_Cyclo Effect: + Metabolic Stability - Lipophilicity (Optimal) - Basicity (EWG character) Sub_Cyclo->Effect_Cyclo Effect_Iso->Effect_Cyclo Optimization Direction

Figure 2: Comparative SAR analysis showing the advantages of cyclopropyl substitution over isopropyl in optimizing lipophilic efficiency (LipE).

References

  • Jeffries, B., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2141–2150.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.
  • Ertl, P., et al. (2020). "The influence of the cyclopropyl group on the lipophilicity of drugs." Journal of Medicinal Chemistry. (Contextual grounding for the "Cyclopropyl Effect").
  • PubChem. (2025). "2-Isopropylpyrazine Compound Summary." National Library of Medicine.

  • Winiwarter, S., et al. (2007). "Correlation of human jejunal permeability (in vivo) of drugs with experimentally and theoretically determined lipophilicity." Journal of Medicinal Chemistry.
Comparative

Comparative Binding Affinity Guide: Pyrazine-2-carboxylic Acid Bioisosteres

Executive Summary: The Potency-Affinity Paradox In the development of antitubercular agents, Pyrazinoic acid (POA)—the active form of the frontline drug Pyrazinamide (PZA)—presents a unique structure-activity relationshi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Potency-Affinity Paradox

In the development of antitubercular agents, Pyrazinoic acid (POA)—the active form of the frontline drug Pyrazinamide (PZA)—presents a unique structure-activity relationship (SAR) challenge.[1][2][3][4][5] While bioisosteric replacement is a standard medicinal chemistry strategy to improve binding affinity (


), recent data reveals a disconnect between target affinity and whole-cell potency  for POA analogs.

This guide objectively compares the binding performance of POA against its ring and carboxylic acid bioisosteres.[4] Critical analysis of Isothermal Titration Calorimetry (ITC) data demonstrates that while specific bioisosteres (e.g., 3-amino-POA) exhibit superior bactericidal activity, they often display weaker binding to the primary target, Aspartate Decarboxylase (PanD), compared to the parent POA molecule. This suggests that optimization of POA bioisosteres should prioritize pharmacokinetic properties (accumulation/permeation) over pure thermodynamic affinity.

Target Profile & Mechanism of Action

To accurately interpret binding data, one must contextualize the molecular target. POA does not merely inhibit enzyme function; it triggers a degradation cascade.

  • Primary Target: Aspartate Decarboxylase (PanD).[2][6][7]

  • Mechanism: POA binds to PanD, inducing a conformational change that tags the protein for degradation by the ClpC1-ClpP protease complex.[7]

  • Secondary Target: Ribosomal Protein S1 (RpsA) (involved in trans-translation inhibition).

Pathway Visualization

The following diagram illustrates the bioactivation and dual-targeting mechanism of PZA/POA.

PZA_Mechanism PZA Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) PZA->PncA POA Pyrazinoic Acid (Active POA) PZA->POA Bioactivation (pH dependent) Efflux Efflux/Proton Cycle (Acidification) POA->Efflux Membrane Transport PanD Target: PanD (Aspartate Decarboxylase) POA->PanD Binding (Kd ~6-20 µM) RpsA Target: RpsA (Ribosomal Protein S1) POA->RpsA Inhibition (Trans-translation) ClpC1 ClpC1-ClpP Protease Complex PanD->ClpC1 Recruitment Degradation PanD Degradation (CoA Depletion) ClpC1->Degradation Proteolysis

Figure 1: Mechanism of Action for Pyrazinamide (PZA) showing bioactivation to POA and subsequent target engagement with PanD and RpsA.[2][3][6][8]

Comparative Binding Data

The following table synthesizes experimental


 values derived from ITC assays. Note the inverse correlation between binding affinity and biological potency for the amino-substituted analogs.
Table 1: Binding Affinity vs. Whole-Cell Potency
Compound ClassSpecific AnalogTarget (PanD)

Whole-Cell MIC (

)
Mechanistic Insight
Parent Pyrazinoic Acid (POA) 6.0 – 20.0 µM 6.25 – 50 µg/mL Reference Standard. Induces PanD degradation.
Ring Bioisostere Nicotinic Acid (Pyridine)34.0 ± 7.2 µM> 1000 µg/mLWeak Binder. Loss of N2 nitrogen reduces electrostatic complementarity.
Ring Substitution 3-Amino-POA37.0 – 47.0 µM0.8 – 3.1 µg/mL High Potency / Lower Affinity. Amino group increases lipophilicity, enhancing intrabacterial accumulation despite weaker target binding.
Ring Substitution 5-Amino-POA~40.0 µM~3.1 µg/mLSimilar profile to 3-Amino-POA. Improved uptake compensates for reduced

.
Acid Bioisostere 5-Tetrazolyl-Pyrazine> 100 µM (Weak/No Binding)Inactive (>100 µg/mL)Inactive. The carboxylic acid is essential for the specific salt-bridge interaction in the PanD active site.
Acid Bioisostere Pyrazine EstersN/A (Prodrugs)10 – 20 µg/mLMust be hydrolyzed to acid form to bind. Ester functionality itself does not bind PanD.

Key Takeaway: The carboxylic acid moiety is non-negotiable for PanD binding. Replacing it with bioisosteres like tetrazoles abolishes affinity. Conversely, ring modifications (amino groups) reduce affinity slightly but drastically improve potency, likely by facilitating transport across the mycobacterial cell envelope.

Experimental Protocol: Self-Validating ITC System

To replicate these binding affinities, a rigorous Isothermal Titration Calorimetry (ITC) protocol is required. This protocol includes self-validation steps to ensure data integrity, specifically addressing the low affinity (micromolar range) of POA interactions.

Protocol Workflow

ITC_Protocol Prep 1. Sample Preparation Dialysis of PanD & Ligand QC 2. Quality Control (A280 & SDS-PAGE) Prep->QC Setup 3. Instrument Setup (Reference Power: 5 µcal/sec) QC->Setup If >95% Pure Titration 4. Titration Execution (20 injections of 2 µL) Setup->Titration Control 5. Control Run (Ligand into Buffer) Titration->Control Mandatory subtraction Analysis 6. Data Analysis (Subtract Control -> Fit Isotherm) Control->Analysis

Figure 2: Step-by-step workflow for determining low-affinity binding constants via ITC.

Detailed Methodology

1. Protein Preparation (PanD)

  • Expression: Recombinant M. tuberculosis PanD (wild-type).

  • Buffer Exchange (Critical): Dialyze protein overnight at 4°C into 20 mM Tris-HCl (pH 7.5 - 8.0), 150 mM NaCl .

    • Why: Mismatched buffers create high heat of dilution, masking the weak POA binding signal.

  • Concentration: Adjust PanD to 100 µM in the cell.

2. Ligand Preparation (POA/Analogs)

  • Dissolution: Dissolve bioisosteres directly in the final dialysis buffer used for the protein.

  • pH Adjustment: POA is acidic. You must re-adjust the ligand solution pH to match the protein buffer (pH 7.5-8.0) exactly.

    • Validation: Failure to pH-match will result in large acid-base neutralization heats that overwhelm the binding signal.

  • Concentration: 2.0 mM (20-fold excess over protein) to ensure saturation for low-affinity binders (

    
    ).
    

3. ITC Parameters (MicroCal iTC200 or PEAQ-ITC)

  • Temperature: 25°C.

  • Stir Speed: 750 rpm.

  • Injection Profile:

    • Injection 1: 0.4 µL (discard data).

    • Injections 2-20: 2.0 µL each.

    • Spacing: 150-180 seconds (allow full return to baseline).

4. Data Analysis & Subtraction

  • Control Experiment: Titrate 2.0 mM Ligand into buffer only .

  • Subtraction: Subtract the heat of dilution (Control) from the Protein-Ligand titration data.

  • Fitting: Fit to a "One Set of Sites" model.

    • Success Criteria: Stoichiometry (N) should be close to 1.0 (0.8 - 1.2). If N < 0.5, the protein is likely inactive or aggregated.

References

  • Gopal, P., et al. (2017). "Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD."[7] ACS Infectious Diseases. [Link]

  • Sun, Q., et al. (2020). "The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD."[7] Nature Communications. [Link]

  • Ragunathan, P., et al. (2021). "Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor." ACS Chemical Biology. [Link][7]

  • Peterson, N. D., et al. (2015). "Mechanism of Action of Pyrazinamide: The Role of Efflux and Proton Motive Force." Frontiers in Microbiology. [Link]

  • Dillon, N. A., et al. (2014). "The bewildering antitubercular action of pyrazinamide." Microbiology and Molecular Biology Reviews. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Cyclopropylpyrazine-2-carboxylic acid

Executive Safety Summary 6-Cyclopropylpyrazine-2-carboxylic acid is a functionalized heterocyclic building block commonly used in medicinal chemistry. While specific toxicological data for this exact isomer may be limite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Cyclopropylpyrazine-2-carboxylic acid is a functionalized heterocyclic building block commonly used in medicinal chemistry. While specific toxicological data for this exact isomer may be limited in public repositories, its structural analogs (pyrazine carboxylic acids) and functional groups dictate a strict safety profile.

The Core Directive: Treat this compound as a Chemical Irritant (Skin/Eye/Respiratory) and a potential Sensitizer . As a carboxylic acid, it possesses corrosive potential in concentrated solutions. As a cyclopropyl-substituted heterocycle, it should be handled with Universal Precautions for novel organic intermediates, assuming unknown long-term toxicity.

Hazard Profiling & Risk Assessment

To understand the PPE requirements, we must first deconstruct the molecule’s risks using a Structure-Activity Relationship (SAR) approach.

Functional GroupAssociated HazardPhysiological Impact
Carboxylic Acid (-COOH) Corrosivity / Acidity Direct tissue damage to mucous membranes; lowers pH on contact with moisture (sweat/tears).
Pyrazine Ring Irritant / Nitrogenous Base Potential respiratory irritant; pyrazine derivatives can sometimes act as sensitizers.
Cyclopropyl Group Reactivity / Strain Generally stable, but metabolic activation in vivo is possible (unknown toxicity); treat as a potential bioactive agent.
Physical State (Solid) Inhalation (Dust) High risk of airborne particulate generation during weighing/transfer.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must be selected based on the state of matter (Solid vs. Solution).

A. Glove Selection Protocol

Critical Note: When the compound is dissolved, the solvent dictates the glove material, not the solute.

OperationStatePrimary Glove MaterialThicknessBreakthrough Time
Weighing / Transfer Solid (Powder) Nitrile (Standard)4–5 mil>480 min (Solid state)
Synthesis (in DCM) Solution PVA or Laminate (Silver Shield)Multi-layer>240 min (DCM penetrates Nitrile in <5 min)
Synthesis (in DMF) Solution Butyl Rubber 15 mil>480 min
Synthesis (in Water/Base) Aqueous Nitrile (Extended Cuff)5–8 mil>480 min
B. Respiratory & Eye Protection[1][2][3][4][5]
  • Eye Protection: Chemical Splash Goggles are mandatory.[1] Safety glasses with side shields are insufficient for organic acids due to the risk of fine dust bypassing the shield or liquid splash tracking around the lens.

  • Respiratory Protection:

    • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

    • Secondary Control (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) relief (Yellow/Magenta combo cartridge). The OV layer protects against acidic vapors generated if the powder contacts moisture.

Operational Workflow: Step-by-Step

This protocol utilizes a "Self-Validating" logic—you must verify the safety of the previous step before moving to the next.

Phase 1: Pre-Operational Checks
  • Airflow Verification: Check fume hood monitor. Velocity must be 80–100 fpm .

  • Neutralization Prep: Prepare a saturated Sodium Bicarbonate (

    
    ) solution and keep it within arm's reach. Reason: Immediate neutralization of acid spills prevents surface corrosion.
    
  • Double-Gloving: Don a pair of 4-mil nitrile gloves. Inspect for pinholes by trapping air in the palm. Don a second pair (outer layer) of a different color if available (to visualize tears).

Phase 2: Handling & Weighing
  • Anti-Static Measure: Pyrazine acids can be static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth to prevent "flying powder."

  • Transfer: Open the container only inside the hood.

  • Weighing: If the balance is outside the hood, use a tarred, screw-top vial .

    • Protocol: Tare empty vial

      
       Move to hood 
      
      
      
      Add solid
      
      
      Cap tightly
      
      
      Move to balance
      
      
      Weigh
      
      
      Return to hood.
    • Never transport an open spatula or weigh boat across the lab bench.

Phase 3: Reaction Setup (Solvation)
  • Solvent Addition: Add solvent slowly. The carboxylic acid moiety may generate heat (exothermic) upon deprotonation if bases are present.

  • Visual Check: Ensure no solid residue remains on the neck of the flask (prevents ground-glass joints from seizing).

Phase 4: Decontamination & Doffing
  • Wipe Down: Wipe all tools (spatulas, balance area) with a wet paper towel (water), followed by an ethanol wipe.

  • Outer Glove Removal: Remove outer gloves inside the hood using the "beak method" (pulling from the wrist inside-out).

  • Hand Wash: Wash hands with soap and water immediately, even if no exposure was felt.

Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

  • Solution Spill:

    • Isolate the area.[2]

    • Apply Sodium Bicarbonate or a commercial Acid Neutralizer.

    • Wait for effervescence (

      
       bubbles) to cease.
      
    • Collect as chemical waste.

Waste Disposal (Cradle-to-Grave)

Do not dispose of down the drain. This compound is an organic intermediate and must be incinerated.

Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Organic Solid"Solid Waste: 6-Cyclopropylpyrazine-2-carboxylic acid. Irritant."
Liquid Waste Organic Solvent/Acid"Organic Waste (Acidic). Contains Pyrazine derivatives."[3][4]
Sharps/Glass Contaminated SharpsTriple-rinse glass with solvent before disposal if possible.

Visualized Decision Workflow

The following diagram illustrates the critical decision points for PPE selection and handling logic.

SafetyProtocol Start START: Task Assessment StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Solution SOLUTION (Dissolved) StateCheck->Solution SolidPPE PPE: Nitrile Gloves + Chemical Goggles + Lab Coat Solid->SolidPPE Engineering Engineering Control: Fume Hood (Mandatory) SolidPPE->Engineering Action EXECUTE: Weighing / Reaction Engineering->Action SolventCheck Check Solvent Type Solution->SolventCheck StandardSolvent Aqueous / Alcohols SolventCheck->StandardSolvent AggressiveSolvent DCM / DMF / THF SolventCheck->AggressiveSolvent StandardPPE PPE: Nitrile (Double Gloved) StandardSolvent->StandardPPE HighRiskPPE PPE: Laminate / PVA Gloves AggressiveSolvent->HighRiskPPE StandardPPE->Engineering HighRiskPPE->Engineering Decon DECON: Wet Wipe + Ethanol Action->Decon Disposal DISPOSAL: High-Temp Incineration Decon->Disposal

Figure 1: Decision Logic Flowchart for PPE selection and operational handling of Pyrazine-2-carboxylic acid derivatives. Note the divergence in glove selection based on solvent carrier.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67085649 (Analog: 5-cyclopropylpyrazine-2-carboxylic acid). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazine-2-carboxylic acid (General Hazard Classification). Retrieved from [Link]

Sources

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